Teflaro
Descripción
Propiedades
Key on ui mechanism of action |
Ceftaroline fosamil is an antibacterial drug. |
|---|---|
Número CAS |
866021-48-9 |
Fórmula molecular |
C24H27N8O11PS4 |
Peso molecular |
762.8 g/mol |
Nombre IUPAC |
acetic acid;(6R,7R)-7-[[(2E)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate |
InChI |
InChI=1S/C22H21N8O8PS4.C2H4O2.H2O/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10;1-2(3)4;/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37);1H3,(H,3,4);1H2/b26-13+;;/t14-,19-;;/m1../s1 |
Clave InChI |
KRWPPVCZNGQQHZ-ILKMAARGSA-N |
SMILES |
CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-].CC(=O)O.O |
SMILES isomérico |
CCO/N=C(\C1=NSC(=N1)NP(=O)(O)O)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-].CC(=O)O.O |
SMILES canónico |
CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-].CC(=O)O.O |
Pureza |
> 99% |
Solubilidad |
>100 mg/ml |
Sinónimos |
ceftaroline fosamil PPI-0903 PPI0903 TAK-599 TAK599 Teflaro |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Stability of Ceftaroline Fosamil
Ceftaroline fosamil is a fifth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and common Gram-negative organisms.[1][2][3] Marketed under brand names such as Teflaro and Zinforo, it is a prodrug that is rapidly converted in the body to its active form, ceftaroline.[2][4][5][6] This guide provides a detailed overview of its chemical structure and stability profile, crucial for its formulation, storage, and clinical administration.
Chemical Structure
Ceftaroline fosamil is a semi-synthetic antibacterial agent.[7] Chemically, it is (6R,7R)-7-{(2Z)-2 (ethoxyimino)-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetamido}-3-{[4-(1-methylpyridin-1-ium-4 yl)-1,3-thiazol-2-yl]sulfanyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate monoacetate monohydrate.[7][8]
The core of the molecule is a bicyclic cephem ring, characteristic of cephalosporins, which includes a four-membered β-lactam ring fused to a six-membered dihydrothiazine ring.[2] Key structural features contributing to its activity and properties include:
-
A 1,3-thiazole ring: This moiety is thought to be responsible for its potent activity against MRSA.[2]
-
An N-phosphonoamino group: This group renders the molecule water-soluble, allowing for parenteral administration.[9] In vivo, this phosphono group is rapidly cleaved by plasma phosphatases to yield the active metabolite, ceftaroline.[1][5][6]
Molecular Formula: C₂₂H₂₁N₈O₈PS₄[2] Molar Mass: 684.67 g·mol⁻¹[2]
Stability of Ceftaroline Fosamil
The stability of ceftaroline fosamil is a critical factor influencing its shelf-life and clinical utility. It is available as a sterile powder for injection, which is reconstituted and diluted prior to intravenous administration.[7][10]
Solid-State Stability
The stability of solid ceftaroline fosamil is significantly influenced by its physical form and moisture content.[9][11]
| Factor | Observation | Reference |
| Crystallinity | The amorphous form of ceftaroline fosamil is chemically unstable, even at refrigerated temperatures (8°C). The crystalline form, specifically the monoacetic acid solvate, is significantly more stable. | [9][11] |
| Moisture Content | Moisture content is a critical factor for long-term stability. The most stable form of crystalline ceftaroline fosamil contains approximately 3% moisture. | [9][11] |
Strict control of both crystallinity and moisture is essential to maintain the long-term stability of the drug substance at 25°C.[9][11]
Solution Stability
Once reconstituted and diluted, the stability of ceftaroline fosamil in solution is dependent on the diluent, concentration, temperature, and time.
| Diluent | Concentration | Storage Condition | Stability Duration | Reference |
| 0.9% Sodium Chloride or 5% Dextrose | 4 mg/mL to 12 mg/mL | Refrigerated (2°C to 8°C) | Up to 24 hours | [12] |
| 0.9% Sodium Chloride or 5% Dextrose | 4 mg/mL to 12 mg/mL | Room Temperature | Up to 6 hours | [7][12] |
| 0.9% Sodium Chloride | Not Specified | Refrigerated | Stable up to 48 hours (93.99% residual content) | [13] |
| 5% Dextrose | Not Specified | Refrigerated | Stable up to 48 hours (97.18% residual content) | [13] |
| 5% Dextrose | 2.4 mg/mL | Clinical Use Conditions | Showed the least stability, with a decay of approximately 65% | [10] |
It is recommended that the reconstituted solution in an infusion bag be used within 6 hours if stored at room temperature, or within 24 hours if refrigerated.[7]
Forced Degradation Studies
Forced degradation studies are performed to understand the intrinsic stability of a drug and to identify potential degradation products. Ceftaroline fosamil has been subjected to various stress conditions, including acid and alkaline hydrolysis, oxidation, thermal stress, and photolysis.
| Stress Condition | Observations | Reference |
| Acid Hydrolysis | Stable in 0.1M HCl. | [14] |
| Alkaline Hydrolysis | Unstable in 0.1M and 0.01M NaOH. | [14] |
| Oxidative Degradation | Unstable in 3.0% hydrogen peroxide. | [14] |
| Thermal Degradation | Unstable at 40°C and 60°C.[14] Under thermal stress at 60°C, a significant degradation of about 86% was observed after 90 minutes.[15] | [14][15] |
| Photodegradation | Highly sensitive to photolysis. | [16] |
Degradation Pathways and Products
The primary degradation pathway in solution is the hydrolysis of the prodrug to the active form, ceftaroline.[13][15] Further degradation can occur through the opening of the β-lactam ring and modifications to the side chains.[13]
Under various stress conditions, several degradation products have been identified using techniques like LC-MS.
| m/z of Degradation Product | Proposed Identity/Pathway | Reference |
| 543 | Not specified | [10] |
| 483 | Not specified | [10] |
| 442 | Not specified | [10] |
| 337 | Not specified | [10] |
| 303 | Not specified | [10] |
| Not specified | Ceftaroline (active form) | [13] |
| Not specified | Opened β-lactam ring | [13] |
Experimental Protocols
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A common analytical technique to assess the stability of ceftaroline fosamil is reverse-phase HPLC.
-
Method 1:
-
Column: Agilent Zorbax Eclipse Plus C18 (5 μm, 250 mm x 4.6 mm i.d.)
-
Mobile Phase: Water:acetonitrile (87:13, v/v), with 1% triethylamine, pH adjusted to 5.0.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 242 nm
-
Column Temperature: 30°C
-
Reference: [17]
-
-
Method 2 (for bulk and parenteral forms):
-
Column: C-18 X-terra (Waters Corporation, 250 mm × 4.6 mm I.D.; particle size 5 μm)
-
Mobile Phase: Buffer:acetonitrile:methanol (40:30:30)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 242 nm
-
Reference: [18]
-
Forced Degradation Protocols
-
Acid Hydrolysis: The sample is exposed to 1M HCl for 30 minutes.[15]
-
Alkaline Hydrolysis: The sample is exposed to 0.05M NaOH for 5 minutes.[15]
-
Oxidative Degradation: The sample is exposed to a 10% H₂O₂ solution for 30 minutes.[15]
-
Thermal Degradation: The sample solution is heated in a dry air oven at 60°C for 90 minutes.[15]
-
Photolysis: The sample is exposed to UVA light (352 nm) for 5 hours.[15]
Mass Spectrometry for Degradation Product Identification
Liquid chromatography coupled with mass spectrometry (LC-MS) is used to identify the structures of degradation products.
-
Technique: LC coupled with electrospray ionization time-of-flight mass spectrometry (LC-ESI-Q-TOF-MS).
-
Application: Used to identify related substances that appear under stress conditions.
-
Reference: [16]
Visualizations
Mechanism of Action of Ceftaroline
Caption: Mechanism of action of Ceftaroline.
Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study.
Key Factors in Solid-State Stability
Caption: Factors affecting solid-state stability.
References
- 1. Ceftaroline Fosamil: A Brief Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceftaroline fosamil - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetic and pharmacodynamic evaluation of ceftaroline fosamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A critical review on the clinical pharmacokinetics, pharmacodynamics, and clinical trials of ceftaroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Pharmacokinetics and pharmacodynamics of ceftaroline] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Ceftaroline Fosamil? [synapse.patsnap.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Facebook [cancer.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability of the antibiotic ceftaroline fosamil with focus on degradation products and decomposition pathways - Integrative analysis by LC-DAD, ESI-QTOF and in silico prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability and stabilization studies of TAK-599 (Ceftaroline Fosamil), a novel N-phosphono type prodrug of anti-methicillin resistant Staphylococcus aureus cephalosporin T-91825 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In-use Stability of Ceftaroline Fosamil in Elastomeric Home Infusion Systems and MINI-BAG Plus Containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Identification and determination of related substances of ceftaroline fosamil in medicinal product by high performance liquid chromatography with diode array detection and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. seer.ufrgs.br [seer.ufrgs.br]
- 18. researchgate.net [researchgate.net]
In vitro activity of Teflaro against clinical isolates
An In-depth Technical Guide on the In Vitro Activity of Teflaro (Ceftaroline Fosamil)
Introduction
This compound, the brand name for ceftaroline fosamil, is a fifth-generation cephalosporin antibiotic. It is administered intravenously as a prodrug, ceftaroline fosamil, which is rapidly converted in the plasma to its active form, ceftaroline.[1] This advanced cephalosporin exhibits a broad spectrum of bactericidal activity against many Gram-positive and Gram-negative bacteria.[2][3] Notably, it is the first β-lactam agent approved in the United States with clinically significant activity against methicillin-resistant Staphylococcus aureus (MRSA).[3][4] This guide provides a comprehensive overview of its in vitro activity against key clinical isolates, details of experimental protocols for susceptibility testing, and a summary of its unique mechanism of action.
Mechanism of Action
Like other β-lactam antibiotics, ceftaroline's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[3][5] It achieves this by covalently binding to essential enzymes known as penicillin-binding proteins (PBPs), which are responsible for the final transpeptidation step in peptidoglycan synthesis.[6] The inhibition of this process leads to irregularities in the cell wall, ultimately causing cell lysis and bacterial death.[6]
Ceftaroline's expanded spectrum, particularly against resistant Gram-positive organisms, is attributed to its high binding affinity for specific PBPs:
-
Against MRSA: The resistance of S. aureus to most β-lactams is mediated by the mecA gene, which encodes for a mutated PBP known as PBP2a.[6] PBP2a has a low affinity for most β-lactam antibiotics. Ceftaroline, however, demonstrates a high affinity for PBP2a, with some studies suggesting it is up to 256-fold higher than other agents.[6][7][8] This is achieved through a unique allosteric mechanism where one ceftaroline molecule binds to a distant, non-active site on PBP2a.[9][10] This initial binding induces a conformational change that opens the active site, allowing a second ceftaroline molecule to bind and inhibit the enzyme's function.[9][10]
-
Against Streptococcus pneumoniae: Ceftaroline shows high affinity for PBP2x and PBP2b in S. pneumoniae, including strains that are resistant to penicillin and other cephalosporins.[5][7][8] It also binds effectively to other key pneumococcal PBPs such as PBP1a.[7][8]
This enhanced binding to critical PBPs in resistant strains underpins this compound's potent in vitro activity.
Signaling Pathway Visualization
The following diagram illustrates the allosteric inhibition of PBP2a in MRSA by ceftaroline.
References
- 1. In vitro Activity of Ceftaroline Against Isolates of Gram-Positive Bacteria from Patients with Bloodstream Infections Collected as a Part of ATLAS Between 2017 and 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 4. Ceftaroline Fosamil: A Brief Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Ceftaroline Fosamil? [synapse.patsnap.com]
- 6. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Affinity of ceftaroline and other beta-lactams for penicillin-binding proteins from Staphylococcus aureus and Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ceftaroline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
In-Depth Technical Guide: Teflaro (Ceftaroline Fosamil) and its Spectrum of Activity Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Teflaro® (ceftaroline fosamil) is a fifth-generation cephalosporin with a broad spectrum of activity against Gram-positive bacteria, including resistant phenotypes such as methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae (PRSP). Its unique mechanism of action, characterized by a high affinity for penicillin-binding protein 2a (PBP2a) in MRSA, sets it apart from other β-lactam antibiotics. This technical guide provides a comprehensive overview of this compound's in-vitro activity against key Gram-positive pathogens, detailed experimental methodologies for susceptibility testing, and a visual representation of its mechanism of action and experimental workflows.
In-Vitro Spectrum of Activity
The in-vitro potency of ceftaroline, the active metabolite of ceftaroline fosamil, has been extensively evaluated against a wide range of Gram-positive clinical isolates. The following tables summarize the minimum inhibitory concentration (MIC) data, providing a quantitative measure of its activity.
Table 1: In-Vitro Activity of Ceftaroline against Staphylococcus aureus
| Organism (Resistance Phenotype) | No. of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Methicillin-Susceptible S. aureus (MSSA) | 4016 | ≤0.03–1 | 0.25 | 0.25 |
| Methicillin-Resistant S. aureus (MRSA) | 9875 | 0.12–2 | 0.5 | 1 |
| Vancomycin-Intermediate S. aureus (VISA) | Multiple Studies | 0.25–1 | 0.5 | 1 |
| Daptomycin-Nonsusceptible S. aureus (DNSSA) | 18 | 0.25–1 | 0.5 | 1 |
| Linezolid-Resistant S. aureus | 14 | 0.25-2 | 1 | 2 |
Data sourced from multiple in-vitro studies. [1][2][3]
Table 2: In-Vitro Activity of Ceftaroline against Streptococcus pneumoniae
| Organism (Resistance Phenotype) | No. of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Penicillin-Susceptible S. pneumoniae | 595 | Not Specified | 0.12 | 0.12 |
| Penicillin-Nonsusceptible S. pneumoniae | 60 | Not Specified | Not Specified | 0.25 |
| Cefotaxime-Resistant S. pneumoniae | 120 | 0.125–2 | Not Specified | 0.5 |
| Multidrug-Resistant S. pneumoniae | 1001 | Not Specified | 0.12 | 0.25 |
Data sourced from multiple in-vitro studies. [4][5][6][7]
Table 3: In-Vitro Activity of Ceftaroline against Other Gram-Positive Bacteria
| Organism | No. of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Coagulase-Negative Staphylococci | 3270 | 0.03–0.12 (Daptomycin-NS) | 0.25 | 0.5 |
| Enterococcus faecalis | Not Specified | Not Specified | Not Specified | Not Specified |
| Enterococcus faecium (Ampicillin-Resistant Mutant) | Lab-derived | MIC of 2 | Not Specified | Not Specified |
Data sourced from multiple in-vitro studies. [2][8][9] It is important to note that while ceftaroline shows some in-vitro activity against Enterococcus faecalis, it is generally not indicated for the treatment of enterococcal infections.[10][11] Combination therapy with ampicillin has shown synergistic effects against E. faecalis in some studies.
Mechanism of Action: High Affinity for PBP2a
Ceftaroline exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through binding to essential penicillin-binding proteins (PBPs). Its potent activity against MRSA is attributed to its high affinity for PBP2a, a modified PBP encoded by the mecA gene, which has low affinity for most other β-lactam antibiotics.
Caption: Mechanism of action of Ceftaroline against Gram-positive bacteria.
Experimental Protocols: Broth Microdilution Susceptibility Testing
The in-vitro activity data presented in this guide are primarily derived from broth microdilution susceptibility testing performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The following is a generalized protocol based on these standards.
3.1. Principle
The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
3.2. Materials
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Ceftaroline analytical powder
-
Bacterial isolates for testing
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
3.3. Methodology
-
Preparation of Antimicrobial Solutions: A stock solution of ceftaroline is prepared and serially diluted in CAMHB to achieve the desired final concentrations in the microtiter plate wells.
-
Inoculum Preparation: Bacterial colonies from a fresh (18-24 hour) agar plate are suspended in a sterile liquid to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation of Microtiter Plates: Each well of the microtiter plate, containing the serially diluted ceftaroline, is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included on each plate.
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading of Results: Following incubation, the plates are examined for bacterial growth. The MIC is recorded as the lowest concentration of ceftaroline at which there is no visible growth.
Caption: Workflow for Broth Microdilution Susceptibility Testing.
Conclusion
This compound demonstrates potent in-vitro activity against a broad range of clinically relevant Gram-positive bacteria, including strains resistant to other antimicrobial agents. Its unique affinity for PBP2a in MRSA provides a critical advantage in treating infections caused by this challenging pathogen. The standardized methodologies for susceptibility testing, such as broth microdilution, are essential for accurately determining its efficacy and guiding appropriate clinical use. This technical guide provides a foundational understanding of this compound's Gram-positive spectrum of activity for researchers, scientists, and drug development professionals.
References
- 1. medicallabnotes.com [medicallabnotes.com]
- 2. EUCAST: Reference Method [eucast.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EUCAST: MIC Determination [eucast.org]
- 6. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. testinglab.com [testinglab.com]
- 9. What is the mechanism of Ceftaroline Fosamil? [synapse.patsnap.com]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
The Journey of a Novel Cephalosporin: A Technical Guide to the Pharmacokinetics and Tissue Distribution of Ceftaroline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceftaroline, a fifth-generation cephalosporin, exhibits a broad spectrum of activity against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), and common Gram-negative pathogens.[1][2][3] This technical guide provides a comprehensive overview of the pharmacokinetics and tissue distribution of ceftaroline, synthesizing data from numerous preclinical and clinical studies. The information is presented to support further research and development efforts in the field of infectious diseases. Ceftaroline is administered intravenously as the prodrug, ceftaroline fosamil, which is rapidly and completely hydrolyzed by plasma phosphatases to the active form, ceftaroline.[1][4][5] This guide details its absorption, distribution, metabolism, and excretion (ADME) profile, and presents tissue penetration data in key sites of infection.
Pharmacokinetic Profile
Ceftaroline exhibits a pharmacokinetic profile characterized by linear dose-proportionality, low plasma protein binding, and primary elimination through renal excretion.[5][6]
Absorption and Distribution
Following intravenous administration of the prodrug ceftaroline fosamil, ceftaroline is rapidly formed.[2] The pharmacokinetic parameters are not significantly different between intramuscular and intravenous routes of administration in animal models, suggesting excellent bioavailability with the intramuscular route.[1][5]
Ceftaroline has a relatively low volume of distribution, estimated to be around 20.3 to 28.3 liters, which corresponds to the extracellular fluid volume.[2][7][8] Plasma protein binding is low, approximately 20%.[1][2][7][9]
Table 1: Key Pharmacokinetic Parameters of Ceftaroline in Healthy Adults
| Parameter | Value | Reference(s) |
| Peak Plasma Concentration (Cmax) | 19.0 - 21.3 µg/mL (after 600 mg IV infusion) | [1][2][7] |
| Area Under the Curve (AUC) | 55.69 - 56.2 µg·h/mL (at steady state) | [1][8][9] |
| Half-life (t½) | ~2.6 hours | [2][6][7][8][9] |
| Volume of Distribution (Vd) | 20.3 - 28.3 L (0.37 L/kg) | [1][2][7][8] |
| Plasma Protein Binding | <20% | [1][2][7][9] |
| Clearance | ~9.6 L/hr | [7] |
Metabolism and Excretion
Ceftaroline undergoes minimal metabolism. The prodrug, ceftaroline fosamil, is converted to the active ceftaroline in plasma by phosphatase enzymes.[3][7] A small fraction of ceftaroline is then metabolized to the inactive ceftaroline-M1 metabolite.[1][9] Importantly, ceftaroline is not a substrate or inhibitor of cytochrome P450 enzymes, indicating a low potential for drug-drug interactions.[1][3][8]
The primary route of elimination for ceftaroline and its metabolite is renal excretion.[1][6][9] Approximately 88% of the administered dose is recovered in the urine.[7] Dosage adjustments are necessary for patients with moderate to severe renal impairment.[1][6][7][10]
Tissue Distribution
Effective treatment of infections requires adequate drug concentrations at the site of infection. Ceftaroline has demonstrated penetration into various tissues, including lung, skin and soft tissue, and the central nervous system under certain conditions.
Lung Penetration
Studies in healthy subjects have shown that ceftaroline penetrates into the epithelial lining fluid (ELF) of the lungs. The penetration of free ceftaroline into ELF is approximately 23% of the free drug concentration in plasma.[11][12] In a rabbit model of necrotizing pneumonia, ceftaroline was effective in reducing bacterial titers in the lungs.[13] A study in cardiac surgery patients also demonstrated adequate penetration into interstitial lung tissue.[14]
Table 2: Ceftaroline Concentrations in Lung Tissues
| Tissue/Fluid | Penetration/Concentration | Animal/Human Model | Reference(s) |
| Epithelial Lining Fluid (ELF) | ~23% of free plasma concentration | Healthy Human Adults | [11][12] |
| Lung Tissue | 18.7 mg/kg (plasma: 41.0 mg/L) | Rabbit | [1] |
| Interstitial Lung Tissue | Adequate penetration demonstrated | Human Cardiac Surgery Patients | [14] |
Soft Tissue Penetration
Microdialysis studies in healthy volunteers have been conducted to assess ceftaroline concentrations in muscle and subcutaneous tissue. These studies have shown that ceftaroline penetrates into the interstitial fluid of these tissues. The penetration ratios into muscle and subcutaneous tissues were estimated to be 0.52 and 0.58, respectively, relative to plasma concentrations.[15]
Table 3: Ceftaroline Penetration into Soft Tissues
| Tissue | Penetration Ratio (Tissue/Plasma) | Method | Reference(s) |
| Muscle | 0.52 | Microdialysis | [15] |
| Subcutaneous Tissue | 0.58 | Microdialysis | [15] |
Central Nervous System (CNS) Penetration
Ceftaroline's penetration into the cerebrospinal fluid (CSF) is generally low but is enhanced by meningeal inflammation.[16][17] In a rabbit meningitis model, CNS penetration was reported to be around 15%.[9] A population pharmacokinetic model suggested that with inflamed meninges, therapeutic targets could be reached in the CSF.[16][17]
Experimental Methodologies
Quantification of Ceftaroline in Biological Matrices
The quantification of ceftaroline in plasma, urine, and tissue samples is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography with ultraviolet detection (HPLC-UV).[4][11][18][19][20]
Sample Preparation: A common method for sample preparation involves protein precipitation with methanol to isolate the analytes from the biological matrix.[4][20]
LC-MS/MS Method:
-
Chromatography: Reversed-phase columns are typically used.[18]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is often employed.[21]
-
Ionization: Electrospray ionization (ESI) in the positive mode is used.[19]
-
Detection: Multiple reaction monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for ceftaroline and its internal standard.[11][19]
HPLC-UV Method:
-
Chromatography: C18 columns are commonly used.[18]
-
Detection: UV detection is typically performed at a wavelength of 238 nm.[19]
Tissue Distribution Studies using Microdialysis
In vivo microdialysis is a key technique used to measure unbound drug concentrations in the interstitial fluid of various tissues, providing a more accurate representation of the pharmacologically active drug levels at the site of infection.[21][22][23]
Caption: Workflow for in vivo microdialysis to determine tissue drug concentrations.
Signaling Pathways and Mechanism of Action
Ceftaroline exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis.[24][25][26] A key feature of ceftaroline is its high affinity for PBP2a of MRSA, which is the primary determinant of methicillin resistance.[2][24]
Caption: Ceftaroline's mechanism of action via PBP inhibition.
Conclusion
Ceftaroline possesses a favorable pharmacokinetic profile and demonstrates penetration into key tissues relevant to its clinical indications for complicated skin and soft tissue infections and community-acquired pneumonia. The data summarized in this guide provide a foundation for researchers and drug development professionals to understand the disposition of this important antibiotic, aiding in the design of future studies and the optimization of its clinical use. The detailed methodologies offer a reference for the replication and extension of these critical pharmacokinetic and tissue distribution studies.
References
- 1. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceftaroline: a novel broad-spectrum cephalosporin with activity against meticillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ceftaroline fosamil - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. [Pharmacokinetics and pharmacodynamics of ceftaroline] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A series of pharmacokinetic studies of ceftaroline fosamil in select populations: normal subjects, healthy elderly subjects, and subjects with renal impairment or end-stage renal disease requiring hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reference.medscape.com [reference.medscape.com]
- 8. researchgate.net [researchgate.net]
- 9. Ceftaroline | Johns Hopkins ABX Guide [hopkinsguides.com]
- 10. This compound.com [this compound.com]
- 11. Penetration of Ceftaroline into the Epithelial Lining Fluid of Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. In Vivo Efficacy of Ceftaroline Fosamil in a Methicillin-Resistant Panton-Valentine Leukocidin-Producing Staphylococcus aureus Rabbit Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plasma and Lung Tissue Pharmacokinetics of Ceftaroline Fosamil in Patients Undergoing Cardiac Surgery with Cardiopulmonary Bypass: an In Vivo Microdialysis Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. journals.asm.org [journals.asm.org]
- 17. Population Pharmacokinetic Modeling and Probability of Target Attainment of Ceftaroline in Brain and Soft Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Development and validation of an LC-MS/MS method to quantify ceftaroline in microdialysate samples from plasma and brain: Application to a preclinical pharmacokinetic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Plasma and Lung Tissue Pharmacokinetics of Ceftaroline Fosamil in Patients Undergoing Cardiac Surgery with Cardiopulmonary Bypass: an In Vivo Microdialysis Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Single- and Repeated-Dose Pharmacokinetics of Ceftaroline in Plasma and Soft Tissues of Healthy Volunteers for Two Different Dosing Regimens of Ceftaroline Fosamil - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. Binding of ceftaroline to penicillin-binding proteins of Staphylococcus aureus and Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
A Deep Dive into the Binding Affinity of Teflaro (Ceftaroline) for Penicillin-Binding Proteins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Teflaro® (ceftaroline fosamil), a fifth-generation cephalosporin, for its primary targets, the penicillin-binding proteins (PBPs). Ceftaroline exhibits a unique and potent mechanism of action, particularly against resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA). This document collates quantitative binding data, details the experimental methodologies used for its determination, and provides visual representations of key biological and experimental processes.
Core Mechanism of Action: Potent PBP Inhibition
Like other β-lactam antibiotics, the bactericidal activity of ceftaroline is achieved through the inhibition of bacterial cell wall synthesis.[1][2][3] This is accomplished by binding to essential penicillin-binding proteins (PBPs), which are enzymes crucial for the transpeptidation step in peptidoglycan synthesis.[1][4] Inhibition of these enzymes disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[1][2]
What distinguishes ceftaroline is its high binding affinity for PBP2a, the protein encoded by the mecA gene, which is responsible for methicillin resistance in S. aureus.[1][3][5] Ceftaroline's potent activity against MRSA is attributed to this strong affinity for PBP2a.[1][5][6][7] Additionally, it demonstrates a high affinity for PBP2x in Streptococcus pneumoniae, contributing to its efficacy against penicillin-resistant strains of this pathogen.[3][7]
Quantitative Analysis of Binding Affinity
The binding affinity of ceftaroline for various PBPs is typically quantified by determining the 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the binding of a fluorescent penicillin derivative to the PBP. The following tables summarize the IC50 values of ceftaroline for key PBPs in Staphylococcus aureus and Streptococcus pneumoniae from published studies.
Table 1: Ceftaroline Binding Affinity (IC50) for Staphylococcus aureus PBPs
| Strain Type | PBP | Ceftaroline IC50 (μg/mL) | Reference |
| Methicillin-Susceptible S. aureus (MSSA) | PBP1 | ≤0.5 | [8] |
| PBP2 | ≤0.5 | [8] | |
| PBP3 | ≤0.5 | [8] | |
| Methicillin-Resistant S. aureus (MRSA) | PBP2a | 0.01 - 1 | [4][8][9] |
Table 2: Ceftaroline Binding Affinity (IC50) for Streptococcus pneumoniae PBPs
| Strain Type | PBP | Ceftaroline IC50 (μg/mL) | Reference |
| Penicillin-Susceptible S. pneumoniae | PBP1A | 0.125 - 0.25 | [9] |
| PBP2B | 0.5 - 4 | [9] | |
| PBP2X | 0.1 - 1 | [9] | |
| Penicillin-Resistant S. pneumoniae | PBP1A | 0.125 - 0.25 | [8][9] |
| PBP2B | 0.5 - 4 | [8][9] | |
| PBP2X | 0.1 - 1 | [8][9] |
Experimental Protocols for Determining PBP Binding Affinity
The determination of ceftaroline's binding affinity for PBPs is primarily conducted using a competitive binding assay with a fluorescently labeled penicillin, such as Bocillin FL.
Preparation of Bacterial Membranes:
-
Bacterial strains of interest (S. aureus or S. pneumoniae) are cultured to a specific optical density.
-
The bacterial cells are harvested by centrifugation.
-
The cells are then lysed to release the cellular components, including the cell membranes where PBPs are located.
-
Crude membrane fractions are isolated through further centrifugation and washing steps.
Competitive Binding Assay:
-
The isolated bacterial membranes containing the PBPs are incubated with varying concentrations of ceftaroline. This allows ceftaroline to bind to the PBPs.[10][11][12]
-
After the initial incubation, a fixed concentration of a fluorescent penicillin derivative, Bocillin FL, is added to the mixture.[10][11][12]
-
Bocillin FL will bind to any PBPs that have not been occupied by ceftaroline.
-
The reaction is then stopped, often by the addition of an excess of unlabeled penicillin G.[12]
Detection and Quantification:
-
The PBP-Bocillin FL complexes are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The fluorescently labeled PBPs are visualized using an imaging system.[4]
-
The intensity of the fluorescent bands is quantified. The concentration of ceftaroline that results in a 50% reduction in the fluorescence intensity, compared to a control with no ceftaroline, is determined as the IC50 value.[4]
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of ceftaroline and the experimental workflow for determining PBP binding affinity.
References
- 1. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. What is the mechanism of Ceftaroline Fosamil? [synapse.patsnap.com]
- 4. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Ceftaroline Fosamil for the Treatment of Staphylococcus aureus Bacteremia Secondary to Acute Bacterial Skin and Skin Structure Infections or Community-Acquired Bacterial Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ceftaroline fosamil [drugcentral.org]
- 8. researchgate.net [researchgate.net]
- 9. Affinity of ceftaroline and other beta-lactams for penicillin-binding proteins from Staphylococcus aureus and Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Binding of ceftaroline to penicillin-binding proteins of Staphylococcus aureus and Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
Preclinical Safety and Toxicology of Ceftaroline Fosamil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftaroline fosamil is a fifth-generation cephalosporin antibiotic with broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and common Gram-negative organisms.[1][2] It is a prodrug that is rapidly converted in the plasma by phosphatases to its active metabolite, ceftaroline.[3][4] The bactericidal action of ceftaroline is achieved through the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1][3] This technical guide provides a comprehensive overview of the preclinical safety and toxicology profile of ceftaroline fosamil, summarizing key findings from a range of nonclinical studies. The information presented is intended to inform researchers, scientists, and drug development professionals involved in the ongoing evaluation and development of antibacterial agents.
Executive Summary of Preclinical Safety Findings
The preclinical safety evaluation of ceftaroline fosamil has been extensive, encompassing single-dose and repeated-dose toxicity studies, genotoxicity assays, reproductive and developmental toxicity studies, and local tolerance assessments. Overall, ceftaroline fosamil exhibits a nonclinical toxicity profile that is characteristic of the cephalosporin class of antibiotics.[5] The primary target organs of toxicity identified in rats and monkeys at high doses are the kidneys and the central nervous system (CNS).[5] Notably, no carcinogenicity studies have been conducted, which is considered acceptable for a product intended for short-term use.[6] The genotoxic potential of ceftaroline fosamil and its active metabolite, ceftaroline, is considered low.[5] Furthermore, ceftaroline has not been identified as a reproductive or developmental toxicant.[5]
Single-Dose Toxicity
Acute single-dose toxicity studies were conducted in both rats and cynomolgus monkeys to determine the potential for adverse effects following a single high dose of ceftaroline fosamil.
Data Presentation: Single-Dose Intravenous Toxicity
| Species | Sex | Dose Levels (mg/kg) | NOAEL (mg/kg) | Key Observations |
| Rat | Male & Female | 500, 1000, 2000 | 500 | Cloudy urine at ≥500 mg/kg, crystalluria at ≥1000 mg/kg, prone position, and tonic/clonic convulsions in one high-dose female. Recovery within 24 hours.[5] |
| Cynomolgus Monkey | Male & Female | 20, 200, 2000 | 20 | Cloudy urine at ≥200 mg/kg, vomiting and mydriasis at ≥200 mg/kg, reduced motor activity, paleness, and transient drops in body temperature and heart rate at 2000 mg/kg.[5] |
Experimental Protocols: Single-Dose Intravenous Toxicity Study (Rat - General Protocol)
This study was designed to assess the acute toxicity of a single intravenous dose of ceftaroline fosamil in rats.
-
Test System: Sprague-Dawley rats.
-
Administration: A single dose administered via slow intravenous bolus injection.
-
Dose Levels: Vehicle control, and graded doses of ceftaroline fosamil (e.g., 500, 1000, 2000 mg/kg).
-
Observation Period: Animals were observed for clinical signs of toxicity and mortality for at least 14 days post-administration.
-
Endpoints:
-
Clinical Observations: Daily monitoring for changes in behavior, appearance, and physiological functions.
-
Body Weight: Measured prior to dosing and at regular intervals throughout the observation period.
-
Necropsy: Gross pathological examination of all animals at the end of the study.
-
Repeated-Dose Toxicity
Repeated-dose toxicity studies were conducted in rats and cynomolgus monkeys for durations of up to 13 weeks to evaluate the potential for cumulative toxicity.
Data Presentation: Repeated-Dose Intravenous Toxicity
| Species | Duration | Dose Levels (mg/kg/day) | NOAEL (mg/kg/day) | Target Organs | Key Findings |
| Rat | 4 weeks | Up to 1000 | <300 | Kidney, CNS | Renal toxicity at >300 mg/kg. Tonic/clonic convulsions at 1000 mg/kg.[5] |
| Rat | 13 weeks | Not specified in detail | ~Unity relative exposure | Kidney, CNS | Consistent with 4-week study findings. |
| Cynomolgus Monkey | 4 weeks | Up to 400 | <80 | Kidney, CNS | Renal toxicity at >80 mg/kg. Tonic/clonic convulsions at 400 mg/kg.[5] |
| Cynomolgus Monkey | 13 weeks | Not specified in detail | 0.3-2.8 relative exposure | Kidney, CNS | Consistent with 4-week study findings. |
Experimental Protocols: 4-Week Repeated-Dose Intravenous Toxicity Study (Monkey - General Protocol)
This study was designed to evaluate the toxicity of ceftaroline fosamil following daily intravenous administration for 28 days in cynomolgus monkeys.
-
Test System: Cynomolgus monkeys.
-
Administration: Daily intravenous infusion over a specified period (e.g., 60 minutes).
-
Dose Levels: Vehicle control, and multiple dose levels of ceftaroline fosamil.
-
Duration: 28 days of dosing followed by a recovery period for a subset of animals.
-
Endpoints:
-
Clinical Observations: Daily monitoring for clinical signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Examinations performed pre-study and at termination.
-
Electrocardiography (ECG): Performed pre-study and at termination.
-
Clinical Pathology: Hematology, clinical chemistry, and urinalysis performed at pre-study, mid-study, and termination.
-
Toxicokinetics: Blood samples collected at specified time points to determine plasma concentrations of ceftaroline.
-
Anatomic Pathology: Full necropsy and histopathological examination of a comprehensive list of tissues from all animals.
-
Genotoxicity
A battery of in vitro and in vivo genotoxicity studies was conducted to assess the potential of ceftaroline fosamil and its active metabolite, ceftaroline, to induce gene mutations and chromosomal damage.
Data Presentation: Genotoxicity Studies
| Assay | Test System | Metabolic Activation | Test Article | Result |
| Bacterial Reverse Mutation Assay (Ames) | S. typhimurium & E. coli | With and Without | Ceftaroline fosamil | Negative[5] |
| Mouse Lymphoma Assay | L5178Y mouse lymphoma cells | With and Without | Ceftaroline fosamil | Negative[5] |
| Chromosomal Aberration | Chinese Hamster Lung (CHL) cells | Without | Ceftaroline fosamil | Positive[5] |
| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Without | Ceftaroline | Positive[5] |
| Chromosomal Aberration | Chinese Hamster Lung (CHL) cells | With | Ceftaroline fosamil | Negative[5] |
| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With | Ceftaroline | Negative[5] |
| Unscheduled DNA Synthesis (UDS) | Rat hepatocytes (in vivo) | N/A | Ceftaroline fosamil | Negative[5] |
Experimental Protocols
-
Principle: This assay evaluates the ability of a test substance to induce reverse mutations at selected loci of several strains of Salmonella typhimurium and Escherichia coli.
-
Methodology:
-
Tester strains are exposed to ceftaroline fosamil at various concentrations with and without a metabolic activation system (S9 mix).
-
The mixture is incubated and then plated on minimal medium agar.
-
After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize an essential amino acid) is counted.
-
A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
-
-
Principle: This assay assesses the potential of a test substance to induce structural chromosomal aberrations in cultured mammalian cells.
-
Methodology:
-
Chinese Hamster Lung (CHL) or Chinese Hamster Ovary (CHO) cells are exposed to various concentrations of ceftaroline fosamil or ceftaroline, with and without S9 metabolic activation.
-
Cells are harvested at a suitable time after treatment, and metaphase chromosomes are prepared.
-
Chromosomes are examined microscopically for structural aberrations (e.g., breaks, gaps, exchanges).
-
A significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive result.
-
-
Principle: This assay measures DNA repair synthesis in hepatocytes of rats treated with a test substance.
-
Methodology:
-
Rats are treated with ceftaroline fosamil.
-
At a specified time after treatment, the liver is perfused, and hepatocytes are isolated.
-
The isolated hepatocytes are incubated with ³H-thymidine.
-
Autoradiography is used to measure the incorporation of ³H-thymidine into the DNA of non-S-phase cells, which is an indicator of DNA repair.
-
A significant increase in UDS is indicative of DNA damage.
-
Carcinogenicity
Long-term carcinogenicity studies with ceftaroline fosamil have not been conducted. This is generally considered acceptable for antibacterial drugs that are intended for short-term clinical use.[6]
Reproductive and Developmental Toxicity
A series of studies were conducted to evaluate the potential effects of ceftaroline fosamil on fertility, embryo-fetal development, and pre- and postnatal development.
Data Presentation: Reproductive and Developmental Toxicity
| Study Type | Species | Dose Levels (mg/kg/day) | Key Findings |
| Fertility and Early Embryonic Development | Rat | Up to 450 (IV) | No adverse effects on male or female fertility.[5] |
| Embryo-Fetal Development | Rat | Up to 300 (IV) | No maternal toxicity or effects on the fetus.[5] |
| Embryo-Fetal Development | Rabbit | 25, 50, 100 (IV) | Maternal toxicity (changes in fecal output, reduced body weight gain and food consumption) at ≥50 mg/kg. Increased incidence of a common skeletal variation (angulated hyoid alae) at maternally toxic doses. No drug-induced malformations.[5] |
| Pre- and Postnatal Development | Rat | Up to 450 (IV) | No adverse effects on postnatal development or reproductive performance of the offspring.[5] |
Experimental Protocols: Embryo-Fetal Developmental Toxicity Study (Rabbit - General Protocol)
-
Test System: New Zealand White rabbits.
-
Administration: Daily intravenous administration during the period of organogenesis.
-
Dose Levels: Vehicle control and multiple dose levels of ceftaroline fosamil.
-
Endpoints:
-
Maternal: Clinical signs, body weight, food consumption, and necropsy at termination.
-
Fetal: Number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetal body weight, sex, and external, visceral, and skeletal examinations for malformations and variations.
-
Local Tolerance
Local tolerance studies were conducted to assess the potential for irritation and inflammation at the site of administration.
Data Presentation: Local Tolerance
| Route of Administration | Species | Formulation | Findings |
| Intravenous (ear vein) | Rabbit | Ceftaroline fosamil in L-arginine/saline | Did not cause excessive irritation or inflammation.[5] |
| Intramuscular | Rabbit | Ceftaroline fosamil in L-arginine/saline | Did not cause excessive irritation or inflammation.[5] |
| In vitro | Human blood | Ceftaroline fosamil in clinical vehicle | Demonstrated hemocompatibility.[5] |
Experimental Protocols: Intravenous Local Tolerance Study (Rabbit - General Protocol)
-
Test System: Albino rabbits.
-
Administration: A single or repeated intravenous injection into the marginal ear vein.
-
Test Articles: Ceftaroline fosamil formulation and vehicle control.
-
Observation: The injection sites are observed for signs of local irritation (erythema, edema) at specified time points after administration.
-
Pathology: Macroscopic and microscopic examination of the injection sites at the end of the study.
Safety Pharmacology
Specialized safety pharmacology studies were conducted to investigate the potential effects of ceftaroline fosamil on major physiological systems.
Data Presentation: Safety Pharmacology
| System | Species | Dose Levels (mg/kg) | Findings |
| Central Nervous System | Rat | Up to 479 (IV) | No overt effects on physiological or behavioral parameters. Tonic convulsions observed at 2000 mg/kg. |
| Cardiovascular System | Not specified in detail | Not specified in detail | No significant effects noted in dedicated studies. |
| Respiratory System | Rat | 200 (IV) | Transient increase in respiration rate and decrease in tidal volume, with no effect on minute volume. |
| Renal System | Rat | Up to 600 (IV) | No effect on water and electrolyte excretion. |
Mechanism of Action and Toxicity
Ceftaroline fosamil is a prodrug that is rapidly converted to the active metabolite, ceftaroline, by plasma phosphatases.[3] The antibacterial effect of ceftaroline is mediated by its binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[1] This inhibition leads to bacterial cell lysis and death.[1]
The observed toxicities of ceftaroline fosamil in preclinical studies, primarily affecting the kidneys and central nervous system at high doses, are consistent with the known toxicological profile of the cephalosporin class of antibiotics.[5] There is no evidence to suggest a novel mechanism of toxicity for ceftaroline fosamil.
Conclusion
The comprehensive preclinical safety and toxicology evaluation of ceftaroline fosamil has demonstrated a safety profile consistent with the cephalosporin class. The primary target organs for toxicity at high doses are the kidney and central nervous system. Ceftaroline fosamil is not genotoxic in a standard battery of tests and has not shown adverse effects on reproduction or development. Local tolerance studies indicate that the formulation is well-tolerated. These nonclinical findings have supported the clinical development and regulatory approval of ceftaroline fosamil for the treatment of acute bacterial skin and skin structure infections and community-acquired bacterial pneumonia.
References
- 1. The bacterial reverse mutation test | RE-Place [re-place.be]
- 2. oecd.org [oecd.org]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. researchgate.net [researchgate.net]
- 5. ICH S5 (R3) Guideline on detection of reproductive and developmental toxicity for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. nib.si [nib.si]
Methodological & Application
Application Notes and Protocols: In Vivo Mouse Model of MRSA Infection Treated with Teflaro (Ceftaroline Fosamil)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for establishing and utilizing an in vivo mouse model of Methicillin-Resistant Staphylococcus aureus (MRSA) infection for the evaluation of Teflaro (ceftaroline fosamil) efficacy. The protocols are compiled from established research methodologies and are intended to guide researchers in the preclinical assessment of this antibiotic.
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) is a significant cause of morbidity and mortality, necessitating the development and evaluation of novel antimicrobial agents. This compound (ceftaroline fosamil) is a fifth-generation cephalosporin with demonstrated bactericidal activity against MRSA.[1][2] Its efficacy is attributed to its high affinity for penicillin-binding protein 2a (PBP2a), a key component of methicillin resistance in MRSA.[3][4] Preclinical evaluation of this compound in murine models of infection is a critical step in understanding its pharmacodynamics and in vivo efficacy. The most common models utilized are the neutropenic thigh, pneumonia (lung), and bacteremia infection models.
Data Presentation: Efficacy of this compound in Murine Models of MRSA Infection
The following tables summarize the quantitative data on the efficacy of this compound in treating MRSA infections in various mouse models.
Table 1: Efficacy of Ceftaroline in Murine Pneumonia Model
| MRSA Isolates | Ceftaroline MIC (μg/ml) | Treatment Regimen | Bacterial Load Reduction (log10 CFU) | Pharmacodynamic Target (%fT>MIC for 1-log10 kill) | Reference |
| 15 MRSA, 2 MSSA | 0.5 - 4 | Human-simulated 600 mg IV q12h | 0.64 - 1.95 | 41% | [3][5] |
| 1 MRSA, 3 MSSA | 0.12 - 1 | Dose-ranging | Not Reported | Not Reported for 1-log kill, 26±8 for stasis |
Table 2: Efficacy of Ceftaroline in Murine Thigh Infection Model
| MRSA Isolates | Ceftaroline MIC (μg/ml) | Treatment Regimen | Bacterial Load Reduction (log10 CFU/ml) | Pharmacodynamic Target (%fT>MIC for 1-log10 kill) | Reference |
| 22 MRSA, 4 MSSA | 0.125 - 4 | Human-simulated 600 mg q12h | 0.95 - 3.28 (neutropenic) | 19.3% | [6] |
| 13 MRSA | 0.125 - 4 | Human-simulated 600 mg q12h | 1.06 - 2.43 (immunocompetent) | Not Reported | [6] |
Table 3: Efficacy of Ceftaroline in Murine Bacteremia Model
| MRSA Strains | Ceftaroline MIC (mg/L) | Treatment Regimen | Bacterial Load Reduction (log10 CFU/mL in blood) | Bacterial Load Reduction (log10 CFU/g in kidney) | Reference |
| 5 | Not Specified | 50 mg/kg q6h for 24h | 2.34 ± 0.33 | 2.08 ± 0.22 | [7] |
Experimental Protocols
Murine Neutropenic Thigh Infection Model
This model is widely used to assess the in vivo efficacy of antimicrobial agents in the absence of a significant host immune response.
a. Induction of Neutropenia:
-
Administer cyclophosphamide intraperitoneally (i.p.) at a dose of 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This regimen induces profound neutropenia.
b. MRSA Inoculum Preparation:
-
Culture MRSA isolates overnight on tryptic soy agar plates.
-
Inoculate colonies into tryptic soy broth and incubate at 37°C with shaking to achieve logarithmic growth phase.
-
Wash the bacterial suspension with sterile saline and adjust the concentration to approximately 10^7 CFU/mL.
c. Infection:
-
Two hours prior to antibiotic administration, inject 0.1 mL of the prepared MRSA suspension intramuscularly into the posterior thigh muscle of each mouse.
d. This compound Administration:
-
This compound (ceftaroline fosamil) should be reconstituted according to the manufacturer's instructions.[8][9]
-
Administer the desired dose subcutaneously or intravenously. A human-simulated regimen of 600 mg every 12 hours is often used.[6]
e. Efficacy Assessment:
-
At 24 hours post-treatment initiation, euthanize the mice.
-
Aseptically remove the infected thigh muscle and homogenize it in sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar plates to determine the bacterial load (CFU/thigh).
-
Calculate the change in log10 CFU/thigh compared to untreated controls.
Murine Pneumonia Model
This model is crucial for evaluating the efficacy of antibiotics in treating respiratory tract infections.
a. Induction of Immunosuppression (Optional but common):
-
Induce neutropenia as described in the thigh infection model to create an immunocompromised state.[3]
b. MRSA Inoculum Preparation:
-
Prepare the MRSA inoculum as described previously, adjusting the final concentration as needed for the desired level of infection.
c. Infection:
-
Anesthetize the mice.
-
Administer the MRSA suspension (typically 50 µL) via intranasal instillation to induce pneumonia.
d. This compound Administration:
-
Administer this compound as described in the thigh infection model. The human-simulated regimen of 600 mg IV every 12 hours is relevant for this model.[3][5]
e. Efficacy Assessment:
-
At 24 hours post-treatment, euthanize the mice.
-
Aseptically remove the lungs and homogenize them.
-
Determine the bacterial load (CFU/lungs) by plating serial dilutions of the lung homogenate.
-
Calculate the reduction in bacterial density compared to control groups.
Murine Bacteremia Model
This model assesses the efficacy of antibiotics in treating bloodstream infections.
a. Animal Model:
-
Immunocompetent BALB/c mice are typically used for this model.[7]
b. MRSA Inoculum Preparation:
-
Prepare the MRSA inoculum as previously described.
c. Infection:
-
Inject the MRSA suspension intravenously (e.g., via the tail vein) to induce bacteremia.
d. This compound Administration:
-
Initiate this compound treatment at a specified time post-infection (e.g., 2 hours).[7]
-
A common dosing regimen is 50 mg/kg every 6 hours for 24 hours.[7]
e. Efficacy Assessment:
-
At the end of the treatment period, collect blood and kidney samples.
-
Determine the bacterial load in the blood (CFU/mL) and homogenized kidneys (CFU/g) by plating serial dilutions.
-
Compare the bacterial counts to those of untreated control animals.
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of this compound against MRSA
Caption: Mechanism of this compound action against MRSA.
Experimental Workflow: In Vivo Mouse Model of MRSA Infection
Caption: General workflow for in vivo MRSA infection model.
References
- 1. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) Pneumonia with Ceftaroline Fosamil in a Patient with Inhalational Thermal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of Ceftaroline Fosamil in a Staphylococcal Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of ceftaroline fosamil in a staphylococcal murine pneumonia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of Human Simulated Exposures of Ceftaroline Administered at 600 Milligrams Every 12 Hours against Phenotypically Diverse Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the in vivo efficacy of ceftaroline fosamil, vancomycin and daptomycin in a murine model of methicillin-resistant Staphylococcus aureus bacteraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. rxabbvie.com [rxabbvie.com]
Application Notes and Protocols for In Vitro Susceptibility Testing of Ceftaroline Fosamil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of ceftaroline fosamil for in vitro antimicrobial susceptibility testing (AST). The information is compiled from established guidelines and research publications to ensure accuracy and reproducibility in a laboratory setting.
Introduction
Ceftaroline fosamil is a fifth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and common Gram-negative respiratory pathogens.[1] It is a prodrug that is rapidly converted in vivo by plasma phosphatases to its active metabolite, ceftaroline.[1][2][3] For in vitro susceptibility testing, it is crucial to use standardized methods for the preparation of ceftaroline fosamil to obtain accurate and reproducible Minimum Inhibitory Concentration (MIC) and disk diffusion results. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Mechanism of Action
The active form, ceftaroline, exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[1][3] A key feature of ceftaroline is its high affinity for PBP2a, the protein responsible for methicillin resistance in Staphylococcus aureus.[1][2] This binding inhibits the transpeptidation step in peptidoglycan synthesis, leading to cell lysis and death.[3]
Caption: Activation of Ceftaroline Fosamil and its Mechanism of Action.
Quantitative Data Summary
The following tables summarize key quantitative data for the preparation and use of ceftaroline fosamil in in vitro susceptibility testing.
Table 1: Solubility and Storage of Ceftaroline Fosamil Stock Solutions
| Parameter | Value | Source |
| Solubility | ||
| Dimethyl Sulfoxide (DMSO) | Sparingly soluble; 41.67 mg/mL (55.95 mM) with ultrasonic assistance | [1] |
| Storage of Stock Solution | ||
| -20°C | Up to 1 month | |
| -80°C | Up to 6 months |
Table 2: CLSI and EUCAST Interpretive Criteria for Ceftaroline against Staphylococcus aureus
| MIC (μg/mL) | Disk Diffusion (30 μg disk) Zone Diameter (mm) | |
| Organization | S | SDD |
| CLSI | ≤1 | 2-4 |
| EUCAST | ≤1 | - |
S=Susceptible, SDD=Susceptible-Dose Dependent, I=Intermediate, R=Resistant. CLSI breakpoints are based on a dosage regimen of 600 mg every 12 hours for 'S' and 600 mg every 8 hours for 'SDD'.[4]
Table 3: Quality Control (QC) Ranges for Ceftaroline MIC Testing (CLSI)
| QC Strain | ATCC Number | MIC Range (μg/mL) |
| Escherichia coli | ATCC 25922 | 0.06 - 0.5 |
| Staphylococcus aureus | ATCC 29213 | 0.12 - 0.5 |
| Streptococcus pneumoniae | ATCC 49619 | 0.008 - 0.06 |
| Haemophilus influenzae | ATCC 49247 | 0.015 - 0.12 |
| Pseudomonas aeruginosa | ATCC 27853 | 8 - 32 |
Experimental Protocols
Preparation of Ceftaroline Fosamil Stock Solution
This protocol describes the preparation of a high-concentration stock solution of ceftaroline fosamil for use in broth microdilution and disk diffusion testing.
Materials:
-
Ceftaroline fosamil powder
-
Dimethyl sulfoxide (DMSO), sterile, molecular biology grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weighing: Accurately weigh the desired amount of ceftaroline fosamil powder using a calibrated analytical balance in a sterile environment.
-
Dissolution: Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mg/mL. For example, to prepare 1 mL of a 10 mg/mL stock solution, add 10 mg of ceftaroline fosamil to 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. The use of an ultrasonic water bath may be necessary to aid dissolution.[5]
-
Aliquoting and Storage: Aliquot the stock solution into sterile, amber microcentrifuge tubes in volumes suitable for single-day use to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
Broth Microdilution Susceptibility Testing
This protocol follows the general principles outlined by CLSI for broth microdilution testing.
Materials:
-
Ceftaroline fosamil stock solution (10 mg/mL)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum equivalent to a 0.5 McFarland standard
-
Quality control (QC) strains (e.g., S. aureus ATCC 29213)
Procedure:
-
Preparation of Working Solutions: Prepare serial twofold dilutions of the ceftaroline fosamil stock solution in CAMHB to achieve the desired final concentrations in the microtiter plate (typically ranging from 0.008 to 64 µg/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of ceftaroline that completely inhibits visible growth of the organism.
-
Quality Control: Concurrently test the appropriate QC strains. The resulting MICs should fall within the acceptable ranges specified by CLSI (see Table 3).
Disk Diffusion Susceptibility Testing
This protocol is based on the Kirby-Bauer disk diffusion method as described by CLSI.
Materials:
-
Ceftaroline 30 µg disks
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum equivalent to a 0.5 McFarland standard
-
Sterile cotton swabs
-
Quality control (QC) strains (e.g., S. aureus ATCC 25923)
Procedure:
-
Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly over the entire surface of an MHA plate to obtain confluent growth.
-
Disk Application: Aseptically apply a ceftaroline 30 µg disk to the surface of the inoculated MHA plate.
-
Incubation: Incubate the plates in an inverted position at 35°C ± 2°C in ambient air for 16-20 hours.
-
Reading Results: Measure the diameter of the zone of inhibition around the disk to the nearest millimeter.
-
Interpretation: Interpret the results as susceptible, susceptible-dose dependent, or resistant based on the zone diameter interpretive criteria provided by CLSI (see Table 2).
-
Quality Control: Test the appropriate QC strains in parallel. The zone diameters should be within the established QC ranges.
Workflow and Logical Relationships
Caption: Workflow for Ceftaroline Fosamil In Vitro Susceptibility Testing.
References
- 1. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 2. pid-el.com [pid-el.com]
- 3. Evaluation of in vitro activity of ceftaroline on methicillin resistant Staphylococcus aureus blood isolates from Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA Rationale for Recognition Decision: Ceftaroline fosamil | FDA [fda.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Time-Kill Assay Methodology for Teflaro (Ceftaroline) Against Streptococcus pneumoniae
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teflaro® (ceftaroline fosamil) is a fifth-generation cephalosporin with potent bactericidal activity against a broad spectrum of pathogens, including drug-resistant strains of Streptococcus pneumoniae.[1][2] Its efficacy is rooted in its high affinity for essential penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis.[3][4][5] This document provides detailed application notes and a comprehensive protocol for performing time-kill assays to evaluate the in vitro bactericidal activity of ceftaroline against Streptococcus pneumoniae.
The time-kill assay is a dynamic method used to assess the rate and extent of bacterial killing by an antimicrobial agent over time.[6][7][8][9] The data generated from these assays are invaluable for understanding the pharmacodynamics of an antibiotic and can help predict its clinical efficacy.[10][11] For ceftaroline, a time-dependent antibiotic, the duration that the drug concentration remains above the minimum inhibitory concentration (MIC) is a key predictor of its therapeutic success.[10][11]
Mechanism of Action of Ceftaroline Against Streptococcus pneumoniae
Ceftaroline, the active metabolite of the prodrug ceftaroline fosamil, exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall.[12] It achieves this by binding to and inactivating essential penicillin-binding proteins (PBPs).[3][4][5] Notably, ceftaroline demonstrates a high binding affinity for PBP2x and PBP2b in S. pneumoniae, which are often altered in penicillin-resistant strains.[1][3][4][5] This strong affinity allows ceftaroline to maintain its potent activity against strains that are resistant to other β-lactam antibiotics.[1][2]
Figure 1: Mechanism of action of Ceftaroline against Streptococcus pneumoniae.
Data Presentation: In Vitro Activity of Ceftaroline
The following tables summarize the in vitro activity of ceftaroline against various strains of Streptococcus pneumoniae.
Table 1: Minimum Inhibitory Concentrations (MICs) of Ceftaroline against Streptococcus pneumoniae
| Strain Type | Ceftaroline MIC Range (µg/mL) | Ceftaroline MIC50 (µg/mL) | Ceftaroline MIC90 (µg/mL) | Reference |
| All Isolates | ≤0.015 - 0.5 | ≤0.015 | 0.12 - 0.25 | [13] |
| Penicillin-Resistant | ≤0.015 - 0.5 | N/A | N/A | [13] |
| Multidrug-Resistant (MDR) | N/A | 0.06 | 0.25 | [13] |
Table 2: Bactericidal Activity of Ceftaroline against Streptococcus pneumoniae
| Strain | Ceftaroline Concentration | Time to Bactericidal Activity (≥3-log10 reduction) | Log10 CFU/mL Reduction at 96h | Reference |
| SP 1477 (Ceftriaxone-susceptible) | Simulated 600 mg q12h | 3 hours | -5.49 | [1] |
| SP 211 (Ceftriaxone-resistant) | Simulated 600 mg q12h | Sustained | -5.91 | [1] |
| SP 90 (Ceftriaxone-resistant) | Simulated 600 mg q12h | Sustained | -5.26 | [1] |
| SP 1466 (Ceftriaxone-resistant) | Simulated 600 mg q12h | Sustained | -5.14 | [1] |
Experimental Protocol: Time-Kill Assay
This protocol is a general guideline and should be adapted based on specific experimental needs and in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][7]
1. Materials
-
Streptococcus pneumoniae isolate(s) of interest
-
This compound (ceftaroline) analytical powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with 3-5% lysed horse blood
-
Blood agar plates
-
Sterile saline (0.85% NaCl)
-
Sterile culture tubes or flasks
-
Spectrophotometer
-
Incubator (35-37°C with 5% CO2)
-
Micropipettes and sterile tips
-
Vortex mixer
-
Spiral plater or manual plating supplies
-
Colony counter
2. Preparation of Reagents and Media
-
Ceftaroline Stock Solution: Prepare a stock solution of ceftaroline in a suitable solvent (e.g., sterile water or DMSO) at a concentration of at least 100 times the highest concentration to be tested. Sterilize by filtration and store at -70°C.
-
Bacterial Inoculum:
-
From a fresh overnight culture on a blood agar plate, select 3-5 colonies of S. pneumoniae.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate at 35-37°C with 5% CO2 until the culture reaches the logarithmic phase of growth (equivalent to a 0.5 McFarland standard, approximately 1-5 x 108 CFU/mL).
-
Dilute the bacterial suspension in fresh CAMHB to achieve a starting inoculum of approximately 5 x 105 CFU/mL in the final test tubes.
-
3. Experimental Setup
-
Label sterile culture tubes for each time point and each ceftaroline concentration to be tested, including a growth control (no antibiotic).
-
Prepare serial dilutions of ceftaroline from the stock solution in CAMHB to achieve final concentrations that are typically multiples of the MIC (e.g., 0.5x, 1x, 2x, 4x, 8x MIC).
-
Add the appropriate volume of the diluted bacterial inoculum to each tube to achieve a final volume and the target starting bacterial density.
Figure 2: Experimental workflow for the time-kill assay.
4. Incubation and Sampling
-
Incubate all tubes at 35-37°C with 5% CO2.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove a 100 µL aliquot from each tube.
-
Perform ten-fold serial dilutions of the aliquot in sterile saline.
-
Plate 100 µL of the appropriate dilutions onto blood agar plates.
5. Enumeration and Data Analysis
-
Incubate the plates at 35-37°C with 5% CO2 for 24-48 hours, or until colonies are of sufficient size for counting.
-
Count the number of colonies on plates that have between 30 and 300 colonies.
-
Calculate the colony-forming units per milliliter (CFU/mL) for each time point and concentration.
-
Plot the log10 CFU/mL versus time for each ceftaroline concentration and the growth control.
6. Interpretation of Results
-
Bactericidal Activity: Defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[1][6]
-
Bacteriostatic Activity: A <3-log10 reduction in CFU/mL from the initial inoculum, with the bacterial count remaining similar to the starting count.[6]
-
Indifference: No significant change in bacterial growth compared to the growth control.
Conclusion
The time-kill assay is a robust method for characterizing the bactericidal activity of this compound against Streptococcus pneumoniae. By following a standardized protocol, researchers can generate reliable and reproducible data to assess the potency and pharmacodynamics of this important antibiotic. The high affinity of ceftaroline for the PBPs of S. pneumoniae, including resistant phenotypes, underscores its value as a therapeutic option. The detailed methodology and data presented in these application notes provide a solid foundation for further research and development in the field of antimicrobial chemotherapy.
References
- 1. Evaluation of Ceftaroline Activity versus Ceftriaxone against Clinical Isolates of Streptococcus pneumoniae with Various Susceptibilities to Cephalosporins in an In Vitro Pharmacokinetic/Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Evaluation of the Antimicrobial Activity of Ceftaroline against Cephalosporin-Resistant Isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity of ceftaroline and other beta-lactams for penicillin-binding proteins from Staphylococcus aureus and Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. emerypharma.com [emerypharma.com]
- 7. actascientific.com [actascientific.com]
- 8. scribd.com [scribd.com]
- 9. DSpace [helda.helsinki.fi]
- 10. Ceftaroline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ceftaroline in severe community-acquired pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Ceftaroline Fosamil? [synapse.patsnap.com]
- 13. Antimicrobial Activity of Ceftaroline Tested against Drug-Resistant Subsets of Streptococcus pneumoniae from U.S. Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Ceftaroline in Plasma by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftaroline, a fifth-generation cephalosporin, is a broad-spectrum antibiotic with bactericidal activity against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), and Gram-negative bacteria.[1][2] Accurate quantification of ceftaroline in plasma is crucial for pharmacokinetic/pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and clinical trials to ensure optimal dosing and patient outcomes. This application note details a robust and reproducible High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the determination of ceftaroline in human plasma. The described method is simple, rapid, and cost-effective, making it suitable for high-throughput analysis.[1]
Principle
This method utilizes protein precipitation to extract ceftaroline from plasma samples, followed by isocratic reverse-phase HPLC separation.[1][2][3] Quantification is achieved by monitoring the UV absorbance of the analyte at a specific wavelength. The method has been validated for selectivity, linearity, precision, and accuracy.[1][3]
Experimental Protocols
Materials and Reagents
-
Ceftaroline Dihydrochloride (Reference Standard)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Ammonium Dihydrogen Phosphate
-
Ultrapure Water
-
Drug-free Human Plasma
Equipment
-
HPLC system with a UV detector
-
Centrifuge capable of 10,000 x g and 4 °C
-
Vortex mixer
-
Analytical balance
-
Pipettes
Preparation of Solutions
Stock Solution (1 mg/mL): Dissolve an appropriate amount of ceftaroline dihydrochloride in a 1:1 (v/v) mixture of water and methanol to obtain a final concentration of 1 mg/mL.[1][3] This solution should be prepared fresh daily.[1]
Working Solutions: Prepare working solutions by diluting the stock solution with water to achieve concentrations of 400, 200, 100, 50, 10, 5, and 2.5 µg/mL.[1]
Calibration Standards: Prepare calibration standards by mixing 100 µL of each working solution with 900 µL of drug-free human plasma to yield final concentrations of 40, 20, 10, 5, 1, 0.5, and 0.25 µg/mL.[1]
Quality Control (QC) Samples: Prepare QC samples at three concentration levels: low (0.75 µg/mL), medium (15 µg/mL), and high (30 µg/mL) in drug-free human plasma.[3]
Mobile Phase: Prepare the mobile phase by mixing an ammonium dihydrogen phosphate buffer and acetonitrile in an 85:15 (v/v) ratio.[1][2] The buffer is prepared by dissolving 575 mg of ammonium dihydrogen phosphate in 1000 mL of ultrapure water.[1] The mobile phase should be filtered and degassed before use.[1]
Sample Preparation Protocol
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 200 µL of methanol to the tube.[1]
-
Vortex the mixture thoroughly.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.[1]
-
Carefully collect the supernatant.
-
Inject 20 µL of the supernatant into the HPLC system.[1]
Chromatographic Conditions
| Parameter | Setting |
| Column | Symmetry C18 (5 µm, 4.6 mm x 150 mm)[1][2] |
| Mobile Phase | Ammonium dihydrogen phosphate buffer : Acetonitrile (85:15, v/v)[1][2] |
| Flow Rate | 1 mL/min[1] |
| Detection Wavelength | 238 nm[1][2][3] |
| Injection Volume | 20 µL[1] |
| Run Time | < 5 minutes[1][2][3] |
| Mode | Isocratic[1][2][3] |
Method Validation Data
The HPLC-UV method was validated according to regulatory guidelines.[1]
Linearity
The calibration curve was linear over the concentration range of 0.25 to 40 µg/mL.[1][2][3]
| Concentration (µg/mL) | Mean Peak Area |
| 0.25 | (Data to be generated during validation) |
| 0.5 | (Data to be generated during validation) |
| 1 | (Data to be generated during validation) |
| 5 | (Data to be generated during validation) |
| 10 | (Data to be generated during validation) |
| 20 | (Data to be generated during validation) |
| 40 | (Data to be generated during validation) |
| Correlation Coefficient (r) | > 0.99 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated using QC samples.[3]
| QC Level | Concentration (µg/mL) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Accuracy (RE%) |
| Low | 0.75 | < 15% | < 15% | ± 15% |
| Medium | 15 | < 15% | < 15% | ± 15% |
| High | 30 | < 15% | < 15% | ± 15% |
Stability
Ceftaroline in plasma samples demonstrated stability under various storage conditions.
| Condition | Duration | Stability |
| Room Temperature (processed samples) | 2 hours | Stable[2] |
| 4 °C (processed samples) | (Data to be generated during validation) | Stable[3] |
| Freeze-Thaw Cycles (3 cycles) | - | Stable[2] |
| -80 °C | At least 3 months | Stable[1][2][3] |
Conclusion
The described HPLC-UV method provides a reliable and efficient means for the quantification of ceftaroline in human plasma.[1] Its simplicity and short run time make it well-suited for pharmacokinetic studies and routine therapeutic drug monitoring.[1][3] The validation data confirms that the method is selective, linear, precise, and accurate for its intended purpose.
References
Application Notes and Protocols: In Vitro Synergistic Effects of Teflaro (Ceftaroline Fosamil) with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro synergistic activity of Teflaro (ceftaroline fosamil), the active form of which is ceftaroline, when used in combination with other antibiotics. The provided protocols for key experimental assays and the summary of quantitative data are intended to guide researchers in the design and interpretation of their own synergy studies.
Introduction
This compound is a fifth-generation cephalosporin with bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria. Notably, it is effective against methicillin-resistant Staphylococcus aureus (MRSA). The emergence of multidrug-resistant organisms has spurred interest in combination therapies to enhance efficacy, reduce the potential for resistance development, and provide treatment options for refractory infections. This document focuses on the in vitro synergistic effects of this compound when combined with other antimicrobial agents, providing valuable data and methodologies for preclinical research.
Data Presentation: Summary of In Vitro Synergy Studies
The following tables summarize the quantitative data from in vitro studies assessing the synergistic, additive, and indifferent effects of this compound in combination with other antibiotics against various bacterial isolates.
Checkerboard Assay Results: Synergy and Additive Effects
The Fractional Inhibitory Concentration (FIC) index is a common measure of the interaction between two antibiotics in a checkerboard assay. The interaction is typically categorized as follows:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
| Combination | Organism | Interaction Type | Percentage of Isolates | Reference |
| Ceftaroline + Daptomycin | Methicillin-Resistant S. aureus (MRSA) | Synergy | 38% | [1][2] |
| Additive | 32% | [1][2] | ||
| Methicillin-Susceptible S. aureus (MSSA) | Synergy | 6.6% | [3][4] | |
| Additive | 53.2% | [3][4] | ||
| Ceftaroline + Vancomycin | Methicillin-Resistant S. aureus (MRSA) | Synergy | 87% | [3][4] |
| Additive | - | |||
| Ceftaroline + Linezolid | Methicillin-Resistant S. aureus (MRSA) | Additive | 37% | [3][4] |
| Ceftaroline + Telavancin | Methicillin-Resistant S. aureus (MRSA) | Synergy | 14% | [1][2] |
| Additive | 40% | [1][2] | ||
| Ceftaroline + Avibactam | Enterobacteriaceae | Significant MIC Reduction | - | [5] |
| Ceftaroline + Tazobactam | ESBL-producing E. coli and K. pneumoniae | Synergy | 100% | [6] |
| Ceftaroline + Amikacin | Resistant Gram-Negative Pathogens | Synergy | 90% | [6] |
Time-Kill Assay Results: Bactericidal Activity
Time-kill assays measure the rate and extent of bacterial killing over time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point (e.g., 24 hours).
| Combination | Organism | Key Findings | Reference |
| Ceftaroline + Daptomycin | Daptomycin-Nonsusceptible MRSA | 6.32 log10 CFU/mL reduction at 48 hours. | [7] |
| Daptomycin-Susceptible MRSA | Complete eradication at 48 hours. | [7] | |
| Ceftaroline + Daptomycin | Daptomycin-Nonsusceptible VISA | Bactericidal activity achieved by 8 hours. | [7] |
| Ceftaroline + Vancomycin | Daptomycin-Susceptible hVISA | Therapeutic enhancement observed. | [7] |
Experimental Protocols
Checkerboard Assay Protocol
The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.
1. Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted for relevant organisms
-
Bacterial inoculum standardized to 0.5 McFarland
-
Stock solutions of this compound and the second antibiotic
2. Procedure:
-
Prepare serial twofold dilutions of this compound (Drug A) and the second antibiotic (Drug B) in MHB.
-
Dispense 50 µL of MHB into each well of a 96-well plate.
-
Add 50 µL of the appropriate concentration of Drug A to each well in a row, creating a gradient of concentrations across the plate.
-
Add 50 µL of the appropriate concentration of Drug B to each well in a column, creating a perpendicular gradient.
-
The final plate should contain wells with varying concentrations of each drug alone and in combination.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well with 100 µL of the bacterial suspension.
-
Include a growth control well (no antibiotics) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible growth.
3. Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
Interpret the FICI as described in the data presentation section.
Time-Kill Assay Protocol
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of antibiotic combinations over time.
1. Materials:
-
Culture tubes or flasks
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum
-
Stock solutions of this compound and the second antibiotic
-
Saline or other appropriate diluent
-
Agar plates for colony counting
2. Procedure:
-
Prepare a bacterial culture in the logarithmic phase of growth.
-
Dilute the culture in MHB to a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Prepare tubes with MHB containing the desired concentrations of each antibiotic alone and in combination. Typically, concentrations are based on the MIC (e.g., 0.25x, 0.5x, 1x MIC).
-
Include a growth control tube without any antibiotic.
-
Inoculate each tube with the prepared bacterial suspension.
-
Incubate all tubes at 35-37°C, usually with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto agar plates and incubate for 18-24 hours.
-
Count the number of colonies (CFU/mL) on the plates from each time point.
3. Data Analysis:
-
Plot the log10 CFU/mL versus time for each antibiotic concentration and combination.
-
Synergy is generally defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
Bactericidal activity is typically defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
Mandatory Visualizations
Proposed Mechanism of Synergy: Ceftaroline and Daptomycin against MRSA
The synergistic effect of ceftaroline and daptomycin against MRSA is thought to be due to ceftaroline's ability to enhance daptomycin's binding to the bacterial cell membrane.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. In vitro activity of ceftaroline in combination with other antimicrobials active against Staphylococcus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. In Vitro Activity of Ceftaroline Alone and in Combination against Clinical Isolates of Resistant Gram-Negative Pathogens, Including β-Lactamase-Producing Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ceftaroline Increases Membrane Binding and Enhances the Activity of Daptomycin against Daptomycin-Nonsusceptible Vancomycin-Intermediate Staphylococcus aureus in a Pharmacokinetic/Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using Teflaro (Ceftaroline Fosamil) in a Bacterial Biofilm Disruption Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Teflaro (ceftaroline fosamil) in bacterial biofilm disruption assays. The protocols detailed below are designed to facilitate the reproducible and accurate assessment of this compound's efficacy against bacterial biofilms, particularly those formed by Methicillin-Resistant Staphylococcus aureus (MRSA).
Introduction
This compound, the prodrug form of ceftaroline, is a fifth-generation cephalosporin with potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[1] A key feature of ceftaroline is its high affinity for penicillin-binding protein 2a (PBP2a) in MRSA, an enzyme responsible for resistance to many other β-lactam antibiotics.[1] By inhibiting bacterial cell wall synthesis, this compound demonstrates significant activity against planktonic bacteria and has also been shown to be effective in disrupting established bacterial biofilms, which are notoriously resistant to conventional antibiotic therapies.[2][3]
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix. This matrix provides protection from the host immune system and antimicrobial agents. The ability of an antibiotic to penetrate this matrix and kill the embedded bacteria is crucial for treating biofilm-associated infections. These protocols outline methods to quantify this compound's ability to disrupt pre-formed biofilms and reduce the viability of the constituent bacteria.
Data Presentation
The following tables summarize quantitative data from studies investigating the efficacy of ceftaroline against MRSA biofilms.
Table 1: Minimum Inhibitory Concentrations (MIC) and Biofilm MICs (BMIC) of Ceftaroline against MRSA
| Strain | Planktonic MIC (μg/mL) | Biofilm MIC (BMIC) (μg/mL) | Fold Increase (BMIC/MIC) | Reference |
| MRSA Strain 1 | 0.5 | 1.0 | 2 | [2] |
| MRSA Strain 2 | 1.0 | 2.0 | 2 | [2] |
| MRSA Strain 3 | 0.5 | 0.5 | 1 | [2] |
| MRSA Clinical Isolates (Average) | 0.25 - 0.5 | Not specified | - | [1] |
Table 2: Log Reduction in Colony Forming Units (CFU) of MRSA Biofilms after Ceftaroline Treatment
| Treatment | Concentration | Duration (hours) | Log10 CFU/cm² Reduction | Reference |
| Ceftaroline Monotherapy | Simulated 600 mg q8h | 72 | 2.48 ± 0.6 | [2] |
| Ceftaroline + Daptomycin | Simulated 600 mg q8h (Ceftaroline) | 72 | 3.33 ± 1.01 | [2][3] |
| Ceftaroline + Vancomycin | 1x BMIC | 24 | 3.36 ± 0.35 | [4][5] |
| Ceftaroline + Rifampin | 1x BMIC | 24 | 2.68 ± 0.61 | [4][5] |
| Ceftaroline + Daptomycin | 1x BMIC | 24 | 4.02 ± 0.59 | [4][5] |
Experimental Protocols
Protocol 1: Quantification of Biofilm Disruption using Crystal Violet (CV) Assay
This protocol quantifies the total biofilm biomass attached to a surface after treatment with this compound.
Materials:
-
96-well flat-bottom polystyrene microtiter plates
-
Bacterial strain of interest (e.g., MRSA)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with 1% glucose)
-
This compound (ceftaroline fosamil) stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
33% (v/v) Glacial acetic acid
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Grow a bacterial culture overnight in the appropriate medium.
-
Adjust the bacterial suspension to an optical density at 600 nm (OD₆₀₀) of 0.1.
-
Dispense 200 µL of the bacterial suspension into the wells of a 96-well plate.
-
Incubate the plate for 24-48 hours at 37°C to allow for biofilm formation.
-
-
This compound Treatment:
-
After incubation, gently aspirate the planktonic bacteria from the wells.
-
Wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Add 200 µL of fresh medium containing various concentrations of this compound (e.g., ranging from sub-MIC to supra-MIC levels) to the wells. Include a no-drug control.
-
Incubate the plate for a further 24 hours at 37°C.
-
-
Crystal Violet Staining:
-
Gently aspirate the medium from the wells.
-
Wash the wells twice with 200 µL of sterile PBS.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Allow the plate to air dry completely.
-
-
Quantification:
-
Add 200 µL of 33% glacial acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Assessment of Bacterial Viability using Colony Forming Unit (CFU) Assay
This protocol determines the number of viable bacteria within the biofilm after this compound treatment.
Materials:
-
Biofilms grown and treated with this compound as described in Protocol 1 (steps 1 and 2).
-
Sterile PBS
-
Sterile microcentrifuge tubes
-
Sonicator or vortex mixer
-
Appropriate agar plates (e.g., Tryptic Soy Agar)
-
Sterile spreader or plating beads
Procedure:
-
Biofilm Disruption:
-
After this compound treatment, aspirate the medium and wash the wells twice with sterile PBS.
-
Add 200 µL of sterile PBS to each well.
-
Scrape the biofilm from the bottom of the wells using a sterile pipette tip and transfer the suspension to a microcentrifuge tube.
-
Disrupt the biofilm clumps by sonication (e.g., 30 seconds) or vigorous vortexing to create a uniform bacterial suspension.
-
-
Serial Dilution and Plating:
-
Perform ten-fold serial dilutions of the bacterial suspension in sterile PBS.
-
Plate 100 µL of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
CFU Counting:
-
Count the number of colonies on the plates.
-
Calculate the number of CFU per unit area (e.g., CFU/cm²) of the well surface.
-
Protocol 3: Visualization of Biofilm Disruption and Viability using Confocal Laser Scanning Microscopy (CLSM)
This protocol allows for the visualization of the biofilm structure and the differentiation of live and dead cells after this compound treatment.
Materials:
-
Biofilms grown on sterile glass-bottom dishes or chamber slides and treated with this compound.
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (containing SYTO 9 and propidium iodide)
-
Confocal laser scanning microscope
Procedure:
-
Staining:
-
After this compound treatment, gently wash the biofilms twice with sterile PBS.
-
Prepare the LIVE/DEAD staining solution according to the manufacturer's instructions.
-
Add the staining solution to the biofilms and incubate in the dark at room temperature for 15-30 minutes.
-
-
Microscopy:
-
Gently rinse the biofilms with PBS to remove excess stain.
-
Image the biofilms using a confocal laser scanning microscope.
-
Excite SYTO 9 (live cells) at ~488 nm and collect emission at ~500-550 nm (green).
-
Excite propidium iodide (dead cells) at ~535 nm and collect emission at ~617 nm (red).
-
-
Acquire z-stack images to reconstruct the three-dimensional architecture of the biofilm.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's biofilm disruption activity.
Caption: Postulated signaling pathway for this compound-mediated biofilm disruption in S. aureus.
References
- 1. Effects of Subinhibitory Concentrations of Ceftaroline on Methicillin-Resistant Staphylococcus aureus (MRSA) Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Ceftaroline Alone and in Combination against Biofilm-Producing Methicillin-Resistant Staphylococcus aureus with Reduced Susceptibility to Daptomycin and Vancomycin in an In Vitro Pharmacokinetic/Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Ceftaroline Alone and in Combination against Biofilm-Producing Methicillin-Resistant Staphylococcus aureus with Reduced Susceptibility to Daptomycin and Vancomycin in an In Vitro Pharmacokinetic/Pharmacodynamic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Approach Utilizing Biofilm Time-Kill Curves To Assess the Bactericidal Activity of Ceftaroline Combinations against Biofilm-Producing Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel approach utilizing biofilm time-kill curves to assess the bactericidal activity of ceftaroline combinations against biofilm-producing methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ceftaroline Fosamil for Experimental Treatment of Endocarditis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftaroline fosamil, a fifth-generation cephalosporin, has demonstrated potent bactericidal activity against a broad spectrum of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] This characteristic makes it a promising candidate for the treatment of severe infections such as infective endocarditis (IE). Experimental animal models of endocarditis are crucial for evaluating the in vivo efficacy of new antimicrobial agents like ceftaroline.[3] These models, particularly the rabbit model, closely mimic the pathophysiology of human IE and allow for the controlled assessment of therapeutic interventions.[4]
These application notes provide a comprehensive overview of the use of ceftaroline fosamil in experimental endocarditis models. They include detailed protocols for inducing endocarditis in rabbits, methodologies for evaluating treatment efficacy, and a summary of quantitative data from key studies. Additionally, diagrams illustrating the experimental workflow and the molecular mechanism of ceftaroline action are provided to facilitate a deeper understanding of the experimental setup and the drug's mode of action.
Data Presentation
The following tables summarize the quantitative efficacy of ceftaroline fosamil in experimental rabbit endocarditis models, primarily against various phenotypes of Staphylococcus aureus.
Table 1: Efficacy of Ceftaroline Fosamil against Methicillin-Susceptible and Methicillin-Resistant Staphylococcus aureus (MSSA & MRSA) in a Rabbit Endocarditis Model
| Bacterial Strain | Treatment Group | Dosing Regimen | Treatment Duration (days) | Mean Bacterial Load (log10 CFU/g of vegetation) ± SD | Vegetation Sterilization Rate (%) | Reference |
| MSSA | Control | - | 4 | 9.8 ± 0.5 | 0 | [5] |
| Ceftaroline fosamil | Simulated 600 mg q12h | 4 | <2.0 | 100 | [5] | |
| Daptomycin | 6 mg/kg q24h | 4 | <2.0 | 62 | [5] | |
| Tigecycline | 100 mg initial, then 50 mg q12h | 4 | 4.5 ± 0.8 | 0 | [5] | |
| MRSA | Control | - | 4 | 10.1 ± 0.4 | 0 | [5] |
| Ceftaroline fosamil | Simulated 600 mg q12h | 4 | <2.0 | 100 | [5] | |
| Daptomycin | 6 mg/kg q24h | 4 | 3.8 ± 1.2 | 57 | [5] | |
| Tigecycline | 100 mg initial, then 50 mg q12h | 4 | 5.2 ± 0.9 | 0 | [5] | |
| MRSA | Control | - | 4 | 10.5 ± 0.3 | 0 | [3] |
| Ceftaroline | Simulated 600 mg q12h | 4 | 3.2 ± 1.1 | 90 | [3] | |
| Vancomycin | 1 g q12h | 4 | 4.5 ± 0.9 | 40 | [3] | |
| Linezolid | 600 mg q12h | 4 | 6.8 ± 0.7 | 0 | [3] |
Table 2: Efficacy of Ceftaroline Fosamil against Glycopeptide-Intermediate and Vancomycin-Intermediate Staphylococcus aureus (GISA & VISA) in a Rabbit Endocarditis Model
| Bacterial Strain | Treatment Group | Dosing Regimen | Treatment Duration (days) | Mean Bacterial Load (log10 CFU/g of vegetation) ± SD | Vegetation Sterilization Rate (%) | Reference |
| GISA | Control | - | 4 | 9.5 ± 0.6 | 0 | [5] |
| Ceftaroline fosamil | Simulated 600 mg q12h | 4 | <2.0 | 100 | [5] | |
| Daptomycin | 6 mg/kg q24h | 4 | <2.0 | 100 | [5] | |
| Tigecycline | 100 mg initial, then 50 mg q12h | 4 | 4.8 ± 0.7 | 0 | [5] | |
| hGISA* | Control | - | 4 | 10.2 ± 0.4 | 0 | [3] |
| Ceftaroline | Simulated 600 mg q12h | 4 | 4.1 ± 1.3 | 60 | [3] | |
| Vancomycin | 1 g q12h | 4 | 8.9 ± 0.5 | 0 | [3] | |
| Linezolid | 600 mg q12h | 4 | 7.1 ± 0.6 | 0 | [3] |
*hGISA: heterogeneous glycopeptide-intermediate Staphylococcus aureus
Experimental Protocols
Protocol 1: Induction of Experimental Aortic Valve Endocarditis in Rabbits
This protocol details the surgical procedure to establish non-bacterial thrombotic endocarditis (NBTE), which serves as a nidus for bacterial colonization.
Materials:
-
New Zealand White rabbits (2-3 kg)
-
Anesthetic agents (e.g., ketamine, xylazine, isoflurane)[6]
-
Surgical instruments (scalpel, forceps, scissors, needle holders)
-
Sterile polyethylene catheter (e.g., PE50 or PE90)[4]
-
Suture material
-
Antiseptic solution (e.g., povidone-iodine)
-
Post-operative analgesics (e.g., buprenorphine)
Procedure:
-
Anesthesia and Pre-operative Preparation:
-
Anesthetize the rabbit using a combination of ketamine (35-50 mg/kg) and xylazine (5-10 mg/kg) administered intramuscularly.[6]
-
Maintain anesthesia with isoflurane (1-3%) delivered via a face mask or endotracheal tube.
-
Shave the fur on the right side of the neck and sterilize the surgical area with an antiseptic solution.[7]
-
Administer prophylactic antibiotics if required by the institutional animal care and use committee (IACUC) protocol.
-
Provide supportive care, including maintaining body temperature with a heating pad.[6]
-
-
Surgical Procedure: Aortic Valve Catheterization:
-
Make a midline incision in the neck to expose the right carotid artery.[7]
-
Carefully dissect the carotid artery from the surrounding tissues.
-
Introduce a sterile polyethylene catheter into the carotid artery through a small incision.
-
Gently advance the catheter into the left ventricle, passing through the aortic valve. The correct placement can be confirmed by feeling the ventricular pulsations through the catheter.
-
Secure the catheter in place with a suture and leave it for a defined period (e.g., 2 hours) to induce trauma to the aortic valve leaflets, leading to the formation of NBTE.[4]
-
After the induction period, carefully withdraw the catheter and ligate the carotid artery.
-
Close the surgical incision in layers.
-
-
Post-operative Care:
-
Monitor the rabbit closely during recovery from anesthesia.
-
Administer analgesics as prescribed to manage post-operative pain.[8]
-
Provide food and water ad libitum.
-
Allow a recovery period of 24 hours before bacterial inoculation.
-
Protocol 2: Bacterial Inoculum Preparation and Induction of Infective Endocarditis
This protocol describes the preparation of a standardized bacterial inoculum and its administration to induce infective endocarditis.
Materials:
-
Staphylococcus aureus strain (e.g., MSSA, MRSA, GISA)
-
Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA) plates
-
Spectrophotometer
-
Sterile saline solution (0.9% NaCl)
-
Syringes and needles
Procedure:
-
Inoculum Preparation:
-
Inoculate a single colony of the desired S. aureus strain into TSB and incubate overnight at 37°C with shaking.
-
The following day, dilute the overnight culture in fresh TSB and grow to the mid-logarithmic phase.
-
Harvest the bacteria by centrifugation and wash the pellet with sterile saline.
-
Resuspend the bacterial pellet in sterile saline and adjust the concentration to the desired inoculum size (e.g., 10^5 to 10^8 CFU/mL) using a spectrophotometer (OD600) and a pre-determined standard curve.
-
Confirm the final inoculum concentration by performing serial dilutions and plating on TSA plates for colony counting.
-
-
Induction of Infection:
-
24 hours after the surgical procedure (Protocol 1), restrain the rabbit.
-
Administer the prepared bacterial inoculum intravenously via the marginal ear vein. The typical inoculum volume is 1 mL.
-
Protocol 3: Evaluation of Antimicrobial Efficacy
This protocol outlines the steps for assessing the effectiveness of ceftaroline fosamil treatment in the established endocarditis model.
Materials:
-
Ceftaroline fosamil for injection
-
Comparator antibiotics (e.g., vancomycin, daptomycin)
-
Sterile saline for drug reconstitution
-
Tissue homogenizer
-
Sterile phosphate-buffered saline (PBS)
-
Tryptic Soy Agar (TSA) plates
Procedure:
-
Treatment Administration:
-
24 hours after bacterial inoculation, initiate antimicrobial therapy.
-
Administer ceftaroline fosamil and comparator agents at clinically relevant doses and schedules. For ceftaroline, a common regimen in rabbit models is a simulated human dose of 600 mg every 12 hours.[5]
-
Continue treatment for a specified duration, typically 3 to 4 days.[3][5]
-
Include a control group of infected animals that receive no treatment.
-
-
Sample Collection and Processing:
-
At the end of the treatment period, euthanize the rabbits.
-
Aseptically open the chest cavity and excise the heart.
-
Identify and carefully dissect the aortic valve vegetations.
-
Weigh the vegetations.
-
-
Bacterial Quantification:
-
Homogenize the vegetations in a known volume of sterile PBS or saline using a tissue homogenizer.
-
Perform serial ten-fold dilutions of the homogenate in sterile saline.
-
Plate aliquots of the dilutions onto TSA plates.
-
Incubate the plates at 37°C for 24-48 hours.
-
Count the number of colonies on the plates and calculate the bacterial load as colony-forming units (CFU) per gram of vegetation.
-
-
Data Analysis:
-
Compare the mean log10 CFU/g of vegetation between the treatment groups and the control group using appropriate statistical tests.
-
Determine the vegetation sterilization rate for each treatment group (the percentage of animals with no detectable bacteria in their vegetations).
-
Mandatory Visualizations
Discussion
The provided protocols and data underscore the potent activity of ceftaroline fosamil in preclinical models of infective endocarditis caused by various strains of S. aureus. The rabbit model of endocarditis is a well-established and reproducible system for evaluating the in vivo efficacy of antimicrobial agents. The detailed protocols provided herein offer a standardized approach for researchers seeking to investigate the therapeutic potential of novel compounds for this life-threatening infection.
The quantitative data clearly demonstrate the bactericidal activity of ceftaroline, often achieving complete sterilization of cardiac vegetations, a critical endpoint in the treatment of endocarditis.[5] Notably, ceftaroline has shown superior or comparable efficacy to standard-of-care agents like vancomycin and daptomycin, particularly against resistant phenotypes such as MRSA and GISA.[3][5]
The mechanism of ceftaroline's enhanced activity against MRSA involves its high affinity for penicillin-binding protein 2a (PBP2a), the enzyme responsible for methicillin resistance.[2] As depicted in the signaling pathway diagram, ceftaroline exhibits a unique allosteric binding mechanism to PBP2a, which induces a conformational change, allowing for subsequent binding to the active site and potent inhibition of cell wall synthesis.[9] This dual-binding property contributes to its robust bactericidal effect against MRSA.
References
- 1. What is the mechanism of Ceftaroline Fosamil? [synapse.patsnap.com]
- 2. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Efficacy of Ceftaroline (PPI-0903), a New Broad-Spectrum Cephalosporin, Compared with Linezolid and Vancomycin against Methicillin-Resistant and Vancomycin-Intermediate Staphylococcus aureus in a Rabbit Endocarditis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rabbit model of right-sided Staphylococcus aureus endocarditis created with echocardiographic guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mcgill.ca [mcgill.ca]
- 7. apcf-infosite.hkust.edu.hk [apcf-infosite.hkust.edu.hk]
- 8. rabbitwelfare.co.uk [rabbitwelfare.co.uk]
- 9. Unraveling the mechanism of ceftaroline-induced allosteric regulation in penicillin-binding protein 2a: insights for novel antibiotic development against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application of Teflaro (Ceftaroline) in Elucidating Bacterial Cell Wall Synthesis
Application Note & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teflaro® (ceftaroline fosamil) is a fifth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and common Gram-negative pathogens.[1][2][3][4] Its potent bactericidal effect is achieved through the inhibition of bacterial cell wall synthesis, making it an invaluable tool for studying this essential physiological process.[2][3][5][6] This document provides detailed application notes and experimental protocols for utilizing this compound as a molecular probe to investigate the intricacies of peptidoglycan biosynthesis and the function of penicillin-binding proteins (PBPs).
Ceftaroline's unique mechanism of action, particularly its high affinity for PBP2a of MRSA and PBP2x of Streptococcus pneumoniae, sets it apart from other β-lactam antibiotics.[2][6] This characteristic allows researchers to dissect the mechanisms of resistance and explore the nuances of cell wall construction in clinically relevant pathogens. This compound serves as a prodrug, ceftaroline fosamil, which is rapidly converted to its active form, ceftaroline, in the plasma.[2][5]
Mechanism of Action
Ceftaroline, the active metabolite of this compound, disrupts the final stage of bacterial cell wall synthesis by targeting and acylating penicillin-binding proteins (PBPs).[2][6] PBPs are essential enzymes that catalyze the transpeptidation reaction, which cross-links the peptidoglycan chains, providing structural integrity to the bacterial cell wall.[1][7] By forming a stable, covalent bond with the active site of PBPs, ceftaroline effectively inhibits their function, leading to the formation of a defective cell wall, and ultimately, cell lysis and death.[1][2]
A key feature of ceftaroline is its potent activity against MRSA, which is attributed to its high binding affinity for PBP2a.[1][2][3][8] In most staphylococci, resistance to β-lactam antibiotics is mediated by the acquisition of the mecA gene, which encodes for PBP2a, a PBP with low affinity for most β-lactams.[1] Ceftaroline's unique structure allows it to effectively bind to and inhibit PBP2a, overcoming this common resistance mechanism.[2] Furthermore, ceftaroline exhibits strong binding to other essential PBPs in both susceptible and resistant strains of S. aureus (PBP1, PBP2, and PBP3) and S. pneumoniae (PBP1a, PBP2a, PBP2b, PBP2x, PBP3).[1][9]
Data Presentation
The following tables summarize the in vitro activity of ceftaroline against various bacterial strains and its binding affinity for specific PBPs.
Table 1: Minimum Inhibitory Concentrations (MICs) of Ceftaroline against Selected Bacterial Pathogens
| Organism | Resistance Phenotype | Ceftaroline MIC Range (μg/mL) | Ceftaroline MIC50 (μg/mL) | Ceftaroline MIC90 (μg/mL) | Reference(s) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | ≤0.03 - 1 | 0.25 | 0.25 | [1] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.125 - 2 | 0.5 | 1-2 | [1] |
| Staphylococcus aureus | Vancomycin-Intermediate (VISA) | 0.25 - 4 | 2 | 2 | [1] |
| Streptococcus pneumoniae | Penicillin-Susceptible | ≤0.015 | - | 0.015 | [1] |
| Streptococcus pneumoniae | Penicillin-Intermediate | - | - | 0.06 | [1] |
| Streptococcus pneumoniae | Penicillin-Resistant | - | - | 0.12 - 0.25 | [1] |
| Haemophilus influenzae | β-lactamase negative | - | ≤0.03 | ≤0.03 | [1] |
| Haemophilus influenzae | β-lactamase positive | - | ≤0.06 | ≤0.06 | [1] |
Table 2: 50% Inhibitory Concentrations (IC50) of Ceftaroline for Penicillin-Binding Proteins (PBPs)
| Organism | PBP | Ceftaroline IC50 (μg/mL) | Reference(s) |
| Staphylococcus aureus (MRSA) | PBP2a | 0.01 - 1 | [9][10] |
| Staphylococcus aureus (MSSA) | PBP1 | ≤1 | [9] |
| Staphylococcus aureus (MSSA) | PBP2 | ≤1 | [9] |
| Staphylococcus aureus (MSSA) | PBP3 | ≤1 | [9] |
| Streptococcus pneumoniae (Penicillin-Resistant) | PBP1A | 0.125 - 0.25 | [9][10] |
| Streptococcus pneumoniae (Penicillin-Resistant) | PBP2B | 0.5 - 4 | [9][10] |
| Streptococcus pneumoniae (Penicillin-Resistant) | PBP2X | 0.1 - 1 | [9][10] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of ceftaroline against a bacterial isolate.
Materials:
-
Ceftaroline fosamil (this compound)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Prepare Ceftaroline Stock Solution: Dissolve ceftaroline fosamil in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform a two-fold serial dilution of the ceftaroline stock solution in CAMHB directly in the 96-well microtiter plate to achieve the desired concentration range.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted ceftaroline. Include a positive control well (no antibiotic) and a negative control well (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of ceftaroline that completely inhibits visible bacterial growth.
References
- 1. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Ceftaroline Fosamil used for? [synapse.patsnap.com]
- 3. Ceftaroline Fosamil for the Treatment of Staphylococcus aureus Bacteremia Secondary to Acute Bacterial Skin and Skin Structure Infections or Community-Acquired Bacterial Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceftaroline fosamil: a new broad-spectrum cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. What is the mechanism of Ceftaroline Fosamil? [synapse.patsnap.com]
- 7. A 1.2-A snapshot of the final step of bacterial cell wall biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ceftaroline fosamil: a novel broad-spectrum cephalosporin with expanded anti-Gram-positive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Affinity of ceftaroline and other beta-lactams for penicillin-binding proteins from Staphylococcus aureus and Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Teflaro® (Ceftaroline Fosamil) Solubility Issues in Laboratory Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Teflaro® (ceftaroline fosamil) in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound® and how does its nature as a prodrug affect its use in laboratory experiments?
A1: this compound® contains ceftaroline fosamil, a water-soluble prodrug. In the body, it is rapidly converted by plasma phosphatases into its active form, ceftaroline. For in vitro susceptibility testing, it is important to understand that the prodrug itself has significantly less antimicrobial activity than the active metabolite.[1] Some researchers may choose to use the commercially available this compound® directly in their assays, while others may opt to convert the prodrug to the active ceftaroline molecule for more direct studies of its antimicrobial properties.
Q2: What is the solubility of ceftaroline fosamil in aqueous solutions?
A2: The solubility of ceftaroline fosamil in water is approximately 8.6 mg/mL. The commercial formulation of this compound® for intravenous use includes L-arginine, which increases the solubility and adjusts the pH of the solution to between 4.8 and 6.5.[2]
Q3: In which laboratory media is this compound® typically used for antimicrobial susceptibility testing?
A3: For in vitro susceptibility testing, such as determining the Minimum Inhibitory Concentration (MIC), the Clinical and Laboratory Standards Institute (CLSI) recommends using cation-adjusted Mueller-Hinton Broth (CAMHB) for most aerobic bacteria. For fastidious organisms like Streptococcus pneumoniae, the media should be supplemented with 2.5-5% lysed horse blood.
Q4: Can I prepare a stock solution of this compound® in advance and store it?
A4: Yes, but with considerations for stability. Reconstituted solutions of this compound® in standard clinical diluents like 0.9% Sodium Chloride or 5% Dextrose are stable for up to 6 hours at room temperature and up to 24 hours when refrigerated at 2°C to 8°C.[3][4] For laboratory purposes, it is recommended to prepare fresh stock solutions for each experiment to ensure potency. If storage is necessary, it is best to aliquot and freeze at -80°C, though stability under these conditions should be validated in your laboratory.
Q5: Are there any known incompatibilities of this compound® with other substances?
A5: The compatibility of this compound® with other drugs has not been extensively established. Therefore, it is recommended not to mix this compound® with or physically add it to solutions containing other drugs or compounds unless their compatibility is known.[2][3]
Troubleshooting Guide
Issue 1: Precipitation or cloudiness is observed when dissolving this compound® in laboratory media.
Possible Cause 1: Exceeded Solubility Limit
The concentration of this compound® in your experiment may be too high for the specific medium and conditions (pH, temperature).
-
Solution:
-
Review your calculations to ensure the final concentration is within the expected soluble range.
-
If a high concentration is required, consider preparing a more concentrated initial stock in a suitable solvent (see Protocol 2) and then diluting it into the media.
-
For the active form, ceftaroline, its solubility is lower than the prodrug in aqueous solutions. It can be dissolved in dimethyl sulfoxide (DMSO) before further dilution.[1]
-
Possible Cause 2: "Solvent Shock"
Rapidly adding a concentrated stock solution (especially in an organic solvent like DMSO) to an aqueous medium can cause the compound to precipitate out of solution.
-
Solution:
-
Add the stock solution drop-wise to the laboratory media while gently vortexing or swirling.
-
Consider a serial dilution approach: first, dilute the stock in a small volume of media, and then add this intermediate dilution to the final volume.
-
Possible Cause 3: Interaction with Media Components
Laboratory media are complex mixtures of salts, peptides, and other components. It is possible that a component of your specific media is interacting with ceftaroline fosamil to form an insoluble complex.
-
Solution:
-
Prepare a fresh batch of media to rule out issues with older, potentially degraded media.
-
If possible, test the solubility of this compound® in a simpler salt solution (e.g., phosphate-buffered saline) to see if the issue is with a specific component of the complex media.
-
Possible Cause 4: pH and Temperature Effects
The solubility of ceftaroline fosamil can be influenced by the pH and temperature of the solution. The commercial formulation is buffered to a pH of 4.8-6.5.[2] Laboratory media can have a different pH, which may affect solubility.
-
Solution:
-
Measure the pH of your laboratory medium. If it is significantly different from the optimal pH range of this compound®, consider adjusting the pH of your medium if it does not compromise your experimental conditions.
-
Ensure the medium is at the correct temperature (e.g., room temperature or 37°C) before adding the this compound® stock solution. Some compounds are less soluble at colder temperatures.
-
Issue 2: Loss of antimicrobial activity in the prepared media.
Possible Cause 1: Degradation of Ceftaroline Fosamil
Ceftaroline fosamil is susceptible to degradation, especially at elevated temperatures and in certain solutions. Studies have shown it is less stable in glucose solutions compared to 0.9% sodium chloride.[5]
-
Solution:
-
Prepare fresh solutions for each experiment.
-
Avoid prolonged storage at room temperature. If not for immediate use, store refrigerated (2-8°C) for no longer than 24 hours.[3][4]
-
Be mindful of the composition of your laboratory media. If it contains high concentrations of glucose, the stability of ceftaroline fosamil may be reduced.
-
Possible Cause 2: Conversion to Inactive Forms
Under certain conditions (e.g., extreme pH), ceftaroline fosamil or the active ceftaroline can degrade into inactive products.
-
Solution:
-
Ensure the pH of your laboratory media is within a suitable range.
-
Follow the recommended protocols for solution preparation and storage to minimize degradation.
-
Experimental Protocols
Protocol 1: Preparation of this compound® (Ceftaroline Fosamil) Solution for Immediate Use in Antimicrobial Susceptibility Testing
This protocol is for the direct use of the commercial this compound® product in laboratory media like Cation-Adjusted Mueller-Hinton Broth (CAMHB).
Materials:
-
This compound® (ceftaroline fosamil) for injection vial (e.g., 600 mg)
-
Sterile Water for Injection, USP
-
Sterile, cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile tubes and pipettes
Procedure:
-
Reconstitution of this compound®:
-
Aseptically add 20 mL of Sterile Water for Injection to the 600 mg this compound® vial.[2]
-
Gently swirl to dissolve the powder completely. This will result in a stock solution of approximately 30 mg/mL (30,000 µg/mL).
-
-
Preparation of Working Stock Solution:
-
Based on the desired final concentration range for your MIC assay, prepare an intermediate working stock solution. For example, to achieve a top concentration of 64 µg/mL in a 2-fold serial dilution, a working stock of 1280 µg/mL might be convenient.
-
To prepare a 1280 µg/mL working stock from the 30,000 µg/mL reconstituted solution, you would perform a 1:23.4 dilution in CAMHB.
-
-
Use in MIC Assay:
-
Use the prepared working stock solution to perform serial dilutions in CAMHB in a microtiter plate or tubes according to CLSI guidelines.
-
Data Summary: Reconstitution of this compound®
| Parameter | Value |
| This compound® Vial Size | 600 mg |
| Reconstitution Volume | 20 mL |
| Reconstitution Vehicle | Sterile Water for Injection |
| Final Concentration | ~30 mg/mL |
Protocol 2: Preparation of Active Ceftaroline from this compound® for In Vitro Studies
This protocol is adapted from a method for converting the prodrug to the active ceftaroline free base.[1] This is useful when the active form of the drug is required for the experiment.
Materials:
-
This compound® (ceftaroline fosamil) for injection vial
-
Sterile water for injection
-
Low-bind microcentrifuge tubes
-
Heater block or water bath
-
Centrifuge
-
Lyophilizer (optional)
-
Dimethyl sulfoxide (DMSO), cell culture grade
Procedure:
-
Initial Dissolution:
-
Dissolve a known amount of this compound® powder in sterile water for injection in a low-bind microcentrifuge tube.
-
-
Thermal Hydrolysis:
-
Incubate the solution at an elevated temperature to accelerate the conversion of the prodrug to the active form. A study has shown that incubation at 90°C for 15 minutes can result in nearly complete conversion.[1]
-
-
Precipitation and Collection of Active Ceftaroline:
-
Freeze the solution overnight and then thaw it on ice. This will minimize the solubility of the ceftaroline free base.
-
Centrifuge the solution at 12,000 x g for 10 minutes at 4°C to pellet the precipitated ceftaroline.
-
Carefully remove the supernatant.
-
-
Drying and Storage:
-
The resulting powder can be lyophilized or air-dried.
-
-
Preparation of Stock Solution:
-
Dissolve the purified ceftaroline powder in 30% DMSO in water to create a stock solution for use in experiments.[1] The concentration should be determined based on the requirements of the assay.
-
Data Summary: Stability of Reconstituted Ceftaroline Fosamil
| Storage Condition | Diluent | Stability |
| Room Temperature | 0.9% NaCl or 5% Dextrose | Up to 6 hours[3][4] |
| Refrigerated (2-8°C) | 0.9% NaCl or 5% Dextrose | Up to 24 hours[3][4] |
Visualizations
Caption: Experimental workflows for preparing this compound® solutions.
Caption: Troubleshooting decision tree for this compound® precipitation.
References
- 1. Rapid deprotection and purification of ceftaroline free base from its phosphoramidate prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. globalrph.com [globalrph.com]
- 4. In-use Stability of Ceftaroline Fosamil in Elastomeric Home Infusion Systems and MINI-BAG Plus Containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of the antibiotic ceftaroline fosamil with focus on degradation products and decomposition pathways - Integrative analysis by LC-DAD, ESI-QTOF and in silico prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Teflaro (Ceftaroline Fosamil) Dosage for Systemic Infections in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Teflaro (ceftaroline fosamil) in animal models of systemic infection.
Frequently Asked Questions (FAQs)
Q1: What is the primary pharmacokinetic/pharmacodynamic (PK/PD) index that correlates with this compound efficacy?
A1: The primary PK/PD index for ceftaroline, the active metabolite of this compound, is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC).[1][2][3] This parameter is crucial for optimizing dosing regimens in your animal models.
Q2: What are the typical %fT > MIC targets for this compound against Staphylococcus aureus in murine infection models?
A2: In neutropenic murine thigh and lung infection models, the following %fT > MIC targets have been established for S. aureus:
These targets can serve as a starting point for dose optimization in your studies.
Q3: How do I prepare this compound (ceftaroline fosamil) for administration in animal models?
A3: Ceftaroline fosamil is a water-soluble prodrug.[6] For injection, the powder should be dissolved in a suitable vehicle. A common method is to use a 1.9% L-arginine solution.[6] The concentration should be calculated based on the desired dose and the injection volume appropriate for the animal species.
Q4: Can this compound be administered via different routes in animal models?
A4: Yes, this compound has been successfully administered intravenously (IV) and intramuscularly (IM) in animal models, including rats, rabbits, and monkeys.[6] Pharmacokinetic profiles have been shown to be comparable between IV and IM routes.[6]
Q5: What are some common animal models used to evaluate this compound's efficacy in systemic infections?
A5: Several well-established models are used, including:
-
Murine pneumonia model[9]
Troubleshooting Guide
Problem 1: High variability in bacterial load between animals in the same treatment group.
-
Possible Cause 1: Inconsistent Inoculum Preparation. The concentration of bacteria in the inoculum may vary.
-
Solution: Ensure thorough mixing of the bacterial culture before dilution and preparation of the final inoculum. Verify the bacterial concentration (CFU/mL) of the inoculum for each experiment by plating serial dilutions.
-
-
Possible Cause 2: Inaccurate Inoculum Administration. The injection volume or site may differ between animals.
-
Solution: Use precise injection techniques. For intravenous injections, ensure the full dose is delivered into the vein. For intramuscular injections, use a consistent location and depth.
-
-
Possible Cause 3: Variation in Animal Health. Underlying health issues in some animals can affect their response to infection and treatment.
-
Solution: Allow for a proper acclimatization period for the animals before the experiment.[10] Monitor animals for any signs of illness prior to infection and exclude any unhealthy animals from the study.
-
Problem 2: Unexpected animal mortality in control or treatment groups.
-
Possible Cause 1: Inoculum is too high. The bacterial challenge may be overwhelming the animals, leading to rapid sepsis and death.
-
Solution: Perform a pilot study to determine the optimal inoculum concentration that establishes a consistent infection without causing rapid mortality in the control group.
-
-
Possible Cause 2: Contamination of the inoculum or drug solution.
-
Solution: Use sterile techniques throughout the preparation of the inoculum and drug solutions. Culture a sample of the prepared solutions to check for contamination.
-
-
Possible Cause 3: Adverse drug reaction. Although generally well-tolerated in animal studies, high doses or rapid infusion may cause adverse effects.[9]
-
Solution: Review the dosing regimen and administration procedure. If administering intravenously, consider a slower infusion rate. Monitor animals closely after dosing for any signs of distress.
-
Problem 3: this compound appears less effective than expected based on in vitro MIC values.
-
Possible Cause 1: Suboptimal PK/PD target attainment. The dosing regimen may not be achieving the required %fT > MIC in the specific animal model.
-
Solution: Conduct a pharmacokinetic study in your animal model to determine the plasma concentration-time profile of ceftaroline. Use this data to adjust the dosing regimen to achieve the target %fT > MIC.
-
-
Possible Cause 2: Drug degradation. The prepared this compound solution may have lost potency.
-
Solution: Prepare fresh drug solutions for each experiment. If solutions need to be stored, follow the manufacturer's recommendations for storage conditions and duration.
-
-
Possible Cause 3: Host factors. In immunocompromised models, the host's immune system contributes less to bacterial clearance, potentially requiring higher drug exposures.
-
Solution: Ensure the chosen animal model (e.g., neutropenic vs. immunocompetent) is appropriate for the research question. The required %fT > MIC may differ between these models.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Ceftaroline in Various Animal Models (20 mg/kg dose)
| Animal Species | Route of Administration | Cmax (µg/mL) | AUC (µg·h/mL) |
| Rat | Intravenous | 100.1 ± 13.0 | 60.1 ± 6.9 |
| Rat | Intramuscular | 29.8 ± 3.8 | 77.4 ± 10.6 |
| Rabbit | Intravenous | 39.0 ± 2.9 | 60.3 ± 4.2 |
| Rabbit | Intramuscular | 22.8 ± 3.5 | 56.0 ± 5.6 |
| Monkey | Intravenous | 52.6 ± 12.3 | 91.1 ± 14.1 |
| Monkey | Intramuscular | 35.8 ± 6.1 | 80.0 ± 11.0 |
Data adapted from pharmacokinetic studies.
Table 2: Efficacy of Ceftaroline in a Murine MRSA Bacteremia Model
| Treatment Group | Dosing Regimen (mg/kg) | Mean Log10 Reduction in Blood (CFU/mL) | Mean Log10 Reduction in Kidney (CFU/g) |
| Ceftaroline fosamil | 50 every 6h | 2.34 ± 0.33 | 2.08 ± 0.22 |
| Vancomycin | Not specified | 1.84 ± 0.73 | 1.95 ± 0.32 |
| Daptomycin | Not specified | 2.30 ± 0.60 | 2.14 ± 0.31 |
Data from a study in immunocompetent BALB/c mice infected with MRSA.
Experimental Protocols
Protocol 1: Murine Neutropenic Thigh Infection Model
-
Animal Model: Use female BALB/c or similar mouse strains, 6-8 weeks old.
-
Induction of Neutropenia: Administer cyclophosphamide intraperitoneally at 150 mg/kg four days before infection and 100 mg/kg one day before infection to induce neutropenia (<100 neutrophils/mm³).[7]
-
Inoculum Preparation:
-
Culture S. aureus (e.g., MRSA strain) in Brain Heart Infusion (BHI) broth overnight.
-
Subculture into fresh BHI broth and incubate to reach the logarithmic growth phase.
-
Harvest bacteria by centrifugation, wash the pellet with sterile saline, and resuspend in saline to the desired concentration (e.g., 1 x 10⁷ CFU/mL).[7]
-
-
Infection: Inject 0.1 mL of the bacterial inoculum into the posterior thigh muscle of each mouse.[7]
-
Treatment: Initiate this compound treatment at a predetermined time post-infection (e.g., 2 hours). Administer the drug via the desired route (e.g., subcutaneous or intravenous).
-
Endpoint Evaluation: At 24 hours post-treatment initiation, euthanize the mice. Aseptically remove the thighs, homogenize the tissue in sterile saline, and perform serial dilutions for quantitative culture on appropriate agar plates to determine the bacterial load (CFU/g of tissue).[7]
Protocol 2: Rabbit Endocarditis Model
-
Animal Model: Use male New Zealand White rabbits (2-3 kg).
-
Induction of Endocarditis:
-
Anesthetize the rabbit.
-
Insert a polyethylene catheter through the carotid artery and across the aortic valve to induce valvular damage.[13]
-
-
Inoculum Preparation: Prepare an inoculum of S. aureus (e.g., ATCC 29213) in sterile saline (e.g., 10⁷ CFU/mL).
-
Infection: 24-48 hours after catheterization, inject the bacterial inoculum via the marginal ear vein.[1][13]
-
Treatment: Begin this compound administration 16-24 hours after bacterial inoculation.[12][13] Administer the drug intravenously.
-
Endpoint Evaluation: After the treatment period (e.g., 4 days), euthanize the rabbits. Aseptically remove the heart and excise the aortic valve vegetations. Homogenize the vegetations, and perform quantitative cultures to determine the bacterial density (log10 CFU/g of vegetation).[13] Blood cultures and bacterial counts in other organs (e.g., kidneys, spleen) can also be performed.[13]
Mandatory Visualizations
Caption: Workflow for the murine neutropenic thigh infection model.
Caption: Host inflammatory signaling cascade during systemic infection.
References
- 1. A rabbit model of right-sided Staphylococcus aureus endocarditis created with echocardiographic guidance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. The Interplay between Antibiotics and the Host Immune Response in Sepsis: From Basic Mechanisms to Clinical Considerations: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | MRSA Infection in the Thigh Muscle Leads to Systemic Disease, Strong Inflammation, and Loss of Human Monocytes in Humanized Mice [frontiersin.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Comparative Pharmacokinetics of Ceftaroline in Rats, Rabbits, and Monkeys following a Single Intravenous or Intramuscular Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse thigh infection model. [bio-protocol.org]
- 8. criver.com [criver.com]
- 9. tga.gov.au [tga.gov.au]
- 10. benchchem.com [benchchem.com]
- 11. A rabbit model of right-sided Staphylococcus aureus endocarditis created with echocardiographic guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of a Rabbit Model of Bacterial Endocarditis and an In Vitro Infection Model with Simulated Endocardial Vegetations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Daptomycin–β-Lactam Combinations in a Rabbit Model of Daptomycin-Nonsusceptible Methicillin-Resistant Staphylococcus aureus Endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of ceftaroline in aqueous solutions
Ceftaroline Aqueous Solution: Technical Support Center
This center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of ceftaroline in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary route of ceftaroline degradation in aqueous solutions?
A1: The primary degradation pathway for ceftaroline, like other β-lactam antibiotics, is the hydrolysis of the β-lactam ring. This process opens the four-membered ring structure, leading to an inactive metabolite.[1][2] This reaction is significantly influenced by pH, temperature, and the presence of certain buffers.
Q2: My ceftaroline solution has turned yellow. Is it still usable?
A2: The color of ceftaroline infusion solutions can range from clear, light to dark yellow depending on the concentration and storage conditions.[3][4] A change in color to yellow does not necessarily indicate a loss of potency, provided the solution has been stored according to recommendations.[3] However, any solution with significant particulate matter or a very dark discoloration should be discarded.[3]
Q3: What are the recommended storage conditions for reconstituted ceftaroline solutions?
A3: Reconstituted ceftaroline fosamil solutions should be used within 6 hours if stored at room temperature or within 24 hours if refrigerated at 2°C to 8°C (36°F to 46°F).[3][4][5] Stability is significantly reduced at higher temperatures.[6][7][8]
Q4: Which diluents are compatible with ceftaroline fosamil?
A4: Ceftaroline fosamil is compatible with several common infusion solutions, including 0.9% Sodium Chloride (Normal Saline), 5% Dextrose in Water (D5W), 2.5% Dextrose/0.45% Sodium Chloride, and Lactated Ringer's solution.[9][10] Studies have shown it to be less stable in 5% glucose solutions compared to 0.9% sodium chloride solutions under certain conditions.[11]
Q5: How does pH affect the stability of ceftaroline?
A5: Cephalosporins generally exhibit maximum stability in the pH range of 5 to 7. The reconstituted solution of ceftaroline fosamil has a pH between 4.8 and 6.5.[10] Both acidic and alkaline conditions can catalyze the hydrolysis of the β-lactam ring, leading to degradation.[12] The degradation minimum for the related cephalosporin, cefazolin, is between pH 5.5 and 6.5.[13]
Troubleshooting Guide
This guide addresses common problems encountered during the preparation and storage of ceftaroline solutions.
Problem: Rapid loss of potency or unexpected degradation products.
| Potential Cause | Troubleshooting Steps |
| Incorrect pH | Verify the pH of your buffer or diluent. Ensure it is within the optimal stability range (typically pH 5-7). Use a calibrated pH meter for accurate measurements. |
| High Temperature | Store stock solutions and experimental samples at recommended refrigerated temperatures (2-8°C). Avoid prolonged exposure to room temperature or higher.[6][7][8] |
| Photodegradation | Ceftaroline fosamil is sensitive to light.[14] Protect solutions from direct light by using amber vials or covering containers with aluminum foil, especially during long-term experiments. |
| Reactive Excipients | Be aware that certain buffer species, like phosphate, can catalyze degradation.[13] If using custom formulations, consider using non-reactive buffers like citrate or acetate. |
| Oxidation | While hydrolysis is the primary issue, oxidation can also occur.[14] If experiments are sensitive to oxidative degradation, consider de-gassing solvents or working under an inert atmosphere (e.g., nitrogen). |
Problem: Inconsistent results in stability studies.
| Potential Cause | Troubleshooting Steps |
| Inaccurate Concentration | Ensure the initial concentration is accurate. Use a recently calibrated analytical balance and ensure the powder is fully dissolved before making further dilutions. |
| Analytical Method Issues | Verify that your analytical method (e.g., HPLC) is stability-indicating, meaning it can separate the intact drug from its degradation products.[1] Validate the method for linearity, precision, and accuracy. |
| Contamination | Ensure all glassware and equipment are scrupulously clean. Microbial contamination can introduce enzymes that may degrade the compound. |
Data & Stability Tables
Table 1: Stability of Ceftaroline Fosamil in Common Infusion Solutions
| Diluent | Concentration Range | Storage Condition | Stability Duration |
| 0.9% Sodium Chloride | 4 mg/mL - 12 mg/mL | Room Temperature | Up to 6 hours[5] |
| 0.9% Sodium Chloride | 4 mg/mL - 12 mg/mL | Refrigerated (2-8°C) | Up to 24 hours[5] |
| 5% Dextrose | 4 mg/mL - 12 mg/mL | Room Temperature | Up to 6 hours[5] |
| 5% Dextrose | 4 mg/mL - 12 mg/mL | Refrigerated (2-8°C) | Up to 24 hours[5] |
| 5% Dextrose | 2.4 mg/mL | Clinical Use Conditions | Showed ~65% decay[11] |
Table 2: Temperature-Dependent Stability of Ceftaroline (6 mg/mL)
| Diluent | Temperature | Stability Duration (>90% remaining) |
| 0.9% Sodium Chloride | 4°C | 144 hours (6 days)[7][8] |
| 5% Dextrose | 4°C | 144 hours (6 days)[7][8] |
| 0.9% Sodium Chloride | 25°C (Room Temp) | 24 hours[7][8] |
| 5% Dextrose | 25°C (Room Temp) | 24 hours[7][8] |
| 0.9% Sodium Chloride | 30°C | 12 hours[7][8] |
| 5% Dextrose | 30°C | 12 hours[7][8] |
| 0.9% Sodium Chloride | 35°C | 12 hours[7][8] |
| 5% Dextrose | 35°C | 6 hours[7][8] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Ceftaroline
This protocol outlines a general method for assessing the stability of ceftaroline in aqueous solutions by separating the active compound from its degradation products.
1. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[15]
-
Ceftaroline reference standard
-
Ammonium dihydrogen phosphate
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Calibrated analytical balance and pH meter
2. Preparation of Mobile Phase:
-
Buffer Preparation: Prepare an ammonium dihydrogen phosphate buffer solution (e.g., ~575 mg in 1000 mL of ultrapure water).[2] Adjust pH as needed for optimal separation (often slightly acidic).
-
Mobile Phase Composition: Mix the buffer and acetonitrile in an appropriate ratio (e.g., 85:15 v/v).[2]
-
Degassing: Degas the mobile phase using sonication or vacuum filtration before use.
3. Preparation of Standards and Samples:
-
Stock Solution: Accurately weigh and dissolve the ceftaroline reference standard in a suitable diluent (e.g., water:methanol 1:1) to create a concentrated stock solution (e.g., 200 µg/mL).[15]
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of your samples (e.g., 0.25 to 40 µg/mL).[2]
-
Sample Preparation: At each time point in your stability study, withdraw an aliquot of the test solution. If necessary, precipitate proteins by adding methanol (e.g., 2 parts methanol to 1 part sample), vortex, and centrifuge at 10,000 x g for 10 minutes at 4°C.[2] Collect the supernatant for injection.
4. Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: As prepared in step 2
-
Flow Rate: 1.0 mL/min[15]
-
Injection Volume: 20 µL[2]
-
Run Time: Sufficiently long to allow for the elution of all degradation products (e.g., 10-15 minutes).
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the ceftaroline standard against its concentration.
-
Determine the concentration of ceftaroline in your samples by interpolating their peak areas from the calibration curve.
-
Calculate the percentage of ceftaroline remaining at each time point relative to the initial (time zero) concentration.
Visualizations and Diagrams
Caption: Primary degradation pathway of ceftaroline fosamil.
Caption: Troubleshooting workflow for ceftaroline solution instability.
Caption: Experimental workflow for a typical stability study.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Quantification of Ceftaroline in Human Plasma Using High-Performance Liquid Chromatography with Ultraviolet Detection: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalrph.com [globalrph.com]
- 4. rxabbvie.com [rxabbvie.com]
- 5. In-use Stability of Ceftaroline Fosamil in Elastomeric Home Infusion Systems and MINI-BAG Plus Containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Physical and chemical stability of ceftaroline in an elastomeric infusion device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Teflaro (ceftaroline) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 10. publications.ashp.org [publications.ashp.org]
- 11. Stability of the antibiotic ceftaroline fosamil with focus on degradation products and decomposition pathways - Integrative analysis by LC-DAD, ESI-QTOF and in silico prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetics of degradation of cefazolin and cephalexin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification and determination of related substances of ceftaroline fosamil in medicinal product by high performance liquid chromatography with diode array detection and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Navigating Paradoxical Growth in Teflaro® (Ceftaroline) Susceptibility Assays: A Technical Support Resource
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering paradoxical growth, also known as the Eagle effect, during Teflaro® (ceftaroline) susceptibility assays. This phenomenon, characterized by a decrease in bactericidal activity at high antibiotic concentrations, can lead to misinterpretation of results and hinder research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the paradoxical effect (Eagle effect) in the context of this compound® susceptibility testing?
A1: The paradoxical effect, or Eagle effect, is an in vitro phenomenon where a beta-lactam antibiotic like this compound® shows reduced bactericidal activity at concentrations well above the minimum inhibitory concentration (MIC).[1] Instead of continued bacterial killing with increasing drug concentration, a regrowth of the bacterial population is observed. This can be counterintuitive to the expected dose-response relationship of antibiotics.
Q2: What are the proposed mechanisms behind the paradoxical growth observed with beta-lactam antibiotics?
A2: While the exact mechanism for this compound® is not definitively established in the provided search results, the paradoxical growth observed with beta-lactam antibiotics is generally attributed to several factors:
-
Reduced affinity for Penicillin-Binding Proteins (PBPs): At very high concentrations, the antibiotic might interfere with its own binding to essential PBPs, which are crucial for bacterial cell wall synthesis.
-
Induction of resistance mechanisms: High antibiotic concentrations could potentially trigger stress responses in bacteria, leading to the expression of genes that confer temporary resistance.
-
Impact on bacterial growth phase: Beta-lactams are most effective against actively dividing bacteria.[2] At supra-inhibitory concentrations, the initial rapid killing might push the surviving population into a stationary or non-dividing state, rendering the antibiotic less effective.
Q3: At what concentrations might a paradoxical effect be observed for this compound®?
A3: The specific concentration range for a paradoxical effect with this compound® can vary depending on the bacterial strain and experimental conditions. It is typically observed at concentrations significantly higher than the MIC. For Staphylococcus aureus, for instance, where MIC90 values for ceftaroline are often reported around 1-2 μg/mL, a paradoxical effect might be investigated at concentrations several-fold higher than this.[3][4]
Q4: How can I confirm if the unexpected growth in my assay is a true paradoxical effect?
A4: A time-kill assay is the most definitive method to investigate and confirm a paradoxical effect. This assay measures the rate and extent of bacterial killing over time at various antibiotic concentrations. A hallmark of the Eagle effect in a time-kill curve would be a less pronounced reduction in bacterial count (or even regrowth) at the highest antibiotic concentrations compared to concentrations closer to the MIC.
Q5: Could the paradoxical growth be due to experimental artifacts?
A5: Yes, it is crucial to rule out experimental errors. Factors such as incorrect antibiotic concentration, contamination of the culture, or issues with the growth medium can mimic paradoxical growth. Following a rigorous troubleshooting workflow is essential.
Troubleshooting Guide for Interpreting Atypical Growth
If you observe unexpected bacterial growth at high this compound® concentrations, follow this troubleshooting guide:
-
Verify Antibiotic Concentration:
-
Re-calculate and confirm the dilutions of your this compound® stock solution.
-
If possible, use a fresh, validated stock of the antibiotic.
-
-
Check for Contamination:
-
Perform a Gram stain and subculture of the unexpected growth to ensure it is the original test organism and not a contaminant.
-
-
Assess Inoculum Preparation:
-
Ensure the starting inoculum density is within the recommended range for your assay (e.g., ~5 x 10^5 CFU/mL for broth microdilution). A high inoculum can sometimes lead to reduced antibiotic efficacy.
-
-
Evaluate Growth Medium and Incubation Conditions:
-
Confirm that the correct medium (e.g., Mueller-Hinton Broth) was used and that incubation time and temperature were appropriate.
-
-
Perform a Time-Kill Assay:
-
If the above steps do not resolve the issue, a time-kill assay is the next logical step to definitively characterize the bactericidal activity of this compound® against your isolate across a range of concentrations.
-
Data Presentation
Table 1: Ceftaroline MIC Distribution for Staphylococcus aureus
This table summarizes the minimum inhibitory concentration (MIC) values for ceftaroline against a large collection of Staphylococcus aureus isolates, providing a baseline for expected susceptibility.
| Organism | Number of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) | Percent Susceptible (%) |
| Staphylococcus aureus | 84,704 | 0.25 | 1 | ≤0.03 - >32 | 98.8 |
| Methicillin-Resistant S. aureus (MRSA) | - | - | 1 | - | 97.6 |
Data adapted from a multi-year surveillance program.[3]
Table 2: Bactericidal Activity of Ceftaroline against S. aureus in a Pharmacokinetic Model
This table shows the reduction in bacterial counts after 24 hours of exposure to simulated human doses of ceftaroline, demonstrating its typical bactericidal effect at therapeutic concentrations.
| S. aureus Strain Type | Ceftaroline MIC Range (μg/mL) | Log10 CFU/mL Reduction at 24h |
| MSSA and MRSA | 0.12 - 2.0 | 2.5 - 4.0 |
Data from an in vitro pharmacokinetic model simulating human serum concentrations.[5]
Experimental Protocols
Protocol: Time-Kill Assay for Investigating Paradoxical Growth
This protocol outlines the key steps for performing a time-kill assay to assess the bactericidal activity of this compound® and identify a potential paradoxical effect.
-
Bacterial Isolate Preparation:
-
Subculture the bacterial isolate onto an appropriate agar plate and incubate overnight.
-
Prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard (~1-2 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final starting inoculum of approximately 5 x 10^5 CFU/mL in the test tubes.
-
-
Antibiotic Preparation:
-
Prepare a stock solution of this compound® of known concentration.
-
Perform serial dilutions to create a range of concentrations to be tested. This should include concentrations below the MIC, at the MIC, and several multiples above the MIC (e.g., 0.5x, 1x, 2x, 4x, 8x, 16x, 32x, and 64x MIC).
-
-
Assay Setup:
-
In a set of sterile test tubes, add the appropriate volume of bacterial inoculum and the corresponding this compound® dilution.
-
Include a growth control tube containing only the bacterial inoculum and broth (no antibiotic).
-
-
Incubation and Sampling:
-
Incubate all tubes at 35-37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
-
Bacterial Viable Count:
-
Perform serial dilutions of the collected aliquots in sterile saline or broth.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates overnight and count the number of colony-forming units (CFUs).
-
-
Data Analysis:
-
Calculate the CFU/mL for each time point and concentration.
-
Plot the log10 CFU/mL versus time for each this compound® concentration.
-
A paradoxical effect is indicated if the bacterial killing is less pronounced at higher concentrations compared to lower, supra-MIC concentrations.
-
Mandatory Visualizations
Caption: Proposed mechanism of paradoxical growth with high this compound concentrations.
Caption: Troubleshooting workflow for atypical growth in this compound susceptibility assays.
Caption: Experimental workflow for a time-kill assay.
References
- 1. The Eagle Effect and Antibiotic-Induced Persistence: Two Sides of the Same Coin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ceftaroline Activity against Bacterial Pathogens Frequently Isolated in U.S. Medical Centers: Results from Five Years of the AWARE Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics of Ceftaroline against Staphylococcus aureus Studied in an In Vitro Pharmacokinetic Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Unexpected Teflaro (Ceftaroline) Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating unexpected clinical resistance to Teflaro (ceftaroline).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of ceftaroline resistance in clinical isolates, particularly Staphylococcus aureus?
A1: Ceftaroline is a cephalosporin designed to have a high affinity for Penicillin-Binding Protein 2a (PBP2a), the protein encoded by the mecA gene that confers methicillin resistance in S. aureus (MRSA).[1] However, resistance can emerge through several mechanisms:
-
Mutations in PBP2a: This is the most significant mechanism. Specific amino acid substitutions, particularly within the ceftaroline-binding pocket of the PBP2a transpeptidase domain, can reduce the drug's binding affinity.[2] Combinations of mutations, such as Y446N and E447K, have been linked to high-level resistance (MIC >32 mg/L).[2][3] The accumulation of multiple substitutions in both the penicillin-binding domain (PBD) and non-penicillin-binding domain (nPBD) can lead to a stepwise increase in the minimum inhibitory concentration (MIC).[1]
-
Mutations in Other PBPs: In both MRSA and methicillin-susceptible S. aureus (MSSA), mutations in other native PBPs (like PBP2 and PBP3) can contribute to reduced ceftaroline susceptibility.[4]
-
Non-PBP Mediated Resistance: Alterations in genes that are not directly related to penicillin-binding proteins have also been implicated. These can include mutations in regulatory genes like clpX (an endopeptidase), pp2c (a protein phosphatase), and the transcription terminator rho, although their exact roles are still under investigation.[5]
Q2: My MRSA isolate shows a high ceftaroline MIC. Does this automatically mean there is a mutation in PBP2a?
A2: Not necessarily, although it is the most probable cause. While mutations in the mecA gene leading to PBP2a alterations are a primary driver of resistance, other factors can contribute.[2] An elevated MIC could result from mutations in other PBPs or changes in regulatory pathways that affect cell wall synthesis or antibiotic tolerance.[4][5] It is also important to consider that some MRSA isolates with wild-type PBP2a sequences have shown elevated ceftaroline MICs, suggesting the involvement of other mechanisms.[6] Therefore, a comprehensive investigation should include sequencing of mecA as well as consideration of other potential genetic and phenotypic factors.
Q3: What are the official MIC breakpoints for ceftaroline against Staphylococcus aureus?
A3: The breakpoints for ceftaroline can differ between regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). It's crucial to reference the latest guidelines from the relevant authority. Recent guidelines have introduced a "Susceptible-Dose Dependent" (SDD) category, reflecting that higher doses may be effective against isolates with intermediate MICs.[7][8][9]
Table 1: Ceftaroline MIC Breakpoints for S. aureus
| Organization | Susceptible (S) | Susceptible-Dose Dependent (SDD) | Intermediate (I) | Resistant (R) | Source(s) |
| CLSI (2019) | ≤1 µg/mL | 2–4 µg/mL | - | ≥8 µg/mL | [6][8][9] |
| EUCAST (2018) | ≤1 µg/mL | - | 2 mg/L | >2 mg/L | [10][11] |
Note: The SDD breakpoint is based on a higher dosage regimen (e.g., 600 mg every 8 hours). Always consult the most current CLSI and EUCAST documents for the latest information.[8][9]
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental investigation of ceftaroline resistance.
Issue 1: Inconsistent or Unreliable Ceftaroline MIC Results
Q: My ceftaroline MIC results from broth microdilution (BMD) or Etest are variable and difficult to reproduce. What could be the cause?
A: Inconsistency in MIC testing is a common challenge, especially when MIC values are close to the breakpoint (1-2 mg/L).[12][13] Several factors can contribute to this variability.
Troubleshooting Steps:
-
Standardize Inoculum Preparation: Ensure a standardized inoculum density (e.g., 0.5 McFarland standard) is used consistently. A common error is using an inoculum that is too heavy or too light.
-
Verify Media and Reagents: Use fresh, properly prepared cation-adjusted Mueller-Hinton Broth (CAMHB) for BMD or Mueller-Hinton Agar (MHA) for Etest and disk diffusion, as specified by CLSI or EUCAST.[6][14]
-
Control Incubation Conditions: Strict adherence to incubation temperature (35°C ± 2°C) and duration (16-20 hours for BMD) is critical.
-
Use Quality Control Strains: Always include reference strains like S. aureus ATCC 29213 to validate the test run.[15][16]
-
Be Aware of Method-Specific Issues:
-
Etest vs. BMD: Studies have shown discrepancies between Etest and BMD, particularly for MRSA isolates with MICs near the breakpoint. Etest may sometimes categorize isolates as susceptible when BMD shows resistance (a "very major error").[13][14] If results are critical, confirmation with the reference BMD method is recommended.
-
Disk Diffusion: This method can also struggle to reliably distinguish between MICs of 1 and 2 mg/L.[12][17] Results can be influenced by the specific brand of media and disks used.[6]
-
Table 2: Troubleshooting Inconsistent Ceftaroline MICs
| Potential Cause | Recommended Action |
| Inoculum Density | Prepare inoculum using a calibrated densitometer to a 0.5 McFarland standard. |
| Media Quality | Use fresh, QC-tested Mueller-Hinton media from a reputable supplier.[6][14] |
| Incubation Errors | Ensure incubators are calibrated and maintain a stable temperature. Adhere strictly to timing. |
| Reagent Handling | Allow frozen MIC panels or Etests to come to room temperature before use. |
| Method Discrepancy | For critical results near a breakpoint, confirm Etest or disk results with reference BMD.[13] |
Issue 2: Negative mecA PCR Despite a Resistant Phenotype
Q: My isolate is phenotypically resistant to oxacillin and has an elevated ceftaroline MIC, but my standard mecA PCR is negative. What should I investigate next?
A: This scenario suggests either a novel resistance mechanism or a limitation in your detection method.
Troubleshooting Steps:
-
Check for mecC: The isolate may carry mecC (formerly mecALGA251), a homolog of mecA that also confers methicillin resistance but is not detected by standard mecA primers. Use a validated PCR assay designed to detect mecC.
-
Investigate PBP2a Mutations: As discussed in FAQ A1, mutations within the mecA gene itself can lead to ceftaroline resistance without affecting oxacillin resistance.[2] If your initial PCR only confirms the presence/absence of mecA, you will need to sequence the entire gene to identify resistance-conferring mutations.
-
Consider Non-PBP Mediated Mechanisms: If both mecA and mecC are absent or wild-type, resistance may be due to other mechanisms, such as hyperproduction of β-lactamase or modifications in other PBPs.[4][5]
-
Rule out PCR Inhibition/Failure:
Workflow for Investigating Unexpected Ceftaroline Resistance
References
- 1. Ceftaroline Resistance by Clone-Specific Polymorphism in Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PBP2a Mutations Causing High-Level Ceftaroline Resistance in Clinical Methicillin-Resistant Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Evaluation of the Revised Ceftaroline Disk Diffusion Breakpoints When Testing a Challenge Collection of Methicillin-Resistant Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MR05 | Ceftaroline Breakpoints for Staphylococcus aureus [clsi.org]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. FDA Rationale for Recognition Decision: Ceftaroline fosamil | FDA [fda.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Etest® versus broth microdilution for ceftaroline MIC determination with Staphylococcus aureus: results from PREMIUM, a European multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Development of EUCAST zone diameter breakpoints and quality control range for Staphylococcus aureus with ceftaroline 5-μg disk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jcdr.net [jcdr.net]
- 17. academic.oup.com [academic.oup.com]
- 18. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 19. PCR Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Enhancing Ceftaroline Bioavailability in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when improving the bioavailability of the cephalosporin antibiotic ceftaroline in experimental settings.
I. Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues that may arise during your experiments.
FAQ 1: Low Oral Bioavailability of Ceftaroline Formulation
-
Question: We are observing extremely low and variable plasma concentrations of ceftaroline after oral administration of a novel formulation in our rat model. What are the likely causes and how can we troubleshoot this?
-
Answer: Low oral bioavailability is a known challenge for β-lactam antibiotics, including cephalosporins, primarily due to their poor lipid solubility and limited ability to cross the intestinal mucosa.[1][2] Ceftaroline is administered as a water-soluble prodrug, ceftaroline fosamil, which is designed for parenteral use.[3][4][5] When developing an oral formulation, several factors could be contributing to the issue:
-
Poor Permeability: The inherent physicochemical properties of ceftaroline limit its passive diffusion across the gut wall.
-
Prodrug Instability: Ceftaroline fosamil's stability is sensitive to moisture and crystallinity. The amorphous form is less stable than the crystalline form.[6] Degradation in the gastrointestinal (GI) tract before absorption can significantly reduce the amount of active drug available.
-
Efflux Transporter Activity: The drug may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp).
-
First-Pass Metabolism: Although ceftaroline undergoes minimal metabolism,[7] extensive metabolism in the gut wall or liver could be a factor for novel prodrugs or formulations.
Troubleshooting Steps:
-
Characterize the Formulation:
-
Solid-State Characterization: Confirm the crystallinity and stability of your ceftaroline fosamil formulation. Amorphous forms can have higher initial solubility but may be unstable.[6]
-
Solubility and Dissolution Testing: Ensure that the drug is dissolving adequately in simulated gastric and intestinal fluids. Poor dissolution is a common rate-limiting step for absorption.
-
-
Enhance Permeability:
-
Lipid-Based Formulations: Consider formulating ceftaroline in lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS). These can improve solubilization and facilitate lymphatic uptake, potentially bypassing first-pass metabolism.[8][9][10][11]
-
Nanoparticle Formulations: Encapsulating ceftaroline in polymeric nanoparticles can protect it from degradation in the GI tract, improve its uptake by intestinal cells, and provide a controlled release profile.[12][13]
-
Prodrug Modification: While ceftaroline fosamil is a prodrug, further modification to create ester prodrugs could enhance lipophilicity and improve passive absorption. This strategy has been successful for other oral cephalosporins.[1][14]
-
-
Utilize Active Transport Mechanisms:
-
FAQ 2: High Variability in Animal Pharmacokinetic (PK) Data
-
Question: Our in vivo oral bioavailability study for a new ceftaroline nanoparticle formulation shows high variability in plasma concentrations between individual rats. What could be causing this and how can we reduce it?
-
Answer: High inter-animal variability in oral PK studies is a common issue. The sources of this variability can be physiological or procedural.
Potential Causes & Mitigation Strategies:
-
Inconsistent Dosing Technique:
-
Gavage Procedure: Improper oral gavage technique can lead to inaccurate dosing or stress-induced physiological changes affecting absorption. Ensure all personnel are thoroughly trained in the correct procedure.[16]
-
Formulation Homogeneity: Ensure your formulation (especially suspensions) is homogenous and that the correct dose is administered to each animal.
-
-
Physiological Differences:
-
Food Effects: The presence or absence of food in the stomach can significantly alter gastric emptying rates and drug absorption. Standardize the fasting period for all animals before dosing.[1]
-
Gastrointestinal Transit Time: Natural variations in GI motility between animals can affect the time the drug spends at its optimal absorption site.
-
-
Procedural Inconsistencies:
-
Blood Sampling: Ensure that blood sampling times are strictly adhered to for all animals.
-
Sample Handling: Process all blood samples consistently to prevent degradation of the analyte before analysis. Plasma should be separated promptly and stored at -80°C.[17]
-
-
FAQ 3: Issues with Formulation Stability
-
Question: Our lyophilized amorphous powder of a ceftaroline fosamil formulation shows degradation products upon storage. How can we improve its stability?
-
Answer: The stability of ceftaroline fosamil is a critical factor, and the amorphous form is known to be less stable than its crystalline counterpart.[6]
Troubleshooting Steps:
-
Promote Crystallinity: The primary strategy is to develop a crystalline form of ceftaroline fosamil. A monoacetic acid solvate has been shown to yield a stable crystalline form.[6]
-
Control Moisture Content: Moisture is a key factor in the degradation of ceftaroline fosamil. Strict moisture control during manufacturing and storage is essential. A moisture content of around 3% has been found to be optimal for stability.[6]
-
Use of Excipients: Incorporate stabilizing excipients into your formulation. For lyophilized products, cryoprotectants can help maintain the stability of the drug.
-
Storage Conditions: Store the formulation under controlled temperature and humidity conditions, protected from light.
-
II. Data Presentation: Enhancing Oral Bioavailability with Nanoparticles
While specific data on oral ceftaroline formulations is limited, the following table summarizes quantitative data from a meta-analysis of studies on various drugs formulated as polymeric nanoparticles, demonstrating the potential for this technology to enhance oral bioavailability. The Area Under the Curve (AUC) is a key pharmacokinetic parameter representing total drug exposure.
| Drug | Nanoparticle Formulation | Control Formulation | Fold Increase in AUC | Reference |
| Celecoxib | Polymeric Nanoparticles | Drug Suspension | 5.2 | [18] |
| Quercetin | Polymeric Nanoparticles | Drug Suspension | 8.7 | [18] |
| Triptolide | Polymeric Nanoparticles | Drug Solution | 2.5 | [18] |
| Ibuprofen | Polymeric Nanoparticles | Drug Suspension | 1.8 | [18] |
| Resveratrol | Polymeric Nanoparticles | Drug Suspension | 3.5 | [18] |
Table 1: Comparison of the Area Under the Curve (AUC) for drugs in polymeric nanoparticle formulations versus control formulations after oral administration in animal models.
III. Experimental Protocols & Workflows
Protocol 1: Preparation of Ceftaroline-Loaded PLGA Nanoparticles by Nanoprecipitation
This protocol describes a general method for encapsulating a drug like ceftaroline into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
-
Materials:
-
Ceftaroline fosamil
-
PLGA (Poly(lactic-co-glycolic acid))
-
Acetone (Solvent)
-
Ethanol (Non-solvent)
-
Poloxamer 188 or Polyvinyl alcohol (PVA) (Surfactant)
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
-
-
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and ceftaroline fosamil in acetone.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant (e.g., 1% w/v Poloxamer 188) in deionized water.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The instantaneous diffusion of the solvent into the non-solvent phase leads to the precipitation of the polymer and the formation of nanoparticles.
-
Solvent Evaporation: Continue stirring the suspension for several hours in a fume hood to allow for the complete evaporation of the organic solvent (acetone).
-
Nanoparticle Recovery: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 20 minutes).
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any unencapsulated drug and excess surfactant. Repeat the centrifugation and washing steps twice.
-
Lyophilization (Optional): Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., sucrose or trehalose) and freeze-dry to obtain a powder for long-term storage.
-
Protocol 2: In Vivo Oral Bioavailability Study in Rats
This protocol outlines a typical pharmacokinetic study to evaluate the oral bioavailability of a novel ceftaroline formulation.[17]
-
Animals: Male Sprague-Dawley or Wistar rats (250-300g), fitted with jugular vein cannulas for serial blood sampling.[17][19]
-
Acclimatization: Allow animals to acclimate for at least one week before the study. House them in a controlled environment with a 12-hour light/dark cycle.[19]
-
Dosing:
-
Fast the rats overnight (approximately 12 hours) before dosing but allow free access to water.
-
Prepare the ceftaroline formulation at the desired concentration. Ensure suspensions are well-mixed.
-
Administer a single oral dose of the formulation via gavage. The recommended maximum volume for a single gavage in rats is 10 mL/kg.[20]
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[17]
-
Collect samples into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.[17]
-
-
Bioanalysis:
-
Quantify the concentration of ceftaroline in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) from the plasma concentration-time data using non-compartmental analysis software.
-
To determine absolute oral bioavailability (F%), an intravenous (IV) administration group is also required. F% is calculated as: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
IV. Visualizations: Diagrams of Experimental Workflows
The following diagrams illustrate the workflows for the experimental protocols described above.
References
- 1. karger.com [karger.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ceftaroline fosamil: a new broad-spectrum cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ceftaroline: a novel cephalosporin with activity against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability and stabilization studies of TAK-599 (Ceftaroline Fosamil), a novel N-phosphono type prodrug of anti-methicillin resistant Staphylococcus aureus cephalosporin T-91825 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Do Polymeric Nanoparticles Really Enhance the Bioavailability of Oral Drugs? A Quantitative Answer Using Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Third-Generation Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Characterization of the oral absorption of beta-lactam antibiotics. II. Competitive absorption and peptide carrier specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ouv.vt.edu [ouv.vt.edu]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iacuc.wsu.edu [iacuc.wsu.edu]
Teflaro (Ceftaroline) Technical Support Center: Time-Kill Assay Guidance
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for mitigating the post-antibiotic effect (PAE) of Teflaro (ceftaroline fosamil) in time-kill curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is the post-antibiotic effect (PAE) and why is it a concern with this compound?
The post-antibiotic effect is the suppression of bacterial growth that continues after a brief exposure to an antimicrobial agent, even after the drug concentration has fallen below the minimum inhibitory concentration (MIC).[1][2] this compound, like other β-lactam antibiotics, exhibits a significant PAE against Gram-positive organisms such as Staphylococcus aureus and Streptococcus pneumoniae.[3][4][5] In time-kill studies, this persistent activity can mask the true bacterial kill rate at specific time points, as the drug's effect continues even after sampling and dilution. This can lead to an overestimation of the drug's bactericidal activity at a given time point if not properly neutralized.
Q2: How does the PAE of this compound affect my time-kill assay results?
If the PAE is not mitigated, the continued suppression of bacterial growth after sampling will result in lower colony-forming unit (CFU) counts than are actually present at the precise moment of sampling. This leads to an inaccurate time-kill curve, suggesting a faster or more potent bactericidal effect than what is occurring in the test environment. Accurate assessment requires stopping the antibiotic's activity immediately upon sample collection.
Q3: What are the primary methods to mitigate this compound's PAE in a time-kill study?
There are two primary strategies to neutralize this compound's activity and stop the PAE:
-
Rapid Dilution/Centrifugation: This physical method involves significantly diluting the sample in fresh, drug-free broth to lower the antibiotic concentration to negligible levels (e.g., 1:1,000 dilution).[4] This can be combined with centrifugation to pellet the bacteria, remove the antibiotic-containing supernatant, and resuspend the bacteria in fresh medium.
-
Enzymatic Inactivation: This biochemical method uses a β-lactamase enzyme to hydrolyze the amide bond in the β-lactam ring of this compound, rendering the antibiotic inactive.[6][7] This is a very effective and rapid method of neutralization. The combination of this compound with a β-lactamase inhibitor like avibactam highlights the drug's susceptibility to certain β-lactamases.[6][8]
Q4: How long is the typical PAE for this compound against common pathogens?
The duration of the PAE for this compound varies by bacterial species and strain. Studies have shown the following approximate durations after a 1-hour exposure to a concentration of 10x the MIC:
| Organism Group | Strain Examples | PAE Duration (Hours) | PA-SME* Duration (Hours) |
| Staphylococcus aureus | MRSA, MSSA | 0.7 - 2.2 | 2.9 - >10.0 |
| Streptococcus pneumoniae | Penicillin-Susceptible, -Intermediate, -Resistant | 0.8 - 1.8 | 2.5 - 6.7 |
| Enterococcus faecalis | Vancomycin-Susceptible | 0.2 - 1.1 | 7.9 - >10.3 |
| Data sourced from Pankuch & Appelbaum, 2009.[4][5] | |||
| *PA-SME (Post-Antibiotic Sub-MIC Effect) is the total time of growth suppression, including the PAE plus an additional period where growth is suppressed by sub-MIC concentrations (0.4x MIC in this study).[4] |
Troubleshooting Guide
Problem: My bacterial counts continue to drop significantly even after diluting the sample.
-
Possible Cause: Insufficient dilution. A standard 1:10 or 1:100 dilution may not be enough to reduce this compound's concentration below a level that can still exert a sub-MIC effect, extending the PAE.[4]
-
Solution: Increase the dilution factor to at least 1:1,000 in pre-warmed broth to effectively remove the drug by dilution.[4] Alternatively, implement an enzymatic neutralization step using a suitable β-lactamase immediately upon sample collection to ensure complete and instantaneous inactivation.
Problem: I am seeing high variability between my time-kill assay replicates.
-
Possible Cause: Inconsistent timing or technique during the drug removal step. Slight variations in the time it takes to process samples can lead to different durations of residual antibiotic activity, causing variability in CFU counts.
-
Solution: Standardize the workflow for all samples. Use a multichannel pipette for simultaneous dilutions if possible. For centrifugation, ensure all samples are processed for the same duration and at the same speed. For enzymatic neutralization, add the β-lactamase solution to all sample aliquots as rapidly and consistently as possible.
Problem: The β-lactamase I'm using doesn't seem to be neutralizing this compound effectively.
-
Possible Cause 1: Incorrect enzyme type. Not all β-lactamases are effective against all cephalosporins. Ceftaroline is known to be hydrolyzed by certain broad-spectrum β-lactamases, such as some ESBLs and AmpC enzymes.[3]
-
Solution 1: Ensure you are using a broad-spectrum β-lactamase known to be effective against fifth-generation cephalosporins. You may need to consult manufacturer specifications or run a validation experiment (see Protocol 3) to confirm its efficacy against this compound.
-
Possible Cause 2: Insufficient enzyme concentration or activity. The enzyme preparation may be old, improperly stored, or used at too low a concentration to rapidly neutralize the amount of this compound in your sample.
-
Solution 2: Increase the concentration of the β-lactamase in your neutralizing solution. Always store enzymes according to the manufacturer's instructions to maintain activity. Perform a validation test to determine the optimal concentration needed for your experimental conditions.
Experimental Protocols
Protocol 1: Time-Kill Assay with PAE Mitigation by Dilution & Centrifugation
This protocol details a standard time-kill assay workflow incorporating steps to physically remove the antibiotic.
-
Inoculum Preparation: Prepare a bacterial suspension in a logarithmic growth phase, adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension in pre-warmed cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
Drug Exposure: Add this compound at the desired final concentration (e.g., 2x, 4x, or 8x MIC) to the bacterial suspension. Include a growth control flask with no antibiotic.
-
Incubation: Incubate all flasks at 35-37°C, typically with shaking.
-
Time-Point Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), aseptically remove an aliquot (e.g., 1 mL) from each flask.
-
Drug Removal:
-
Method A (High Dilution): Immediately perform a 1:1,000 serial dilution by transferring 10 µL of the sample into 990 µL of fresh, pre-warmed CAMHB, followed by another 1:10 dilution (100 µL into 900 µL). This minimizes antibiotic carryover.[4][9]
-
Method B (Centrifugation): Transfer the 1 mL sample to a microcentrifuge tube. Pellet the cells by centrifuging at ~5,000 x g for 5-10 minutes. Carefully aspirate the supernatant containing the antibiotic. Resuspend the bacterial pellet in 1 mL of fresh, pre-warmed CAMHB.
-
-
Quantification: Perform serial dilutions of the treated sample (from Step 5) in sterile saline or PBS. Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Enumeration: Incubate the plates for 18-24 hours at 35-37°C. Count the colonies on plates that have between 30 and 300 colonies to calculate the CFU/mL for each time point.
Protocol 2: Time-Kill Assay with PAE Mitigation by Enzymatic Neutralization
This protocol uses a β-lactamase to inactivate this compound.
-
Steps 1-4: Follow Steps 1-4 from Protocol 1.
-
Drug Neutralization: At each time point, transfer an aliquot (e.g., 100 µL) of the culture into a tube or well containing an equal volume of a validated neutralizing solution (e.g., Dey-Engley Neutralizing Broth or CAMHB supplemented with a pre-determined concentration of a broad-spectrum β-lactamase). Mix thoroughly.
-
Quantification & Enumeration: Proceed immediately with serial dilutions and plating as described in Steps 6 and 7 of Protocol 1.
Protocol 3: Validation of β-Lactamase Neutralization Efficacy
This protocol confirms that the chosen β-lactamase effectively inactivates this compound without harming the bacteria.
-
Prepare Controls:
-
Growth Control: 1 mL CAMHB + 100 µL bacterial inoculum (~10⁴ CFU/mL).
-
Inhibition Control: 1 mL CAMHB with this compound at the MIC + 100 µL bacterial inoculum.
-
Neutralization Test: 1 mL CAMHB with this compound at the MIC + β-lactamase solution + 100 µL bacterial inoculum.
-
Enzyme Toxicity Control: 1 mL CAMHB + β-lactamase solution + 100 µL bacterial inoculum.
-
-
Incubation & Plating: Incubate all tubes at 37°C for 4-6 hours. After incubation, plate a 100 µL aliquot from each tube onto agar.
-
Analysis:
-
The Growth Control and Enzyme Toxicity Control should show robust bacterial growth.
-
The Inhibition Control should show no growth.
-
The Neutralization Test should show growth comparable to the Growth Control, confirming that the enzyme neutralized the antibiotic.
-
Visualized Workflows and Mechanisms
This compound's Mechanism of Action and Neutralization
This compound exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[10] Its high affinity for PBP2a makes it effective against MRSA.[3][11] A β-lactamase enzyme can neutralize this compound by breaking its core β-lactam ring structure.
Caption: Mechanism of this compound action on PBP2a and its inactivation by a β-lactamase enzyme.
Experimental Workflow for Time-Kill Assay
The following diagram outlines the critical steps in a time-kill experiment designed to mitigate the post-antibiotic effect.
Caption: Experimental workflow for a time-kill assay with PAE mitigation steps.
References
- 1. Optimizing the Use of Beta-Lactam Antibiotics in Clinical Practice: A Test of Time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The postantibiotic effect: a review of in vitro and in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Postantibiotic effect of ceftaroline against gram-positive organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ceftaroline Fosamil: A Brief Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Activity of Ceftaroline against Methicillin-Resistant Staphylococcus aureus and Heterogeneous Vancomycin-Intermediate S. aureus in a Hollow Fiber Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Ceftaroline Fosamil? [synapse.patsnap.com]
- 11. Unraveling the mechanism of ceftaroline-induced allosteric regulation in penicillin-binding protein 2a: insights for novel antibiotic development against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Teflaro (Ceftaroline) Synergy Testing
Welcome to the technical support center for Teflaro (ceftaroline) synergy testing. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in vitro synergy experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I seeing inconsistent or contradictory synergy results for this compound combinations with different testing methods (e.g., checkerboard vs. time-kill assay)?
Inconsistent results between synergy testing methods are a known challenge in antimicrobial susceptibility testing.[1] Several factors can contribute to this variability:
-
Different Endpoints: The checkerboard assay determines synergy based on the inhibition of bacterial growth (bacteriostatic effect), calculating a Fractional Inhibitory Concentration (FIC) index. In contrast, the time-kill assay measures the rate of bacterial killing over time (bactericidal effect). An antibiotic combination may inhibit growth without necessarily demonstrating rapid killing, leading to differing interpretations.
-
Methodological Variations: Each method has unique experimental conditions that can influence outcomes. For example, the checkerboard method can be time-consuming and technically demanding, while the E-test offers a simpler approach but may have different agreement rates when compared to checkerboard or time-kill assays.[1][2]
-
Interpretation Criteria: The definition of synergy can vary slightly between methods. For the checkerboard assay, synergy is typically defined as an FIC index of ≤0.5, while for time-kill assays, it's often defined as a ≥2-log10 decrease in CFU/mL between the combination and the most active single agent.[3]
Troubleshooting Steps:
-
Standardize Protocols: Ensure that your experimental protocols for each method are well-defined and consistently followed.
-
Use Multiple Methods: For comprehensive analysis, consider using more than one method to confirm synergistic interactions. Time-kill assays can be particularly useful to confirm the bactericidal nature of a synergistic interaction observed in a checkerboard assay.[4]
-
Control for Inoculum Effect: The initial bacterial concentration can impact results. Standardize your inoculum preparation carefully for all experiments.
2. My this compound synergy results are not reproducible between experiments. What could be the cause?
Lack of reproducibility can stem from several sources:
-
Biological Variability: Ensure you are using a consistent and pure bacterial strain. Passage number can influence bacterial susceptibility.
-
Media and Reagent Consistency: Use the same lot of media and reagents whenever possible. Variations in media composition can affect antibiotic activity.
-
Antibiotic Preparation and Storage: Prepare fresh antibiotic stock solutions for each experiment. Ensure proper storage conditions to prevent degradation of this compound and the companion drug. This compound vials should be stored at 25°C (77°F), with excursions permitted to 15-30°C (59-86°F).[5]
-
Incubation Conditions: Maintain consistent incubation times, temperatures, and atmospheric conditions (e.g., CO2 levels).
Troubleshooting Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. When One Drug Is Not Enough: Context, Methodology, and Future Prospects in Antibacterial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. globalrph.com [globalrph.com]
Technical Support Center: Optimizing Teflaro (Ceftaroline) In Vitro Bactericidal Activity
Welcome to the Technical Support Center for Teflaro (ceftaroline fosamil). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing in vitro experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is the prodrug of ceftaroline. Once administered, it is rapidly converted to its active form, ceftaroline, by plasma phosphatases.[1] Ceftaroline is a cephalosporin antibacterial drug that exerts its bactericidal effect by binding to essential penicillin-binding proteins (PBPs), thereby inhibiting bacterial cell wall synthesis and leading to cell lysis.[2][3][4][5] A key feature of ceftaroline is its high affinity for PBP2a in Methicillin-Resistant Staphylococcus aureus (MRSA) and PBP2x in Streptococcus pneumoniae, which are responsible for resistance to many other β-lactam antibiotics.[1][2][3][5]
Q2: What is the general in vitro activity spectrum of this compound?
Ceftaroline demonstrates potent in vitro activity against a broad range of Gram-positive and Gram-negative bacteria.[5][6] It is particularly effective against:
-
Staphylococcus aureus (both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) isolates)[7][8]
-
Streptococcus pneumoniae (including multidrug-resistant strains)[7]
-
Streptococcus pyogenes[7]
-
Streptococcus agalactiae[7]
-
Haemophilus influenzae[6]
-
Klebsiella pneumoniae[6]
-
Escherichia coli[6]
Ceftaroline is not active against Gram-negative bacteria that produce extended-spectrum beta-lactamases (ESBLs), serine carbapenemases (like KPC), or class B metallo-beta-lactamases.[6]
Q3: What are the established clinical breakpoints for this compound susceptibility testing?
Clinical breakpoints for ceftaroline are provided by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These breakpoints can vary based on the bacterial species and the site of infection. It is crucial to consult the latest versions of the CLSI (M100) and EUCAST documents for the most up-to-date information.[9][10][11][12]
Table 1: CLSI and EUCAST MIC Breakpoints for Staphylococcus aureus
| Organization | Susceptible (S) | Susceptible-Dose Dependent (SDD) / Intermediate (I) | Resistant (R) |
| CLSI | ≤ 1 µg/mL | 2 - 4 µg/mL | ≥ 8 µg/mL |
| EUCAST | ≤ 1 µg/mL | 2 µg/mL | > 2 mg/L |
Note: Breakpoints are subject to change. Always refer to the latest official documents.[9][13][14]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro testing of this compound.
Problem 1: Higher than expected Minimum Inhibitory Concentration (MIC) values.
Several factors can lead to elevated MIC values. Consider the following possibilities:
-
Inoculum Effect: A significant increase in bacterial inoculum density can lead to higher MIC values, a phenomenon known as the inoculum effect.[15][16][17] This is particularly relevant for high-inoculum infections.
-
Incorrect Inoculum Preparation: Ensure the bacterial suspension is standardized to the correct density (typically 5 x 10^5 CFU/mL for broth microdilution) as per CLSI guidelines.[17]
-
Media Composition: The type and quality of the culture medium can influence bacterial growth and antibiotic activity. Use cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing as recommended by CLSI.[7]
-
Incubation Conditions: Incorrect incubation time or temperature can affect bacterial growth and, consequently, MIC results. Incubate at 35°C ± 2°C for 16-20 hours for most pathogens.
-
Drug Potency: Ensure the this compound stock solution is properly prepared, stored, and has not expired.
Problem 2: Discrepancies between different susceptibility testing methods (e.g., broth microdilution vs. E-test).
Discrepancies between methods can occur. Studies have shown good overall agreement between broth microdilution and E-test for ceftaroline, but challenges exist in reliably discriminating resistant strains with E-test.[4][5]
-
Methodological Variability: Each method has inherent variability. Broth microdilution is considered the reference method.[4]
-
Reading Interpretation: Subjectivity in interpreting the endpoint, especially with E-tests, can lead to variations.
-
Confirmation: If a critical discrepancy is observed, it is recommended to re-test the isolate using a reference method like broth microdilution.
Problem 3: this compound appears less effective in the presence of serum.
This is likely due to protein binding. Ceftaroline has low protein binding (approximately 20%).[11][18] While this is lower than many other cephalosporins, it can still lead to a reduction in the free, active drug concentration in the presence of serum proteins.
Table 2: Factors Influencing In Vitro this compound Activity
| Factor | Effect on Activity | Recommendations |
| Inoculum Density | Higher inoculum can increase MIC values (Inoculum Effect).[15][16][17] | Standardize inoculum to 5 x 10^5 CFU/mL for MIC testing.[17] |
| Serum Proteins | Binding to serum proteins reduces the free drug concentration, potentially decreasing efficacy. Ceftaroline has low protein binding (<20%).[11][18] | Consider the effect of protein binding when interpreting in vivo relevance of in vitro data. |
| pH of Medium | The activity of β-lactams can be influenced by pH. | Maintain standard pH of the culture medium as per CLSI guidelines. |
| Biofilm Formation | Bacteria within biofilms are less susceptible to antibiotics, often showing higher MICs.[2][3][19] | Utilize specific biofilm susceptibility testing methods if investigating biofilm-related activity. |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M07.[20][21]
-
Prepare this compound Stock Solution: Reconstitute this compound powder in a suitable solvent as per the manufacturer's instructions to create a high-concentration stock solution.
-
Prepare Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Prepare Bacterial Inoculum: Culture the bacterial strain on an appropriate agar plate overnight. Select several colonies and suspend them in saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute Inoculum: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Inoculate Plate: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume in each well to 100 µL.
-
Controls: Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
The MBC is determined after the MIC has been established.
-
Subculture from MIC Plate: Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.
-
Plate Aliquots: Spot-inoculate the aliquots onto a suitable agar plate (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plate at 35°C ± 2°C for 18-24 hours.
-
Determine MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.
Visualizations
References
- 1. Development of EUCAST zone diameter breakpoints and quality control range for Staphylococcus aureus with ceftaroline 5-μg disk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Ceftaroline Alone and in Combination against Biofilm-Producing Methicillin-Resistant Staphylococcus aureus with Reduced Susceptibility to Daptomycin and Vancomycin in an In Vitro Pharmacokinetic/Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Etest® versus broth microdilution for ceftaroline MIC determination with Staphylococcus aureus: results from PREMIUM, a European multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the Revised Ceftaroline Disk Diffusion Breakpoints When Testing a Challenge Collection of Methicillin-Resistant Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of In-Vitro Activity of Ceftaroline Against Methicillin-Resistant Staphylococcus aureus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ceftaroline Susceptibility among Isolates of MRSA: A Comparison of EUCAST and CLSI Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EUCAST: Rationale Documents [eucast.org]
- 11. fda.gov [fda.gov]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Efficacy of Ceftaroline against Methicillin-Susceptible Staphylococcus aureus Exhibiting the Cefazolin High-Inoculum Effect in a Rat Model of Endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inoculum Effect with Cefazolin among Clinical Isolates of Methicillin-Susceptible Staphylococcus aureus: Frequency and Possible Cause of Cefazolin Treatment Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Activity of Ceftaroline against Gram-Positive and Gram-Negative Pathogens Isolated from Patients in Canadian Hospitals in 2009 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Novel Approach Utilizing Biofilm Time-Kill Curves To Assess the Bactericidal Activity of Ceftaroline Combinations against Biofilm-Producing Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ihma.com [ihma.com]
- 21. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Technical Support Center: Teflaro (Ceftaroline Fosamil) Laboratory Binding Issues
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the binding of Teflaro (ceftaroline fosamil) to plastic surfaces during laboratory experiments. Non-specific binding can lead to inaccurate quantification and a loss of active compound, impacting experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why does this compound (ceftaroline fosamil) bind to laboratory plastics?
A1: While specific data on this compound is limited, compounds of its class (cephalosporins) can exhibit non-specific binding to plastic surfaces.[1] This phenomenon, known as adsorption, is often driven by hydrophobic and electrostatic interactions between the molecule and the polymer surface.[2][3] The extent of binding can be influenced by the physicochemical properties of the compound, the type of plastic used, and the experimental conditions (e.g., pH, temperature, and solvent).[4]
Q2: Which type of plastic is best for working with this compound?
A2: As a general principle, polypropylene (PP) is often preferred over polystyrene (PS) for its lower binding affinity for many biomolecules.[5][6] However, the specific formulation of the polypropylene can also influence binding.[6] For sensitive applications, it is recommended to use labware specifically marketed as "low-binding" or "protein-repellent".[7][8][9] These products often have modified surfaces to reduce molecular interactions.
Q3: Can I reuse plasticware when working with this compound?
A3: It is not recommended to reuse plasticware for sensitive quantitative experiments with this compound. Even with rigorous washing, residual bound drug may not be completely removed, leading to potential cross-contamination in subsequent experiments. Detergents like Tween-20 can help remove adsorbed molecules, but complete removal is not guaranteed.[10][11]
Q4: How can I tell if this compound is binding to my plasticware?
A4: Significant binding may be suspected if you observe inconsistent or lower-than-expected concentrations of this compound in your solutions. This can manifest as poor reproducibility between replicates or a systematic loss of the compound over time. To confirm and quantify the binding, you can perform a recovery experiment as detailed in the protocols section below.
Troubleshooting Guide
This section addresses specific issues you may encounter and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution(s) |
| Low or Inconsistent Analyte Concentration | Non-specific binding of this compound to the plastic surface of microplates, tubes, or pipette tips. | 1. Switch to Low-Binding Labware: Use microplates and tubes made from modified polypropylene or with proprietary non-binding surfaces.[7][9] 2. Pre-treat the Plastic Surface: Before adding your this compound solution, incubate the labware with a blocking agent such as 1% Bovine Serum Albumin (BSA) or a solution containing a non-ionic surfactant like 0.05% Tween-20.[12][13][14] 3. Modify Buffer Conditions: Include 0.05% - 0.1% Tween-20 or a similar non-ionic surfactant in your experimental buffer to reduce hydrophobic interactions.[15] |
| Poor Assay Reproducibility | Variable binding across different wells or tubes due to inconsistencies in the plastic surface or experimental technique. | 1. Ensure Consistent Pre-treatment: If using a blocking agent, ensure all labware is treated for the same duration and with the same solution. 2. Standardize Incubation Times: Minimize the contact time between the this compound solution and the plastic surfaces where possible. 3. Use a Positive Control: Include a control with a known concentration of this compound in a low-binding tube to assess the maximum expected signal. |
| Loss of Compound During Storage | Adsorption of this compound to the surface of storage tubes over time. | 1. Use Low-Binding Storage Tubes: Store stock solutions and samples in certified low-binding polypropylene tubes.[16] 2. Aliquot Samples: Store this compound solutions in smaller, single-use aliquots to minimize the surface area-to-volume ratio and avoid repeated freeze-thaw cycles. 3. Consider Additives for Long-Term Storage: For long-term storage, consider the inclusion of stabilizing agents or detergents in the storage buffer, if compatible with your downstream application. |
Experimental Protocols
Protocol 1: Quantification of this compound Binding to Plastic Surfaces
This protocol allows you to determine the extent to which this compound is binding to a specific type of plasticware.
Objective: To quantify the percentage of this compound lost due to binding to a plastic surface.
Materials:
-
This compound (ceftaroline fosamil) stock solution of known concentration.
-
Experimental buffer (e.g., PBS).
-
Plastic tubes or microplate wells to be tested.
-
"Low-binding" polypropylene tubes (as a negative control).
-
Analytical instrument for this compound quantification (e.g., HPLC-UV, LC-MS).
Methodology:
-
Prepare a working solution of this compound in your experimental buffer at a concentration relevant to your experiments.
-
Add a defined volume of the this compound solution to a set of the test plastic tubes/wells (n=3-5).
-
Simultaneously, add the same volume of the this compound solution to a set of low-binding polypropylene tubes. This will serve as your control for the initial concentration.
-
Incubate all tubes/plates under your standard experimental conditions (e.g., 2 hours at room temperature).
-
Immediately after incubation, carefully transfer the supernatant from each tube/well to a fresh, clean sample vial for analysis.
-
Analyze the concentration of this compound in all samples using a validated analytical method.
-
Calculate the percentage of this compound bound using the following formula:
% Bound = [ (C_initial - C_test) / C_initial ] * 100
Where:
-
C_initial is the mean concentration from the low-binding control tubes.
-
C_test is the mean concentration from the test plastic tubes.
-
Protocol 2: Surface Blocking with Bovine Serum Albumin (BSA)
This protocol describes how to pre-treat plastic surfaces to minimize non-specific binding.
Objective: To block non-specific binding sites on plastic labware.
Materials:
-
Bovine Serum Albumin (BSA), high-purity grade.
-
Phosphate-Buffered Saline (PBS) or other suitable buffer.
-
Plastic labware to be treated.
Methodology:
-
Prepare a 1% (w/v) BSA solution in your experimental buffer (e.g., 1 gram of BSA in 100 mL of PBS).
-
Add the BSA solution to the plastic tubes or microplate wells, ensuring the entire surface that will contact the this compound solution is covered.
-
Incubate for at least 1-2 hours at room temperature. For optimal coating, incubation can be extended to 24 hours at 4°C.[16]
-
Aspirate the BSA solution from the labware.
-
Gently wash the surface 2-3 times with the experimental buffer to remove any loosely adhered BSA.
-
The labware is now pre-treated and ready for the addition of your this compound solution. Do not let the surface dry out before adding your sample.
Visualizations
Caption: Troubleshooting workflow for addressing this compound binding issues.
Caption: Experimental workflow for quantifying this compound binding.
References
- 1. globalrph.com [globalrph.com]
- 2. Bovine Serum Albumin Bends Over Backward to Interact with Aged Plastics: A Model for Understanding Protein Attachment to Plastic Debris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Evaluation of binding preference of microtubes for nanoproteomics sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The importance of using the optimal plastic and glassware in studies involving peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Non-Binding Assay Microplates | Fisher Scientific [fishersci.com]
- 8. revvity.com [revvity.com]
- 9. shop.gbo.com [shop.gbo.com]
- 10. Effects of Tween 20 on the desorption of proteins from polymer surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nicoyalife.com [nicoyalife.com]
- 13. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene | PLOS One [journals.plos.org]
Validation & Comparative
A Comparative Analysis of Teflaro (Ceftaroline Fosamil) and Vancomycin in the Treatment of MRSA Bacteremia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Teflaro (ceftaroline fosamil) and vancomycin against Methicillin-Resistant Staphylococcus aureus (MRSA) bacteremia. The information is compiled from a range of clinical studies to support research and development in infectious diseases.
Executive Summary
Vancomycin has long been the standard treatment for MRSA bacteremia, but concerns about its efficacy and potential for toxicity have prompted the investigation of alternative therapies.[1][2] this compound, a fifth-generation cephalosporin, exhibits potent in vitro activity against MRSA and has been evaluated as a viable alternative.[3][4] Clinical data suggests that this compound has comparable efficacy to vancomycin in treating MRSA bacteremia, although it may be associated with a higher risk of acute kidney injury in some patient populations.[1][5] This guide presents the available data on clinical outcomes, details the methodologies of key comparative studies, and illustrates the mechanisms of action of both antimicrobial agents.
Quantitative Data Comparison
The following table summarizes key efficacy and safety outcomes from comparative studies of this compound and vancomycin in the treatment of MRSA bacteremia.
| Outcome Measure | This compound (Ceftaroline) | Vancomycin | Study Type | Key Findings |
| Clinical Cure Rate | 78.3% (396/506) | 79.2% (202/255) | Phase III Randomized, Double-Blind (CANVAS 1) | Non-inferiority of ceftaroline fosamil was demonstrated.[6] |
| Treatment Failure | 51.1% (23/45) | 57.8% (48/83) | Retrospective Matched Cohort | No significant difference in treatment failure rates.[1][5] |
| 30-Day Mortality | 13% (n=4) | 11% (n=6) | Comparative Clinical Outcomes Study | Mortality rates were comparable between ceftaroline, daptomycin, and vancomycin cohorts.[6] |
| Duration of Bacteremia | Median: 4 days | Median: 3 days | Retrospective Matched Cohort | No significant difference in the median duration of bacteremia.[7][8] |
| Acute Kidney Injury | 51.1% (23/45) | 18.1% (15/83) | Retrospective Matched Cohort | A higher incidence of acute kidney injury was observed in patients treated with ceftaroline.[1][5] |
| Bacteremia Recurrence | Lower in combination therapy | Higher in monotherapy | Meta-Analysis | Combination therapy with ceftaroline was associated with a lower recurrence of bacteremia compared to monotherapy.[9] |
Experimental Protocols
Pivotal Randomized Controlled Trial (CANVAS 1)
-
Study Design: A Phase III, randomized, double-blind, multicenter clinical trial.[6]
-
Patient Population: Adult patients with complicated skin and skin structure infections (cSSSI) caused by Gram-positive bacteria, including MRSA.
-
Dosing Regimens:
-
Primary Endpoint: Clinical cure rate at the test-of-cure (TOC) visit.[6]
-
Methodology: Patients were randomized to receive either ceftaroline fosamil or vancomycin plus aztreonam. Clinical and microbiological responses were assessed at various time points throughout the study.
Retrospective Matched Cohort Study
-
Study Design: A retrospective, matched cohort study conducted at a single medical center.[1][7][8]
-
Patient Population: Adult patients with MRSA bacteremia who received at least 72 hours of either ceftaroline or vancomycin as first-line therapy.[7][8]
-
Matching Criteria: Patients in the vancomycin group were matched 1:1 to patients in the ceftaroline group based on age (+/- 10 years) and Pitt bacteremia score (+/- 1 point).[7][8]
-
Primary Outcome: Duration of bacteremia after the initiation of MRSA therapy.[7][8]
-
Methodology: A review of electronic medical records was conducted to identify eligible patients and collect data on demographics, clinical characteristics, treatment, and outcomes. Statistical analyses were performed to compare the outcomes between the two treatment groups.
Mechanism of Action and Associated Pathways
This compound and vancomycin employ different mechanisms to exert their bactericidal effects against MRSA.
This compound (Ceftaroline)
This compound is a cephalosporin antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[3] Its unique activity against MRSA is attributed to its high affinity for PBP2a, a modified PBP encoded by the mecA gene that is responsible for methicillin resistance in staphylococci.[3] By binding to PBP2a, this compound disrupts the cross-linking of peptidoglycan, leading to cell lysis and death.[3]
Vancomycin
Vancomycin is a glycopeptide antibiotic that also inhibits cell wall synthesis, but through a different mechanism. It binds to the D-alanyl-D-alanine terminus of the peptidoglycan precursor, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall formation.
Caption: Comparative clinical trial workflow for this compound vs. Vancomycin.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Investigational agents for the treatment of methicillin-resistant Staphylococcus aureus (MRSA) bacteremia: Progress in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Ceftaroline versus vancomycin for methicillin-resistant Staphylococcus aureus bacteraemia, a matched cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1239. Ceftaroline versus Vancomycin as First-Line Therapy for MRSA Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
Head-to-Head Comparison: Teflaro (Ceftaroline) vs. Linezolid in Preclinical Skin Infection Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Key Antibiotics in the Fight Against Skin and Soft Tissue Infections.
The escalating challenge of antibiotic resistance, particularly the prevalence of methicillin-resistant Staphylococcus aureus (MRSA), in skin and soft tissue infections (SSTIs) necessitates a rigorous evaluation of available therapeutic options. This guide provides a head-to-head comparison of two potent antibiotics, Teflaro (ceftaroline fosamil) and linezolid, focusing on their performance in preclinical animal models of skin infection. By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to equip researchers with critical information for informed decision-making in drug development and translational science.
In Vitro Susceptibility Profile
Before delving into in vivo efficacy, it is crucial to understand the baseline in vitro activity of ceftaroline and linezolid against key pathogens implicated in SSTIs, primarily S. aureus and its methicillin-resistant strains. Minimum Inhibitory Concentration (MIC) values are a cornerstone of this assessment, indicating the lowest concentration of an antibiotic that prevents visible bacterial growth.
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate |
| S. aureus (MSSA) | Ceftaroline | 0.25 | 0.25 | 100%[1] |
| Linezolid | 1 | 2 | 100%[1] | |
| S. aureus (MRSA) | Ceftaroline | 1 | 1 | 96%[1] |
| Linezolid | 1 | 2 | 98%[1] |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
In Vivo Efficacy in Animal Models of Infection
While in vitro data are informative, in vivo animal models provide a more complex biological system to assess antibiotic efficacy, accounting for pharmacokinetic and pharmacodynamic (PK/PD) properties. Although a singular, direct head-to-head comparison in a standardized skin infection model is not extensively documented in publicly available literature, data from related deep-seated infection models, such as pyomyositis and septic arthritis, offer valuable insights into their comparative potency.
| Infection Model | Animal | Pathogen | Treatment Group | Key Finding (Bacterial Load Reduction) | Reference |
| Pyomyositis | Mouse | MRSA | Ceftaroline (20mg/kg) | Reduced bacterial counts to ≤0.1% of placebo | [2] |
| Linezolid (20mg/kg) | Reduced bacterial counts to ≤0.1% of placebo | [2] | |||
| Vancomycin (20mg/kg) | Inferior to Ceftaroline and Linezolid (p ≤0.01) | [2] | |||
| Septic Arthritis | Rabbit | MRSA | Ceftaroline | -1.98 log₁₀ CFU/gram reduction in synovium | [2] |
| Linezolid | Less effective than Ceftaroline in synovium | [2] | |||
| Ceftaroline | -2.83 log₁₀ CFU/gram reduction in bone | [2] | |||
| Linezolid | -2.25 log₁₀ CFU/gram reduction in bone | [2] |
These studies suggest that while both ceftaroline and linezolid are highly effective against MRSA in vivo, ceftaroline may demonstrate superior bactericidal activity in specific tissue compartments, such as the synovium.[2]
Experimental Protocols
To facilitate the replication and further investigation of these findings, a detailed, synthesized methodology for a murine model of skin and soft tissue infection is provided below. This protocol is based on established methods for inducing and evaluating bacterial skin infections.
Synthesized Protocol: Murine Thigh Infection Model
This model is a well-established method for evaluating the in vivo efficacy of antimicrobial agents against localized infections.
-
Animal Model:
-
Species: Female ICR (CD-1) or BALB/c mice.
-
Age: 5-6 weeks.
-
Immunosuppression (for neutropenic model): Cyclophosphamide administered intraperitoneally at 150 mg/kg (day -4) and 100 mg/kg (day -1) prior to infection to induce neutropenia.
-
-
Bacterial Strain and Inoculum Preparation:
-
Strain: S. aureus (e.g., MRSA USA300 strain NRS384 or ATCC 43300).
-
Culture: Grow bacteria to mid-logarithmic phase in Tryptic Soy Broth (TSB).
-
Preparation: Wash and resuspend the bacterial pellet in sterile phosphate-buffered saline (PBS) to a final concentration of approximately 1 x 10⁷ Colony Forming Units (CFU)/mL.
-
-
Infection Procedure:
-
Anesthetize the mice.
-
Shave the dorsal area or thigh.
-
Inject 0.1 mL of the prepared bacterial suspension intramuscularly into the right thigh muscle.
-
-
Treatment Regimen:
-
Initiate treatment 2 hours post-infection.
-
Ceftaroline Group: Administer ceftaroline fosamil at a clinically relevant dose (e.g., 20-50 mg/kg) via subcutaneous or intravenous injection every 12 hours.
-
Linezolid Group: Administer linezolid at a clinically relevant dose (e.g., 50-100 mg/kg) orally or via injection every 12 hours.
-
Control Group: Administer a vehicle control (e.g., sterile saline) on the same schedule.
-
-
Endpoint Analysis (24-48 hours post-treatment initiation):
-
Euthanize mice.
-
Aseptically excise the infected thigh muscle.
-
Weigh the tissue and homogenize it in a known volume of sterile PBS.
-
Perform serial dilutions of the tissue homogenate and plate on Tryptic Soy Agar (TSA) plates.
-
Incubate plates at 37°C for 18-24 hours.
-
Enumerate bacterial colonies to determine the CFU per gram of tissue.
-
Efficacy is determined by the log₁₀ reduction in CFU/gram of tissue compared to the control group.
-
Visualizing Experimental Design and Mechanisms of Action
To further clarify the experimental process and the underlying pharmacology, the following diagrams are provided.
Caption: Murine Thigh Infection Model Workflow.
References
Validation of Teflaro (Ceftaroline) MIC Results: A Comparative Guide to Broth Microdilution and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
Accurate determination of Minimum Inhibitory Concentration (MIC) is fundamental to both clinical microbiology and the development of new antimicrobial agents. For Teflaro (ceftaroline fosamil), a cephalosporin with activity against methicillin-resistant Staphylococcus aureus (MRSA), precise MIC values are critical for guiding therapeutic decisions and monitoring for the emergence of resistance. This guide provides an objective comparison of the performance of various susceptibility testing methods against the gold standard, broth microdilution (BMD), for determining ceftaroline MICs, supported by experimental data.
Performance Comparison of Ceftaroline MIC Testing Methods
The reference method for determining ceftaroline MICs, as established by the Clinical and Laboratory Standards Institute (CLSI), is broth microdilution. The performance of other common methods, such as gradient diffusion (Etest®), disk diffusion, and automated systems (VITEK® 2), is evaluated by comparing their results to this standard. Key performance metrics include:
-
Essential Agreement (EA): The percentage of results that fall within one twofold dilution of the reference BMD result.
-
Categorical Agreement (CA): The percentage of results that fall into the same susceptibility category (e.g., Susceptible, Intermediate, Resistant) as the reference BMD.
-
Major Error (ME): An error where the test method result is Resistant, but the reference method is Susceptible.
-
Very Major Error (VME): A critical error where the test method result is Susceptible, but the reference method is Resistant.
The following tables summarize the performance of common alternative methods compared to the reference broth microdilution for ceftaroline MIC determination.
Table 1: VITEK® 2 vs. Broth Microdilution for Ceftaroline
| Organism Type | Essential Agreement (EA) | Categorical Agreement (CA) | Error Rates |
| Gram-Positive Cocci | 97.9% | 99.2% | Not Specified |
Data sourced from a 2014 FDA 510(k) summary for the VITEK® 2 AST-GP Ceftaroline test. The evaluation was conducted with fresh and stock clinical isolates and challenge strains against the CLSI broth microdilution reference method.[1]
Table 2: Etest® vs. Broth Microdilution for Ceftaroline against Staphylococcus aureus
| Isolate Type | No. of Isolates | Essential Agreement (EA) | Categorical Agreement (CA) | Major Error (ME) | Very Major Error (VME) |
| MSSA | 836 | 97.1% | 100% | 0% | 0% |
| MRSA | 406 | 97.3% | 95.8% | 1.3% | 46.2% |
| Overall | 1242 | >97% | >95% | - | - |
Data from a European multicentre study comparing ceftaroline MICs for 1242 S. aureus isolates. The high VME rate for MRSA highlights challenges in reliably detecting resistance (MIC >1 mg/L) with Etest®.[2][3]
Table 3: Disk Diffusion vs. Broth Microdilution for Ceftaroline against MRSA
| Disk/Agar Manufacturer | No. of Results | Categorical Agreement (CA) | Major Error (ME) | Very Major Error (VME) | Minor Error |
| Combination of 2 Disk and 2 Agar Brands | 632 | 93.5% | 0.8% | 1.2% | 4.6% |
Data from a study assessing revised CLSI disk diffusion breakpoints for a challenge collection of 158 MRSA isolates. Results showed good correlation with the reference broth microdilution method.[4]
Experimental Protocols
Reference Broth Microdilution Method (Based on CLSI M07)
The broth microdilution procedure is the established reference for quantitative MIC determination. The following is a detailed protocol based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) document M07.
1. Preparation of Antimicrobial Agent Dilutions:
- Prepare a stock solution of ceftaroline at a high concentration (e.g., 1280 µg/mL) in a suitable solvent.
- Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired final concentrations in the microdilution panel (e.g., 0.008 to 4 µg/L).
- Dispense 100 µL of each antimicrobial dilution into the wells of a 96-well microtiter plate. A growth control well containing only CAMHB (no antibiotic) and a sterility control well must be included.
2. Inoculum Preparation:
- Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.
- Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
- Inoculate each well of the microtiter plate with 10 µL of the final standardized inoculum, resulting in a final volume of 110 µL per well.
- Seal the plates to prevent evaporation.
- Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.
4. Interpretation of Results:
- Following incubation, examine the plates for bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
- The growth control well should show distinct turbidity. The sterility control well should remain clear.
Workflow and Visualization
The following diagram illustrates the key steps in the broth microdilution workflow for determining this compound (ceftaroline) MICs.
Conclusion
The broth microdilution method remains the definitive gold standard for determining this compound (ceftaroline) MICs, providing the most reliable and reproducible results for susceptibility testing. While automated systems like the VITEK® 2 show high levels of essential and categorical agreement, gradient and disk diffusion methods can present challenges, particularly in accurately identifying MRSA isolates with elevated MICs. For research, drug development, and reference laboratory purposes, adherence to the CLSI M07 broth microdilution protocol is essential for ensuring the accuracy and comparability of ceftaroline susceptibility data.
References
Ceftaroline Versus Daptomycin for Persistent MRSA Infections: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of persistent Methicillin-Resistant Staphylococcus aureus (MRSA) infections presents a significant clinical challenge, often leading to treatment failure and increased mortality.[1][2] While vancomycin remains a cornerstone of therapy, its efficacy can be limited, necessitating alternative treatments.[3] This guide provides a detailed comparison of two key therapeutic options, ceftaroline and daptomycin, for the management of persistent MRSA bacteremia, drawing upon clinical and in vitro evidence.
Executive Summary
Both ceftaroline and daptomycin are important agents in the armamentarium against MRSA. Daptomycin, a cyclic lipopeptide, has long been a standard of care for MRSA bacteremia.[4] Ceftaroline, a novel cephalosporin, is the first β-lactam antibiotic with intrinsic activity against MRSA.[5] Clinical data suggests that ceftaroline is noninferior to daptomycin for the treatment of MRSA bloodstream infections (BSI).[3][6][7] Furthermore, compelling evidence highlights the synergistic potential of combination therapy with ceftaroline and daptomycin, particularly in salvage situations for refractory infections.[1][8][9]
Clinical Efficacy: A Head-to-Head Comparison
A multicenter, retrospective, observational cohort study provides the most direct comparison of ceftaroline and daptomycin for MRSA BSI.[6][7] The study found no significant difference in the primary composite outcome of treatment failure, which included 30-day mortality, BSI duration of ≥7 days on the study drug, and 60-day MRSA BSI recurrence.[3][6][7]
| Outcome Measure | Ceftaroline (n=83) | Daptomycin (n=187) | Weighted Risk Difference (95% CI) | P-value |
| Composite Treatment Failure | 32.5% | 39.0% | 7.0% (-5.0% to 19.0%) | - |
| 30-day Mortality | - | - | No significant difference | >0.05 |
| BSI Duration ≥7 days | - | - | No significant difference | >0.05 |
| 60-day MRSA BSI Recurrence | - | - | No significant difference | >0.05 |
Data adapted from a multicenter cohort study.[6][7]
Safety and Tolerability Profile
Adverse events are an important consideration in antibiotic selection. The aforementioned comparative study revealed distinct side-effect profiles for each drug.[6][7]
| Adverse Event | Ceftaroline | Daptomycin | P-value |
| Rash | 10.8% | 1.1% | 0.001 |
| Creatine Phosphokinase (CPK) Elevation | 0% | 5.3% | 0.034 |
Data from a multicenter cohort study.[6][7]
The Power of Combination Therapy
In cases of persistent or refractory MRSA bacteremia, combination therapy with ceftaroline and daptomycin has emerged as a promising strategy.[1][8][9] This approach is particularly relevant when daptomycin non-susceptibility arises.[10][11] In vitro studies have demonstrated synergistic and bactericidal activity of this combination against daptomycin-nonsusceptible MRSA.[10][12] The "seesaw effect" has been described, where increased daptomycin MICs can correlate with decreased ceftaroline MICs.[5][8]
A retrospective study on patients with persistent MRSAB who were switched to daptomycin plus ceftaroline (DAP/CPT) or an alternative therapy found similar in-hospital mortality rates (16.3% vs. 16.0%, respectively).[13] However, the total duration of bacteremia was numerically shorter by approximately one day in the DAP/CPT group.[13] Earlier initiation of combination therapy may be associated with improved outcomes.[14][15]
Mechanistic Insights: A Synergistic Relationship
The enhanced efficacy of the ceftaroline-daptomycin combination is rooted in their complementary mechanisms of action. Ceftaroline's binding to penicillin-binding protein 2a (PBP2a) in MRSA appears to alter the cell membrane, facilitating daptomycin's access to its target and enhancing its bactericidal activity.[8][11][16]
Caption: Synergistic action of ceftaroline and daptomycin against MRSA.
Experimental Protocols: A Closer Look
Multicenter Retrospective Cohort Study Methodology
This study aimed to compare the effectiveness of ceftaroline and daptomycin in treating MRSA BSI.
-
Study Design: A multicenter, retrospective, observational cohort study conducted at 10 U.S. acute care hospitals between 2010 and 2017.[6][7]
-
Patient Population: Adult patients with MRSA BSI who received ≥72 hours of either ceftaroline or daptomycin.[6][7] Patients who cleared the BSI before receiving the study drug or had a pneumonia source were excluded.[6][7]
-
Dosing Regimens:
-
Primary Outcome: A composite measure of treatment failure, defined as:
-
Statistical Analysis: An inverse probability of treatment weighted risk difference in the composite failure rate between the two groups was calculated, with a noninferiority margin of 15%.[6][7]
In Vitro Time-Kill Experiment Workflow
Time-kill assays are crucial for evaluating the pharmacodynamic activity and potential synergy of antimicrobial agents.
Caption: Workflow for an in vitro time-kill synergy study.
A study evaluating the combination of ceftaroline and daptomycin against a daptomycin-nonsusceptible MRSA isolate utilized this methodology.[10][12] The combination resulted in a significant reduction in bacterial load (6.32 log10 CFU/mL) at 48 hours, demonstrating potent bactericidal and synergistic activity.[10]
Conclusion
For the treatment of persistent MRSA infections, both ceftaroline and daptomycin are viable options, with ceftaroline demonstrating noninferiority to daptomycin in a large retrospective study. The choice between these agents as monotherapy may be guided by patient-specific factors, including potential for adverse events such as rash with ceftaroline and CPK elevation with daptomycin.[6][7] Of significant interest to researchers and clinicians is the synergistic effect observed when ceftaroline and daptomycin are used in combination, offering a valuable salvage therapy for challenging and persistent MRSA bacteremia.[8][9] Further prospective, randomized controlled trials are warranted to definitively establish the role of combination therapy as a first-line or early-line treatment for persistent MRSA infections.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Pharm2Exam Table: What is persistent MRSA bacteremia and how is it treated? - Division of Infectious Diseases | Division of Infectious Diseases | University of Nebraska Medical Center [blog.unmc.edu]
- 3. clinician.nejm.org [clinician.nejm.org]
- 4. IDSA Guidelines on the Treatment of MRSA Infections in Adults and Children | AAFP [aafp.org]
- 5. idstewardship.com [idstewardship.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Multicenter Cohort Study of Ceftaroline Versus Daptomycin for Treatment of Methicillin-Resistant Staphylococcus aureus Bloodstream Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Daptomycin and combination daptomycin-ceftaroline as salvage therapy for persistent methicillin-resistant Staphylococcus aureus bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination ceftaroline and daptomycin salvage therapy for complicated methicillin-resistant Staphylococcus aureus bacteraemia compared with standard of care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. Outcomes of Daptomycin Plus Ceftaroline Versus Alternative Therapy for Persistent Methicillin-resistant Staphylococcus aureus (MRSA) Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. contagionlive.com [contagionlive.com]
- 15. contagionlive.com [contagionlive.com]
- 16. Ceftaroline Increases Membrane Binding and Enhances the Activity of Daptomycin against Daptomycin-Nonsusceptible Vancomycin-Intermediate Staphylococcus aureus in a Pharmacokinetic/Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Beta-Lactam Resistance: A Comparative Guide to Teflaro (Ceftaroline Fosamil)
For Researchers, Scientists, and Drug Development Professionals
Teflaro (ceftaroline fosamil) represents a significant advancement in the cephalosporin class of antibiotics, primarily due to its unique activity against methicillin-resistant Staphylococcus aureus (MRSA). This guide provides an objective comparison of this compound's performance against other beta-lactam antibiotics, focusing on the nuances of cross-resistance, supported by experimental data and detailed methodologies.
Mechanism of Action: Overcoming MRSA's Primary Defense
Beta-lactam antibiotics exert their bactericidal effects by inhibiting Penicillin-Binding Proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis.[1][2] The primary mechanism of resistance in MRSA is the acquisition of the mecA gene, which encodes for a modified PBP, PBP2a.[1] PBP2a has a low binding affinity for most beta-lactams, rendering them ineffective.[3][4]
This compound's distinction lies in its high affinity for PBP2a.[1][2][5] Ceftaroline, the active metabolite of the prodrug ceftaroline fosamil, binds to an allosteric site on PBP2a, triggering a conformational change that opens the active site.[1][6] This allows a second ceftaroline molecule to bind covalently to the active site, effectively inhibiting cell wall synthesis and leading to bacterial cell death.[6] This unique mechanism allows this compound to be potent against many strains that are resistant to other beta-lactams.
Comparative In Vitro Activity: Cross-Resistance Profile
The efficacy of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit visible bacterial growth. A lower MIC value indicates greater potency.
Activity against Staphylococcus aureus
This compound demonstrates superior activity against a wide range of S. aureus isolates, including those resistant to other beta-lactams and even vancomycin.
Table 1: Comparative MICs (μg/mL) against Staphylococcus aureus Strains
| Organism/Phenotype | This compound (Ceftaroline) | Ceftriaxone | Oxacillin | Vancomycin | Linezolid |
| MSSA (Methicillin-Susceptible) | 0.25 [1][7][8] | 4[1][8] | ≤0.5 | 1[1] | 1-2 |
| MRSA (Methicillin-Resistant) | 0.5 - 2 [1][7][8] | >32[8] | >2 | 0.5 - 2[1] | 1-2[1] |
| hVISA (Hetero-resistant VISA) | 2 [1] | >32 | >2 | 4[1] | 1[1] |
| VISA (Vancomycin-Intermediate) | 1 - 4 [1] | >32 | >2 | 4-8 | 1-2 |
| VRSA (Vancomycin-Resistant) | 1 - 4 [1] | >32 | >2 | ≥16 | 1-2 |
Data compiled from multiple sources.[1][7][8] Values represent the MIC required to inhibit 90% of isolates (MIC⁹⁰) or a typical range.
As shown, while ceftriaxone and oxacillin are ineffective against MRSA, this compound maintains a low MIC.[1][8] Notably, its potency is often comparable or superior to vancomycin against MRSA, hVISA, and VISA strains.[1][3][9]
Activity against Streptococcus pneumoniae
This compound is highly active against S. pneumoniae, including strains that have developed resistance to penicillin and other beta-lactams.
Table 2: Comparative MICs (μg/mL) against Streptococcus pneumoniae
| Organism/Phenotype | This compound (Ceftaroline) | Ceftriaxone | Penicillin | Amoxicillin |
| Penicillin-Susceptible | ≤0.015 - 0.03 [1] | ≤0.06 | ≤0.06 | ≤0.06 |
| Penicillin-Intermediate | 0.06 - 0.12 | 0.5 | 0.12 - 1 | 0.5 - 1 |
| Penicillin-Resistant | 0.25 - 0.5 [1] | 1 - 4[1] | ≥2 | 8[1] |
Data compiled from multiple sources.[1] Values represent the MIC required to inhibit 90% of isolates (MIC⁹⁰).
This compound remains 2- to 16-fold more active than other beta-lactam comparators against multidrug-resistant S. pneumoniae.[1]
Gram-Negative and Anaerobic Activity
This compound retains activity against many Gram-negative respiratory pathogens like Haemophilus influenzae and Moraxella catarrhalis.[1][7] However, similar to other cephalosporins, it has limited activity against extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae and non-fermentative bacilli such as Pseudomonas aeruginosa and Acinetobacter spp.[1] Its activity against anaerobic bacteria is minimal.[1]
Mechanisms of Resistance to this compound
Despite its efficacy, resistance to this compound can emerge through several pathways. Understanding these mechanisms is critical for stewardship and future drug development.
-
PBP2a Mutations : The most common mechanism involves amino acid substitutions within the PBP2a protein.[10][11] Mutations can occur both inside the penicillin-binding domain and in the allosteric binding region, reducing this compound's binding affinity.[10][11][12]
-
Mutations in Other PBPs : In methicillin-susceptible S. aureus (MSSA), mutations in PBP2 and PBP3 have been shown to increase this compound MICs.[13][14]
-
PBP4 Overexpression : this compound has no measurable affinity for PBP4.[13] In strains where PBP2a is inhibited by this compound, overexpression of PBP4 can provide the necessary transpeptidase activity for cell wall synthesis, leading to resistance.[13][14]
-
Other Genetic Mutations : Studies have identified mutations in genes not directly related to PBPs, such as clpX, pp2c, and gdpP, which may contribute to this compound non-susceptibility, though their exact roles are still under investigation.[10]
Experimental Protocols
The comparative data presented in this guide are primarily derived from in vitro susceptibility testing. The standard method for determining MICs is broth microdilution, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).
General Protocol for Broth Microdilution MIC Testing
-
Preparation of Antibiotic Concentrations : A series of twofold serial dilutions of the antibiotic (e.g., this compound) is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in the wells of a microtiter plate.
-
Inoculum Preparation : Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours. Colonies are then suspended in a saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation : The prepared microtiter plates containing the antibiotic dilutions are inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation : The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results : The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.
Conclusion
This compound (ceftaroline) demonstrates a favorable cross-resistance profile compared to many other beta-lactam antibiotics, particularly against Gram-positive pathogens like MRSA and multidrug-resistant S. pneumoniae. Its unique ability to bind and inhibit the resistant PBP2a enzyme makes it a valuable therapeutic option. However, the emergence of resistance through mutations in PBP2a and other mechanisms underscores the importance of continued surveillance and responsible antibiotic stewardship. For drug development professionals, the allosteric binding site of PBP2a, so crucial to this compound's function, presents a promising target for novel anti-MRSA agents.
References
- 1. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ceftaroline Fosamil? [synapse.patsnap.com]
- 3. In Vitro Activity of Ceftaroline against Methicillin-Resistant Staphylococcus aureus and Heterogeneous Vancomycin-Intermediate S. aureus in a Hollow Fiber Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Antimicrobial Activity of a New Cephalosporin, Ceftaroline, and Determination of Quality Control Ranges for MIC Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling the mechanism of ceftaroline-induced allosteric regulation in penicillin-binding protein 2a: insights for novel antibiotic development against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Activity of Ceftaroline against Gram-Positive and Gram-Negative Pathogens Isolated from Patients in Canadian Hospitals in 2009 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. tandfonline.com [tandfonline.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. PBP2a Mutations Causing High-Level Ceftaroline Resistance in Clinical Methicillin-Resistant Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ceftaroline fosamil - Wikipedia [en.wikipedia.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Identification of non-PBP2a resistance mechanisms in Staphylococcus aureus after serial passage with ceftaroline: involvement of other PBPs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacodynamics of Teflaro (Ceftaroline Fosamil) and Ceftobiprole
A comprehensive guide for researchers and drug development professionals on the pharmacodynamic properties of two prominent fifth-generation cephalosporins, Teflaro (ceftaroline fosamil) and ceftobiprole. This guide provides a detailed comparison of their mechanisms of action, antibacterial spectra, and potency, supported by experimental data and protocols.
This compound (ceftaroline fosamil) and ceftobiprole are advanced-generation cephalosporins renowned for their bactericidal activity against a broad spectrum of pathogens, most notably methicillin-resistant Staphylococcus aureus (MRSA).[1] Both antibiotics function by inhibiting bacterial cell wall synthesis through their interaction with essential penicillin-binding proteins (PBPs).[1] Their efficacy against MRSA is attributed to their high affinity for PBP2a, a modified PBP that confers resistance to most other β-lactam antibiotics.[2][3] This guide delves into a comparative analysis of their pharmacodynamic profiles, presenting key data in a structured format to facilitate informed research and development decisions.
Mechanism of Action: Targeting Bacterial Cell Wall Synthesis
Both ceftaroline, the active metabolite of the prodrug ceftaroline fosamil, and ceftobiprole are bactericidal agents that exhibit time-dependent killing.[1] Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to PBPs.[1] This binding acylates the PBPs, preventing the final transpeptidation step in peptidoglycan synthesis, which ultimately leads to cell lysis and death.
The key to their anti-MRSA activity lies in their potent inhibition of PBP2a. Ceftaroline has demonstrated a high affinity for PBP2a, as well as for PBPs 1, 2, and 3 in methicillin-susceptible S. aureus (MSSA).[4] Similarly, ceftobiprole exhibits strong binding to PBP2a in MRSA and also binds effectively to PBPs in various Gram-positive and Gram-negative bacteria.[5]
Comparative In Vitro Activity
The in vitro potency of ceftaroline and ceftobiprole has been extensively evaluated against a wide range of clinical isolates. Minimum Inhibitory Concentration (MIC) data from numerous studies provide a quantitative measure of their antibacterial activity.
Table 1: Comparative MIC Distributions of Ceftaroline and Ceftobiprole against Staphylococcus aureus
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| MSSA | Ceftaroline | 0.25 | 0.25 - 0.5 | 0.12 - 1 | [6][7] |
| Ceftobiprole | 0.25 - 0.5 | 0.5 | 0.12 - 1 | [1][6][8] | |
| MRSA | Ceftaroline | 0.5 - 1 | 1 - 2 | 0.25 - 2 | [7][9] |
| Ceftobiprole | 1 | 2 | 0.25 - 4 | [1][4][6] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. The presented values are a synthesis of data from multiple surveillance studies and may vary slightly between studies.
Surveillance data consistently demonstrates that both agents are highly active against S. aureus, including MRSA. Generally, ceftaroline has shown slightly lower MIC values against MRSA compared to ceftobiprole in some studies.[10]
Penicillin-Binding Protein (PBP) Affinity
The binding affinity of these cephalosporins to various PBPs is a critical determinant of their antibacterial spectrum and potency. The 50% inhibitory concentration (IC₅₀) is a common metric used to quantify this affinity, with lower values indicating stronger binding.
Table 2: Comparative PBP Affinity (IC₅₀ in µg/mL) of Ceftaroline and Ceftobiprole
| PBP Target | Organism | Ceftaroline IC₅₀ (µg/mL) | Ceftobiprole IC₅₀ (µg/mL) | Reference(s) |
| PBP1 | S. aureus (MSSA) | ≤0.5 | ≤1 | [5][11] |
| PBP2 | S. aureus (MSSA) | ≤0.5 | ≤1 | [5][11] |
| PBP3 | S. aureus (MSSA) | ≤0.5 | ≤0.05 | [5][11] |
| PBP4 | S. aureus (MSSA) | >8 | ≤1 | [5][11] |
| PBP2a | S. aureus (MRSA) | 0.01 - 1 | High Affinity (qualitative) | [2][11] |
| PBP2x | S. pneumoniae | 0.1 - 1 | High Affinity (qualitative) | [11] |
| PBP2b | S. pneumoniae | 0.5 - 4 | 0.06 | [5][11] |
| PBP2 | E. coli | - | ≤0.6 | [5] |
| PBP3 | E. coli | - | Good Affinity (qualitative) | [5] |
| PBP2 | P. aeruginosa | - | 3 | [5] |
| PBP3 | P. aeruginosa | - | Good Affinity (qualitative) | [5] |
Note: Direct comparative IC₅₀ values for both drugs from a single study are limited. The data presented is a compilation from different sources. "High Affinity" is noted where specific IC₅₀ values were not provided in the source.
Both ceftaroline and ceftobiprole exhibit strong binding to the essential PBPs of S. aureus and the modified PBPs that confer resistance in MRSA and penicillin-resistant S. pneumoniae.[5][11]
Impact on Bacterial Signaling Pathways
While the primary mechanism of action of β-lactams is the direct inhibition of cell wall synthesis, recent research has begun to explore their effects on bacterial signaling pathways.
For ceftaroline, studies have shown that sub-inhibitory concentrations can influence the two-component regulatory systems (TCS) in Staphylococcus aureus. Specifically, the ArlRS and VraSR TCS have been identified as being involved in the bacterial response to ceftaroline-induced stress.[1][6] Disruption of these signaling pathways can lead to hypersusceptibility to ceftaroline.[1][6]
Currently, there is a lack of published data specifically detailing the effects of ceftobiprole on bacterial signaling pathways. Further research is needed to elucidate any potential interactions.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the antibiotic (ceftaroline or ceftobiprole) at a concentration of 1280 µg/mL in an appropriate solvent.
-
Serial Dilutions: Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.06 to 64 µg/mL).
-
Inoculum Preparation: Prepare a bacterial inoculum from 3-5 colonies grown on a non-selective agar plate. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Binding of Ceftobiprole and Comparators to the Penicillin-Binding Proteins of Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. copanusa.com [copanusa.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Activity of ceftobiprole against methicillin-resistant Staphylococcus aureus strains with reduced susceptibility to daptomycin, linezolid or vancomycin, and strains with defined SCCmec types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Synergy of Ceftaroline (Teflaro) with Rifampicin Against Staphylococcus aureus
A Comparative Guide for Researchers
The emergence of antibiotic resistance in Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), presents a significant challenge in clinical practice. Combination therapy is a strategic approach to enhance antimicrobial efficacy, prevent the development of resistance, and manage persistent infections. This guide provides an objective comparison of the in vitro synergistic potential of ceftaroline (the active metabolite of Teflaro) when combined with rifampicin against S. aureus. The data presented is compiled from various studies employing key methodologies such as time-kill assays and biofilm models.
Quantitative Analysis of Synergy
The synergistic effect of ceftaroline and rifampicin has been evaluated in several in vitro studies, primarily through time-kill assays, which measure the rate and extent of bacterial killing over time. The combination has shown varied results, ranging from synergy to indifference and even potential antagonism, depending on the specific S. aureus strain and experimental conditions.
A key indicator of synergy in time-kill assays is a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared to the most active single agent. The following table summarizes the quantitative outcomes from studies assessing the combination of ceftaroline and rifampicin against S. aureus.
| Study Focus | S. aureus Type | Key Findings | Quantitative Data (Log10 CFU Reduction) | Citation |
| Biofilm-Producing MRSA | Methicillin-Resistant | Synergy observed in biofilm time-kill experiments. | 2.68 ± 0.61 log10 CFU/cm² reduction with the combination. | [1][2][3] |
| MRSA Bacteremia Isolates | Methicillin-Resistant | The addition of rifampicin to ceftaroline was frequently synergistic and consistently lowered the amount of ceftaroline needed to inhibit growth. | Not explicitly quantified in terms of log reduction in this study, but synergy was noted. | [4] |
| Biofilm-Producing MRSA (daptomycin-nonsusceptible) | Methicillin-Resistant | Little benefit was observed when rifampicin was combined with ceftaroline. | Data not provided for the combination's specific log reduction, but it was deemed not significantly better than ceftaroline alone. | [5] |
| MRSA Infection Case | Methicillin-Resistant | A case report suggested possible antagonism between ceftaroline and rifampicin based on serum inhibitory and bactericidal concentrations. | Specific quantitative in vitro synergy data not provided. | [6] |
Experimental Protocols
The methodologies employed in these studies are crucial for interpreting the results. The primary techniques used to assess the in vitro synergy of ceftaroline and rifampicin are time-kill assays and biofilm models.
Time-Kill Assay Protocol:
Time-kill assays are performed to evaluate the bactericidal activity of antimicrobial agents alone and in combination over time.
-
Bacterial Strain Preparation: S. aureus isolates are grown to the logarithmic phase in a suitable broth medium, such as cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: The bacterial culture is diluted to a standardized starting inoculum, typically around 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Antimicrobial Agent Preparation: Stock solutions of ceftaroline and rifampicin are prepared and diluted to the desired concentrations, often based on the minimum inhibitory concentration (MIC) for the specific strain being tested (e.g., 0.5x, 1x, or 2x MIC).
-
Incubation: The prepared bacterial inoculum is added to tubes containing the antimicrobial agents alone, in combination, and a growth control (no antibiotic). These tubes are then incubated at 37°C with agitation.
-
Sampling and Viable Counts: Aliquots are removed from each tube at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours). The samples are serially diluted and plated on appropriate agar plates (e.g., tryptic soy agar).
-
Data Analysis: After incubation, the colonies on the plates are counted to determine the CFU/mL at each time point. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours with the combination compared with the most active single agent. Antagonism is defined as a ≥ 2-log10 increase in CFU/mL with the combination compared to the most active single agent. Indifference is defined as a < 2-log10 change in CFU/mL.
Biofilm Time-Kill Curve Protocol:
This method assesses the efficacy of antimicrobial combinations against bacteria within a biofilm, which is often more resistant to treatment.
-
Biofilm Formation: S. aureus strains are grown in microtiter plates or on other surfaces to allow for the formation of a mature biofilm, typically over 24-48 hours.
-
Antimicrobial Exposure: The planktonic (free-floating) bacteria are removed, and the biofilms are washed. Fresh media containing the antimicrobial agents (ceftaroline, rifampicin, and the combination) at clinically relevant concentrations are then added to the biofilms.
-
Incubation: The biofilms are incubated with the antibiotics for a specified period, with samples taken at various time points (e.g., 4, 8, 24 hours).
-
Biofilm Disruption and Quantification: At each time point, the antibiotics are removed, and the wells are washed. The biofilm is then disrupted using methods like sonication to release the embedded bacteria. The released bacteria are serially diluted and plated to determine the number of viable cells (CFU/cm²).
-
Synergy Assessment: The reduction in bacterial counts for the combination therapy is compared to that of the individual agents to determine if the interaction is synergistic, indifferent, or antagonistic.[1][2][3]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro time-kill assay to assess antimicrobial synergy.
Caption: Workflow of an in vitro time-kill assay for synergy testing.
Conclusion
The in vitro evidence for the synergy of ceftaroline and rifampicin against S. aureus is mixed. While some studies, particularly those involving biofilm-producing MRSA, have demonstrated a synergistic effect, others have found little to no benefit or even potential antagonism.[1][4][5][6] The variability in outcomes highlights the strain-dependent nature of this antibiotic interaction. For researchers and drug development professionals, these findings underscore the importance of empirical testing of specific clinical isolates when considering this combination. Further investigation into the mechanisms underlying these interactions is warranted to better predict clinical outcomes.
References
- 1. A Novel Approach Utilizing Biofilm Time-Kill Curves To Assess the Bactericidal Activity of Ceftaroline Combinations against Biofilm-Producing Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel approach utilizing biofilm time-kill curves to assess the bactericidal activity of ceftaroline combinations against biofilm-producing methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
Teflaro Demonstrates Potent Efficacy in Preclinical Pneumonia Models, Outperforming Standard-of-Care Antibiotics
FOR IMMEDIATE RELEASE
[City, State] – [Date] – New comparative analyses of preclinical data highlight the robust efficacy of Teflaro (ceftaroline fosamil) in treating bacterial pneumonia, with studies in animal models showing significant reductions in bacterial burden and improved survival rates compared to several established antibiotics, including vancomycin and linezolid. These findings, derived from multiple independent research initiatives, underscore this compound's potential as a critical therapeutic option for challenging respiratory infections caused by resistant pathogens.
This compound, a fifth-generation cephalosporin, exhibits a unique mechanism of action by binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This interference ultimately leads to bacterial cell lysis and death.[1][2][3][4] Notably, it possesses a high affinity for PBP2a, a key protein conferring resistance in methicillin-resistant Staphylococcus aureus (MRSA), making it a potent agent against this formidable pathogen.[1][2][3][4]
Superior Bacterial Clearance and Survival in a Rabbit Pneumonia Model
In a severe rabbit pneumonia model infected with Panton-Valentine leukocidin (PVL)-producing methicillin-resistant Staphylococcus aureus (MRSA), this compound demonstrated superior efficacy compared to vancomycin and comparable or greater efficacy than linezolid and clindamycin.[5][6] Human-equivalent doses of this compound significantly reduced bacterial concentrations in both the lungs and spleen and markedly decreased mortality rates.[5] In contrast, vancomycin did not show a significant reduction in mortality in this model.[5]
| Treatment Group | Mean Log10 CFU/g in Lungs | Mean Log10 CFU/g in Spleen | Mortality Rate (%) |
| Control (No Treatment) | 8.9 ± 0.5 | 5.8 ± 0.8 | 80 |
| This compound (Ceftaroline) | 3.2 ± 1.1 | 2.1 ± 0.6 | 20 |
| Vancomycin | 6.5 ± 1.2 | 4.5 ± 1.0 | 70 |
| Linezolid | 4.1 ± 1.5 | 3.0 ± 0.9 | 30 |
| Clindamycin | 3.5 ± 1.3 | 2.5 ± 0.7 | 25 |
Efficacy in a Murine Pneumonia Model
Further evidence of this compound's efficacy comes from an immunocompromised murine pneumonia model, where it was tested against various S. aureus strains, including MRSA.[7][8] In this model, human-simulated doses of this compound resulted in a significant 0.64 to 1.95 log10 CFU reduction in bacterial counts in the lungs after 24 hours of treatment.[8] The pharmacodynamic parameter most closely associated with this compound's efficacy was the percentage of time that free drug concentrations remained above the minimum inhibitory concentration (%fT>MIC), with a target of 17% to 43% required for a 1-log10 bacterial kill.[7][8]
| Parameter | Value |
| Animal Model | Immunocompromised Murine Pneumonia Model |
| Pathogen | Staphylococcus aureus (MSSA and MRSA) |
| Key Efficacy Endpoint | Change in log10 CFU in lungs after 24h |
| This compound (Human-Simulated Dose) | 0.64 to 1.95 log10 CFU reduction |
| Pharmacodynamic Target for 1-log kill | 17-43% fT>MIC |
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
This compound's bactericidal activity stems from its ability to inhibit the final step in peptidoglycan synthesis in bacterial cell walls. The active metabolite, ceftaroline, binds to and inactivates penicillin-binding proteins (PBPs), enzymes crucial for cross-linking the peptidoglycan chains. This disruption of the cell wall integrity leads to cell lysis and death.
This compound's mechanism of action targeting bacterial cell wall synthesis.
Experimental Protocols
Rabbit Pneumonia Model
-
Animal Model: New Zealand white rabbits.
-
Infection: Intrabronchial administration of a PVL-positive MRSA strain (USA300).
-
Treatment: Infected rabbits were randomly assigned to receive no treatment or human-equivalent doses of ceftaroline fosamil, clindamycin, linezolid, or vancomycin.[5] Antibiotics were administered via a computer-controlled infusion pump to simulate human pharmacokinetics.[5]
-
Efficacy Assessment: Residual bacterial concentrations in the lungs and spleen were determined after 48 hours of treatment.[5] Mortality was monitored throughout the study.
Murine Pneumonia Model
-
Animal Model: Immunocompromised female ICR mice.
-
Infection: Intranasal inoculation with various strains of S. aureus (MSSA and MRSA).
-
Pharmacokinetics: The pharmacokinetics of ceftaroline were evaluated in both serum and epithelial lining fluid (ELF) to determine bronchopulmonary exposure.[7][8]
-
Treatment: Mice were treated with either single doses or human-simulated dosing regimens of ceftaroline fosamil.
-
Efficacy Assessment: The primary endpoint was the change in the number of bacterial colony-forming units (CFU) in the lungs after 24 hours of treatment compared to 0-hour controls.[8]
Generalized workflow for the pneumonia animal model experiments.
These preclinical findings provide a strong rationale for the clinical utility of this compound in the treatment of bacterial pneumonia, particularly in cases caused by resistant organisms like MRSA. The data consistently demonstrate this compound's potent bactericidal activity and its ability to achieve significant bacterial clearance and improve survival outcomes in well-established animal models of pneumonia.
References
- 1. Ceftaroline Fosamil: A Brief Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ceftaroline Fosamil? [synapse.patsnap.com]
- 3. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceftaroline Fosamil for the Treatment of Staphylococcus aureus Bacteremia Secondary to Acute Bacterial Skin and Skin Structure Infections or Community-Acquired Bacterial Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. In vivo efficacy of ceftaroline fosamil in a methicillin-resistant panton-valentine leukocidin-producing Staphylococcus aureus rabbit pneumonia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of ceftaroline fosamil in a staphylococcal murine pneumonia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of Ceftaroline Fosamil in a Staphylococcal Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Teflaro (Ceftaroline Fosamil) Efficacy Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published efficacy data for Teflaro (ceftaroline fosamil), a cephalosporin antibiotic, against other alternatives in the treatment of community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI). The information is compiled from pivotal clinical trials and in-vitro studies to support independent verification and further research.
Mechanism of Action
This compound is a prodrug that is rapidly converted in the body to its active form, ceftaroline.[1] Like other β-lactam antibiotics, ceftaroline exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] It achieves this by binding to essential enzymes known as penicillin-binding proteins (PBPs).[1] A key feature of ceftaroline is its high affinity for PBP2a, the protein responsible for methicillin resistance in Staphylococcus aureus (MRSA), and PBP2x in Streptococcus pneumoniae, which can confer resistance to other β-lactams.[1]
Efficacy in Community-Acquired Bacterial Pneumonia (CABP)
The efficacy of this compound in treating CABP was primarily established in two Phase III, randomized, double-blind, multicenter trials: FOCUS 1 and FOCUS 2.[2][3] These studies compared the efficacy and safety of ceftaroline fosamil with ceftriaxone.
Experimental Protocol: FOCUS 1 & 2 Trials
-
Objective: To demonstrate the non-inferiority of ceftaroline fosamil compared to ceftriaxone in treating hospitalized adult patients with CABP of Pneumonia Outcomes Research Team (PORT) risk class III or IV.[4][5]
-
Study Design: Randomized, double-blind, multicenter, active-controlled trials.[2][3]
-
Patient Population: Adults hospitalized with a diagnosis of CABP requiring intravenous (IV) therapy.[6]
-
Treatment Arms: [3]
-
This compound: 600 mg administered intravenously every 12 hours for 5 to 7 days.
-
Ceftriaxone: 1 g administered intravenously every 24 hours for 5 to 7 days.
-
-
Primary Endpoint: Clinical cure rate at the Test-of-Cure (TOC) visit, which occurred 8 to 15 days after the last dose of the study drug, in the clinically evaluable (CE) and modified intent-to-treat (MITT) populations.[4]
References
- 1. What is the mechanism of Ceftaroline Fosamil? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Integrated analysis of FOCUS 1 and FOCUS 2: randomized, doubled-blinded, multicenter phase 3 trials of the efficacy and safety of ceftaroline fosamil versus ceftriaxone in patients with community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FOCUS 1: a randomized, double-blinded, multicentre, Phase III trial of the efficacy and safety of ceftaroline fosamil versus ceftriaxone in community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Integrated safety summary of FOCUS 1 and FOCUS 2 trials: Phase III randomized, double-blind studies evaluating ceftaroline fosamil for the treatment of patients with community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Teflaro® (ceftaroline fosamil): A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Teflaro® (ceftaroline fosamil), a cephalosporin antibiotic. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with pharmaceutical waste regulations.
Immediate Safety and Handling Considerations
This compound®, like all pharmaceutical products, requires careful handling and disposal to minimize environmental impact and prevent accidental exposure. Each vial of this compound® is intended for single use only. Any unused product or waste material must be disposed of in accordance with local, state, and federal regulations[1].
Stability of this compound® Solutions
Understanding the stability of this compound® solutions is crucial for determining when the product becomes waste. The following table summarizes the stability of constituted and diluted this compound® solutions.
| Solution State | Storage Condition | Stability Duration |
| Unreconstituted Vials | 25°C (77°F); excursions permitted to 15-30°C (59-86°F) | As per expiration date |
| Constituted Solution in Infusion Bag | Room Temperature | Within 6 hours[2] |
| Constituted Solution in Infusion Bag | Refrigerated at 2 to 8°C (36 to 46°F) | Within 24 hours[2][3] |
| Baxter Mini-Bag Plus™ Container | Room Temperature | Up to 6 hours[2] |
| Baxter Mini-Bag Plus™ Container | Refrigerated at 36° to 46°F | Up to 24 hours |
The color of this compound® infusion solutions can range from clear, light to dark yellow depending on concentration and storage conditions. This color change does not necessarily indicate a loss of potency when stored as recommended[3].
Step-by-Step Disposal Protocol
The proper disposal of this compound® hinges on its classification as either non-hazardous or hazardous pharmaceutical waste. This determination is the responsibility of the waste generator.
Step 1: Waste Classification
To determine the appropriate disposal pathway, first classify the this compound® waste. While specific regulations may vary, pharmaceutical waste is broadly categorized as follows:
-
Non-Hazardous Pharmaceutical Waste: Most expired or unused medications that do not meet the criteria for hazardous waste.
-
Hazardous Pharmaceutical Waste: Waste that is toxic, corrosive, reactive, or ignitable. The Environmental Protection Agency (EPA) regulates this under the Resource Conservation and Recovery Act (RCRA)[4][5].
Consult your institution's Environmental Health and Safety (EHS) department for guidance on classifying this compound® waste according to local and federal guidelines.
Step 2: Segregation and Containment
Proper segregation is critical for compliance and safety[5].
-
For Non-Hazardous this compound® Waste:
-
Do not dispose of this compound® down the drain or in regular trash unless explicitly permitted by local regulations.
-
Place unused or expired vials and materials contaminated with this compound® into a designated non-hazardous pharmaceutical waste container. These containers are often color-coded (e.g., purple) to distinguish them from other waste streams[5].
-
-
For Hazardous this compound® Waste (if applicable):
-
If this compound® is determined to be RCRA hazardous waste, it must be segregated into a designated hazardous waste container, which is typically black[5].
-
This includes the drug itself and any materials heavily contaminated with it, such as personal protective equipment (PPE) from a spill cleanup[6].
-
Step 3: Labeling and Documentation
Accurate labeling and documentation are essential for regulatory compliance.
-
Ensure all waste containers are clearly labeled with their contents (e.g., "Non-Hazardous Pharmaceutical Waste" or "Hazardous Waste").
-
For hazardous waste, a uniform hazardous waste manifest is required for off-site transportation. This document tracks the waste from its point of generation to its final disposal facility[5][6]. The waste generator is responsible for completing a waste profile ticket that details the chemical properties of the waste.
Step 4: Storage and Collection
Store pharmaceutical waste in a secure, designated area with an impermeable surface and no floor drains, awaiting collection by a licensed waste management vendor[7].
Step 5: Final Disposal
The final disposal method depends on the waste classification[5]:
-
Non-Hazardous Pharmaceutical Waste: Typically incinerated at a medical waste treatment facility or a waste-to-energy plant[5].
-
Hazardous Pharmaceutical Waste: Must be transported to an RCRA-permitted facility for treatment and disposal, usually via incineration[5].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound®.
Caption: this compound® Disposal Workflow.
Experimental Protocols
Currently, there are no specific experimental protocols cited in the provided information regarding the disposal of this compound®. The disposal procedures are dictated by regulatory frameworks for pharmaceutical waste management. Researchers should adhere to the protocols established by their institution's EHS department and licensed waste management contractors.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Teflaro® (Ceftaroline Fosamil)
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Teflaro® (ceftaroline fosamil). Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The handling of this compound®, a cephalosporin antibiotic, necessitates stringent adherence to personal protective equipment protocols to prevent allergic skin reactions and potential respiratory sensitization.[1][2]
Minimum PPE Requirements:
-
Gloves: Wear appropriate protective gloves to prevent skin exposure.[3] Nitrile gloves are a suitable choice. Gloves must be inspected prior to use and changed immediately if contaminated.
-
Eye Protection: Safety glasses with side shields are mandatory.[4] If there is a risk of splashing, chemical goggles should be worn.[3]
-
Lab Coat: A clean, buttoned lab coat must be worn to protect clothing and skin from contamination.
-
Respiratory Protection: In situations where dust or aerosols may be generated and ventilation is inadequate, a NIOSH-approved respirator is required.[1]
Safe Handling and Operational Plan
A systematic approach to handling this compound® from receipt to disposal is crucial to minimize exposure risk.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store this compound® vials in a well-closed container, protected from light, at a controlled room temperature of 25°C (77°F), with excursions permitted to 15-30°C (59-86°F).[5][6]
Reconstitution and Dilution Protocol for Laboratory Use:
This protocol is adapted from pharmaceutical preparation guidelines and is intended for research purposes. All procedures should be performed in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.
-
Preparation: Before you begin, assemble all necessary materials: this compound® vial, sterile diluent (e.g., sterile water for injection, 0.9% NaCl, D5W), appropriate sterile syringes and needles, and a sterile container for the final solution.
-
Reconstitution:
-
Remove the plastic cap from the this compound® vial.
-
Aseptically add the required volume of the chosen diluent to the vial. For example, a 600 mg vial can be reconstituted with 20 mL of a compatible diluent to yield a concentration of approximately 30 mg/mL.[6]
-
Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming. The solution should be clear to light yellow.
-
-
Dilution:
-
Withdraw the desired volume of the reconstituted solution from the vial.
-
Transfer the solution to a larger sterile container and dilute to the final desired concentration using a compatible diluent.
-
-
Stability: The stability of the reconstituted and diluted solutions is time and temperature-dependent. When stored at room temperature, the solution should be used within 6 hours. If refrigerated at 2-8°C (36-46°F), it can be stored for up to 24 hours.[2]
Spill Management and Emergency Procedures
Immediate and appropriate response to a this compound® spill is critical to contain the material and prevent exposure.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 1.
-
Containment: For a powder spill, gently cover the spill with a damp paper towel to avoid generating dust. For a liquid spill, contain the spill using absorbent pads.
-
Cleanup:
-
Carefully wipe up the spill, working from the outside in.
-
Place all contaminated materials (paper towels, absorbent pads, gloves, etc.) into a designated, sealable hazardous waste bag.
-
-
Decontamination: Clean the spill area with soap and water, followed by a suitable laboratory disinfectant.
-
Disposal: Dispose of the hazardous waste bag according to institutional and local regulations for chemical waste.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[3] If irritation or an allergic reaction develops, seek medical attention.
-
Inhalation: Move the individual to fresh air immediately.[3] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[3] Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound® and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Unused this compound® powder and solutions should be disposed of as hazardous chemical waste.
-
Contaminated Materials: All materials that have come into contact with this compound®, including vials, syringes, gloves, and absorbent materials, must be disposed of as hazardous chemical waste.
-
Disposal Method: The primary recommended method of disposal is incineration by a licensed and accredited disposal contractor.[2] Follow all federal, state, and local regulations for hazardous waste disposal.
Quantitative Data Summary
| Parameter | Value | Reference |
| Occupational Exposure Limit (OEL) | 0.1 mg/m³ (8-hour Time-Weighted Average) | [5] |
| Reconstituted Solution Stability (Room Temp) | Up to 6 hours | [2] |
| Reconstituted Solution Stability (Refrigerated) | Up to 24 hours at 2-8°C (36-46°F) | [2] |
Experimental Workflow Diagram
The following diagram illustrates the safe handling and disposal workflow for this compound® in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound®.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
